An In-depth Technical Guide to the Basic Properties of 2-Methyl-tetrahydro-pyran-4-ol
This guide provides a comprehensive overview of 2-methyl-tetrahydro-pyran-4-ol, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its core physic...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive overview of 2-methyl-tetrahydro-pyran-4-ol, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical and stereochemical properties, synthesis and characterization, and its applications, with a focus on the scientific rationale behind its use.
Introduction: The Versatile Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, valued for its favorable metabolic stability, low toxicity, and ability to improve pharmacokinetic properties. 2-Methyl-tetrahydro-pyran-4-ol, a substituted THP, offers multiple stereochemical and functional handles, making it a versatile intermediate in the synthesis of complex molecules, from fragrances to bioactive natural products and pharmaceuticals.[1][2] Understanding the fundamental properties of its various stereoisomers is critical for its effective application.
Section 1: Physicochemical and Stereochemical Properties
2-Methyl-tetrahydro-pyran-4-ol, with the chemical formula C₆H₁₂O₂, possesses two stereocenters at the C2 and C4 positions.[3] This gives rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs: cis (2,4-substituents on the same side of the ring) and trans (2,4-substituents on opposite sides). The properties of these isomers can vary significantly, impacting their biological activity and synthetic utility.
The relative orientation of the C2-methyl group and the C4-hydroxyl group dictates the molecule's three-dimensional shape and its interactions with biological targets. The chair conformation is the most stable for the tetrahydropyran ring. The cis and trans isomers will have different energetic preferences for placing their substituents in axial or equatorial positions, which in turn influences their reactivity and spectroscopic signatures.
Section 2: Synthesis and Stereocontrol
The synthesis of 2-methyl-tetrahydro-pyran-4-ol often relies on two primary strategies: the Prins cyclization and the reduction of a ketone precursor. The choice of method is dictated by the desired stereochemical outcome.
Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction that forms the tetrahydropyran ring by combining a homoallylic alcohol (like 3-buten-1-ol) with an aldehyde (acetaldehyde).[1][4] This method is particularly effective for generating the cis isomer due to the thermodynamic stability of the resulting product.[5]
Stereoselective Reduction of 2-Methyltetrahydropyran-4-one
A common and highly controllable route to both cis and trans isomers involves the reduction of the corresponding ketone, 2-methyltetrahydropyran-4-one. The stereochemical outcome is heavily dependent on the choice of reducing agent.[1]
Mechanism of Selectivity: The selectivity arises from the steric hindrance posed by the reducing agent and the existing C2-methyl group. Bulky reducing agents will preferentially attack from the less hindered face of the carbonyl, leading to a specific stereoisomer.
Reagent Choice:
Sodium Borohydride (NaBH₄): A less bulky reagent that often provides moderate selectivity.[1]
L-Selectride® (Lithium tri-sec-butylborohydride): A much bulkier reducing agent that exhibits high stereoselectivity, often favoring the formation of the trans isomer by attacking from the equatorial direction to avoid steric clash with the axial protons and the C2-methyl group.[1]
Exemplary Synthetic Protocol: Synthesis of cis-2-Methyl-tetrahydro-pyran-4-ol via Prins Cyclization
This protocol is adapted from established methodologies.[4]
Reaction Setup: In a sealed pressure tube, combine 3-buten-1-ol (1 equivalent) and paraldehyde (an acetaldehyde source, 1 equivalent).
Catalysis: Add 20% aqueous sulfuric acid (H₂SO₄) to the mixture.
Heating: Seal the tube and heat the reaction mixture to approximately 85°C for 3-4 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: Allow the mixture to cool to room temperature. Carefully neutralize the acid with a base such as concentrated ammonia until the pH is between 8 and 9.
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether.
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography.
Section 3: Spectroscopic and Structural Characterization
Distinguishing between the cis and trans isomers of 2-methyl-tetrahydro-pyran-4-ol is readily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial orientation.
¹H and ¹³C NMR Spectroscopy
Key characteristic signals in the ¹H NMR spectrum include the hydroxyl proton, the methyl group protons, and the protons on the tetrahydropyran ring.[1] The proton at C4, attached to the same carbon as the hydroxyl group, is particularly diagnostic. Its coupling constants will reveal its orientation (axial or equatorial) and thus the cis/trans relationship.
Carbon
cis Isomer (Predicted δ, ppm)
trans Isomer (Predicted δ, ppm)
C2
72 - 74
70 - 72
C3
38 - 40
36 - 38
C4
65 - 67
68 - 70
C5
34 - 36
32 - 34
C6
65 - 67
68 - 70
CH₃
21 - 23
21 - 23
Note: These are predicted ranges; actual values may vary based on solvent and experimental conditions.[1]
Section 4: Reactivity and Applications in Drug Discovery
The 2-methyl-tetrahydropyran-4-ol scaffold serves as a versatile building block. The hydroxyl group can be readily functionalized through reactions like esterification or etherification, or oxidized to a ketone.[6]
Medicinal Chemistry: The tetrahydropyran ring is often used as a bioisosteric replacement for more metabolically labile groups. Its defined stereochemistry allows for precise positioning of substituents to optimize binding interactions with protein targets. Studies have explored its use as a precursor for compounds with potential anti-inflammatory and analgesic activities.[6]
Fragrance Chemistry: Certain isomers and derivatives are valued in the fragrance industry. For instance, 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol is commercially known as Florol® and is used for its floral scent.[1][7]
Section 5: Safety and Handling
Based on available Safety Data Sheets (SDS), 2-methyl-tetrahydro-pyran-4-ol is considered hazardous.[3]
Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3]
Handling: Use in a well-ventilated area or with appropriate exhaust ventilation.[8] Wear protective gloves, clothing, and eye/face protection.[9] Avoid breathing mist, vapors, or spray.[8]
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[8]
First Aid:
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
If on Skin: Wash off immediately with soap and plenty of water.[9]
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
Always consult the most current Safety Data Sheet from your supplier before handling this chemical.
Conclusion
2-Methyl-tetrahydro-pyran-4-ol is a valuable and versatile chemical entity. Its true potential is unlocked through an understanding and control of its stereochemistry. The synthetic methodologies, particularly stereoselective reductions, provide access to specific isomers, which can then be characterized by NMR spectroscopy. For drug development professionals, this scaffold offers a robust platform for creating novel therapeutics with potentially enhanced physicochemical and pharmacokinetic profiles.
References
2-Methyl-tetrahydro-pyran-4-OL. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
Synthesis of tetrahydropyrans. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. (2017, March 10). ResearchGate. Retrieved January 11, 2026, from [Link]
An In-depth Technical Guide to the Stereochemistry of 2-Methyl-tetrahydro-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals Introduction The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its favorable pharmaco...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional arrangements. 2-Methyl-tetrahydro-pyran-4-ol, a seemingly simple substituted THP, serves as a powerful case study in the complexities and practical implications of stereochemistry. Its bifunctional nature, featuring both a secondary alcohol and an ether linkage within a cyclic framework, makes it a versatile synthetic intermediate.[1] For instance, the specific stereoisomer (2R,4S)-2-methyloxan-4-ol is a key building block in the total synthesis of the anti-osteoporotic natural product Diospongin B.[1] Furthermore, isomers of this structural class are significant in the fragrance industry, with 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, known as Florol®, valued for its distinct floral scent.[1]
A thorough understanding of the stereochemical nuances of 2-methyl-tetrahydro-pyran-4-ol is paramount for controlling reaction outcomes, elucidating structure-activity relationships (SAR), and ultimately, for the rational design of novel therapeutics and functional molecules. This guide provides a comprehensive exploration of the stereoisomers, conformational landscape, and analytical techniques essential for the robust stereochemical assignment of this important molecule.
Part 1: The Stereoisomers of 2-Methyl-tetrahydro-pyran-4-ol
2-Methyl-tetrahydro-pyran-4-ol possesses two stereocenters at the C2 and C4 positions. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These diastereomeric pairs are designated as cis and trans, referring to the relative orientation of the methyl and hydroxyl groups with respect to the plane of the tetrahydropyran ring.
Stereoisomer
Relative Configuration
Absolute Configuration
cis
Methyl and Hydroxyl groups on the same side of the ring
(2R, 4S) and (2S, 4R)
trans
Methyl and Hydroxyl groups on opposite sides of the ring
(2R, 4R) and (2S, 4S)
The interplay between these stereoisomers has profound effects on the molecule's physical, chemical, and biological properties. For example, in the context of fragrance chemistry, the distinct scents of cis- and trans-isomers of related THP derivatives are well-documented.[2]
Part 2: Conformational Analysis: The Influence of the Anomeric Effect
The stereochemical behavior of 2-methyl-tetrahydro-pyran-4-ol is not solely defined by its configuration but is also heavily influenced by its conformational preferences. The tetrahydropyran ring adopts a chair-like conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions, and the equilibrium between these conformers is dictated by a combination of steric and stereoelectronic effects.
A key stereoelectronic phenomenon governing the conformational preferences of substituted tetrahydropyrans is the anomeric effect .[3] This effect describes the thermodynamic preference for an electronegative substituent at the C2 position (the anomeric carbon) to occupy the axial position, despite the potential for increased steric hindrance.[3] The anomeric effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (oxygen) and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent).[4][5]
In the case of 2-methyl-tetrahydro-pyran-4-ol, the methyl group at the C2 position is not strongly electronegative. However, the principles of the anomeric effect are still relevant to understanding the overall conformational landscape. The interplay of steric hindrance from the methyl and hydroxyl groups, along with subtle stereoelectronic interactions, will determine the dominant chair conformation for each diastereomer.
For the cis-isomer, a conformation with the C4-hydroxyl group in the equatorial position and the C2-methyl group in the axial position may be favored to minimize 1,3-diaxial interactions. Conversely, the trans-isomer might preferentially adopt a conformation with both substituents in equatorial positions to alleviate steric strain. It is important to note that the polarity of the solvent can also influence the magnitude of the anomeric effect and shift the conformational equilibrium.[6]
Part 3: Synthetic Strategies for Stereocontrol
The synthesis of specific stereoisomers of 2-methyl-tetrahydro-pyran-4-ol is a significant challenge that often requires carefully designed synthetic routes.
Prins Cyclization
A common and powerful method for constructing the tetrahydropyran ring is the Prins cyclization .[1] This acid-catalyzed reaction involves the condensation of a homoallylic alcohol with an aldehyde.[1][7] For the synthesis of 2-methyl-tetrahydro-pyran-4-ol, 3-buten-1-ol can be reacted with acetaldehyde in the presence of an acid catalyst, such as sulfuric acid.[1][8] The reaction proceeds through an oxocarbenium ion intermediate, which undergoes intramolecular cyclization to form the THP ring.[1] The stereochemical outcome of the Prins cyclization can be influenced by the choice of catalyst and reaction conditions.[1]
Stereoselective Reduction
Another key strategy for controlling the stereochemistry at the C4 position is the stereoselective reduction of the corresponding ketone, 2-methyltetrahydropyran-4-one. The choice of reducing agent is critical in determining the diastereoselectivity of the reduction. While simple borohydride reagents like sodium borohydride (NaBH₄) may show only moderate selectivity, bulkier reducing agents such as L-Selectride can exhibit a strong preference for the formation of one diastereomer over the other.[1]
Part 4: Analytical Techniques for Stereochemical Assignment
Unambiguous determination of the relative and absolute stereochemistry of 2-methyl-tetrahydro-pyran-4-ol requires the application of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of organic molecules in solution.[9][10]
Chemical Shifts: The precise chemical shifts of protons and carbons in the ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment and spatial orientation of the substituents. Diastereomers will exhibit distinct sets of chemical shifts.[9][11]
Coupling Constants: The magnitude of the coupling constants (J-values) between adjacent protons provides valuable information about their dihedral angles, which in turn reflects the conformation of the ring. The Karplus equation relates the three-bond proton-proton coupling constant to the dihedral angle, allowing for the differentiation between axial and equatorial protons.[10]
Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY and ROESY, detect through-space interactions between protons that are in close proximity.[9] This is particularly useful for determining the relative stereochemistry of substituents on a ring. For example, a strong NOE between the proton at C2 and the protons of the hydroxyl group at C4 would provide evidence for a cis relationship.
A more advanced approach involves the use of computational methods, such as the DP4+ analysis, which compares experimentally obtained NMR data with DFT-calculated chemical shifts for all possible stereoisomers to determine the most probable structure.[12]
Chiral Chromatography
Chiral chromatography is an essential technique for the separation of enantiomers. By using a chiral stationary phase (CSP), it is possible to resolve a racemic mixture of a particular diastereomer (e.g., the cis or trans pair) into its individual enantiomers. This allows for the determination of enantiomeric excess (ee) and the isolation of enantiopure compounds for further biological evaluation.
X-ray Crystallography
For crystalline derivatives of 2-methyl-tetrahydro-pyran-4-ol, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of both the relative and absolute stereochemistry. This technique generates a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.
Part 5: Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-tetrahydro-pyran-4-ol via Prins Cyclization
Causality: This protocol utilizes the acid-catalyzed Prins cyclization, a reliable method for forming the tetrahydropyran ring from a homoallylic alcohol and an aldehyde.[1] Sulfuric acid acts as the catalyst to generate the key oxocarbenium ion intermediate.[1][8]
Materials:
3-Buten-1-ol
Acetaldehyde
20% Sulfuric acid
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
In a pressure tube, combine 3-buten-1-ol (1 equivalent) and acetaldehyde (1 equivalent).
Carefully add 20% sulfuric acid (10 volumes).
Seal the tube and heat the reaction mixture to 80°C for 3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Carefully neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution.
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
Combine the organic layers and wash with brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stereochemical Assignment using ¹H NMR Spectroscopy
Causality: This protocol leverages the sensitivity of proton chemical shifts and coupling constants to the stereochemical environment to differentiate between the cis and trans diastereomers.
Procedure:
Prepare a dilute solution of the purified 2-methyl-tetrahydro-pyran-4-ol isomer in a deuterated solvent (e.g., CDCl₃).
Acquire a high-resolution ¹H NMR spectrum.
Analyze the chemical shifts of the protons at C2 and C4. The axial and equatorial protons will have distinct chemical shifts.
Measure the coupling constants for the proton at C4. A large coupling constant (typically 8-12 Hz) is indicative of an axial-axial coupling, suggesting the proton at C4 is in an axial position. A smaller coupling constant (typically 2-5 Hz) is characteristic of axial-equatorial or equatorial-equatorial couplings.
Based on the coupling constants and the likely chair conformation, assign the relative stereochemistry as cis or trans.
Visualizations
Logical Flow of Stereochemical Analysis
Caption: Workflow for the synthesis, separation, and stereochemical assignment of 2-methyl-tetrahydro-pyran-4-ol isomers.
Conformational Equilibrium of a Substituted Tetrahydropyran
Caption: The interplay of the anomeric effect and steric hindrance in the conformational equilibrium of a substituted tetrahydropyran.
Conclusion
The stereochemistry of 2-methyl-tetrahydro-pyran-4-ol is a rich and instructive area of study with direct relevance to the fields of medicinal chemistry, natural product synthesis, and materials science. A deep understanding of its stereoisomers, conformational preferences, and the analytical tools used for their characterization is essential for any scientist working with this versatile molecular scaffold. By applying the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of stereochemistry and unlock the full potential of 2-methyl-tetrahydro-pyran-4-ol and its derivatives in their respective applications.
References
Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines.
Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines.
Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]
Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC - NIH. [Link]
Toward the stereochemical assignment and synthesis of hemicalide: DP4f GIAO-NMR analysis and synthesis of a C16-C28 fragment. Royal Society of Chemistry. [Link]
Tetrahydro-2-isobutyl-4-methylpyran-4-ol, mixed isomers (cis and trans) CAS#63500-71-0. GCIS-ChemRadar. [Link]
(2R,4S)-2-Methyloxan-4-ol: A Strategic Chiral Building Block for Complex Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Tetrahydropyrans The tetrahydropyran (THP) ring system is a ubiquitous structural motif...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Tetrahydropyrans
The tetrahydropyran (THP) ring system is a ubiquitous structural motif found in a vast array of natural products exhibiting significant biological activity. The precise spatial arrangement of substituents on this six-membered oxygen-containing heterocycle is often critical for its therapeutic efficacy. Consequently, the development of synthetic methodologies that provide enantiomerically pure, functionalized THPs is a cornerstone of modern medicinal chemistry and drug development.[][2] Among these, (2R,4S)-2-methyloxan-4-ol stands out as a particularly valuable chiral building block, offering a rigid scaffold with well-defined stereocenters that can be elaborated into more complex molecular architectures.
This technical guide provides a comprehensive overview of (2R,4S)-2-methyloxan-4-ol, from its stereoselective synthesis to its application in the total synthesis of natural products and the development of novel therapeutic agents. As a senior application scientist, the aim is to not only present established protocols but also to provide insights into the underlying principles that govern the stereochemical outcomes of these reactions, thereby empowering researchers to rationally design and execute their own synthetic strategies.
Stereoselective Synthesis of (2R,4S)-2-Methyloxan-4-ol
The primary challenge in synthesizing (2R,4S)-2-methyloxan-4-ol lies in the diastereoselective and enantioselective construction of the two stereocenters at the C2 and C4 positions. A common and effective strategy involves the stereoselective reduction of a precursor ketone, 2-methyl-tetrahydropyran-4-one. The facial selectivity of this reduction is highly dependent on the choice of reducing agent and the steric and electronic environment of the ketone.
A prevalent method for accessing the desired (2R,4S) stereochemistry is through the diastereoselective reduction of 2-methyl-tetrahydropyran-4-one. This approach leverages the directing effect of the existing methyl group at the C2 position to influence the trajectory of the incoming hydride, leading to the preferential formation of one diastereomer over the other.
Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are known to favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which in this case corresponds to the desired (2R,4S) or cis-isomer.[3] Conversely, smaller reducing agents like sodium borohydride (NaBH₄) may exhibit lower diastereoselectivity.
Table 1: Comparison of Reducing Agents for the Synthesis of 2-Methyloxan-4-ols
Experimental Protocol: Stereoselective Reduction with L-Selectride
The following protocol is a representative example of the diastereoselective reduction of 2-methyl-tetrahydropyran-4-one to afford (2R,4S)-2-methyloxan-4-ol.
Materials:
2-Methyl-tetrahydropyran-4-one
L-Selectride® (1.0 M solution in THF)
Anhydrous Tetrahydrofuran (THF)
Methanol
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
Ethyl acetate
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Dissolve 2-methyl-tetrahydropyran-4-one (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution.
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously for 1-2 hours until two clear layers are observed.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to separate the diastereomers and obtain pure (2R,4S)-2-methyloxan-4-ol.
Characterization and Spectroscopic Data
Unequivocal characterization of (2R,4S)-2-methyloxan-4-ol is crucial for its use as a chiral building block. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, with the coupling constants of the protons on the tetrahydropyran ring providing valuable information about the relative stereochemistry.
In the ¹H NMR spectrum of the cis-isomer, (2R,4S)-2-methyloxan-4-ol, the proton at C4 (H4) typically appears as a broad multiplet, and the axial and equatorial protons at C3 and C5 will exhibit distinct coupling patterns. The stereochemistry can be further confirmed through 2D NMR experiments such as NOESY, which can reveal through-space interactions between protons.
Applications in Total Synthesis
The utility of (2R,4S)-2-methyloxan-4-ol as a chiral building block is demonstrated in its application in the total synthesis of various natural products. Its pre-defined stereochemistry and functional handles (the hydroxyl group and the methyl group) allow for its strategic incorporation into complex molecular targets.
Case Study: Synthesis of Phoracantholide I
Phoracantholide I is a macrolide natural product that has been the target of several total syntheses. The tetrahydropyran core of this molecule can be constructed from chiral building blocks derived from (2R,4S)-2-methyloxan-4-ol or related structures.[4]
A retrosynthetic analysis of Phoracantholide I reveals that the stereocenter corresponding to the C2-methyl group of the tetrahydropyran ring can be sourced from a chiral pool or established through asymmetric synthesis. The hydroxyl group at C4 provides a convenient handle for further functionalization and ring closure to form the macrolide.
One synthetic approach involves the reduction of (R)-(+)-γ-valerolactone to the corresponding lactol, which serves as a precursor to the tetrahydropyran ring.[4] This lactol can then undergo a Wittig reaction to introduce the side chain, followed by cyclization to form the macrolide.[4][5] The stereochemistry of the final product is dictated by the stereocenter in the starting γ-valerolactone.
Role in Drug Development
The incorporation of chiral building blocks like (2R,4S)-2-methyloxan-4-ol into drug candidates is a key strategy for optimizing their pharmacological properties.[][6] The defined stereochemistry can lead to improved potency, selectivity, and pharmacokinetic profiles, as biological targets are themselves chiral.[2]
The tetrahydropyran scaffold of (2R,4S)-2-methyloxan-4-ol can serve as a rigid core to which various pharmacophoric groups can be attached. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
(2R,4S)-2-methyloxan-4-ol is a valuable and versatile chiral building block in organic synthesis. Its stereoselective synthesis, primarily through the diastereoselective reduction of 2-methyl-tetrahydropyran-4-one, provides access to a key structural motif present in numerous biologically active molecules. The principles and protocols outlined in this guide are intended to equip researchers with the knowledge to effectively utilize this important chiral synthon in their own research endeavors, from the total synthesis of complex natural products to the design and development of novel therapeutics.
References
Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012). National Institutes of Health. [Link]
Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (n.d.). MDPI. [Link]
Stereoselective synthesis of (R)-(−) and (S)-(+)-phoracantholide I from (R)-(+)-γ-valerolactone. (2016). Aurigene Pharmaceutical Services. [Link]
Total synthesis of (R)‐(‐) and (S)‐(+)‐phoracantholide I (33 and 34). (n.d.). ResearchGate. [Link]
Introduction to Prins cyclization for tetrahydropyran synthesis
An In-Depth Technical Guide to the Prins Cyclization for Tetrahydropyran Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Tetrahydropyran Scaffold The tetrahydropyran...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Prins Cyclization for Tetrahydropyran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a ubiquitous and privileged scaffold found in a vast array of biologically active natural products, including polyether antibiotics, marine toxins, and pheromones.[1][2][3] Its prevalence in active pharmaceutical ingredients (APIs) underscores its importance as a key building block in medicinal chemistry and drug development. The stereoselective synthesis of substituted THP derivatives has therefore long been a fundamental area of research in organic chemistry.[2] Among the various synthetic methodologies, the Prins cyclization has emerged as a particularly powerful and versatile strategy for the construction of the tetrahydropyran skeleton with a high degree of stereocontrol.[1][2][3]
This guide provides an in-depth technical overview of the Prins cyclization, focusing on its core mechanistic principles, modern variants, practical experimental considerations, and its application in the synthesis of complex molecules.
Part 1: The Core Mechanism and Stereochemical Control
The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound (typically an aldehyde).[4][5] The reaction proceeds through a key oxocarbenium ion intermediate, which undergoes an intramolecular cyclization via electrophilic addition to the alkene.[1][6][7]
The generally accepted mechanism involves three critical steps:
Activation and Oxocarbenium Ion Formation: A Brønsted or Lewis acid activates the aldehyde, which then reacts with the homoallylic alcohol to form a hemiacetal. Subsequent elimination of water generates a highly reactive oxocarbenium ion.[6][8]
Intramolecular Cyclization: The pendant alkene acts as a π-nucleophile, attacking the oxocarbenium ion in an endocyclic fashion.[1] This C-C bond-forming step is typically the stereochemistry-determining step.
Cationic Intermediate Trapping: The resulting tertiary carbocation is then trapped by a nucleophile present in the reaction medium (e.g., water, a halide, or the counterion of the Lewis acid) to yield the final tetrahydropyran product.
The Origin of Stereoselectivity
The high degree of diastereoselectivity often observed in the Prins cyclization is rationalized by a chair-like transition state.[1][9] To minimize steric interactions, the substituents on the developing tetrahydropyran ring preferentially occupy equatorial positions in this transition state. This leads to a strong preference for the formation of cis-2,6-disubstituted tetrahydropyrans when using (E)-homoallylic alcohols.
Figure 1: Generalized Mechanism of the Prins Cyclization.
Potential Mechanistic Pitfalls: The Oxonia-Cope Rearrangement
A critical consideration in Prins cyclizations is the potential for competing side reactions that can erode stereochemical integrity. The most significant of these is the[8][8]-sigmatropic oxonia-Cope rearrangement.[8][9] This process can occur via the oxocarbenium ion intermediate, leading to scrambling of the allyl group and potential racemization or formation of undesired constitutional isomers.[1][9] The propensity for this rearrangement is heightened with substrates that can form stabilized carbocations, such as benzylic homoallylic alcohols with electron-donating groups on the aromatic ring.[10] Judicious selection of catalysts and reaction conditions is crucial to suppress this pathway.[8]
Part 2: Catalysts and Modern Methodological Variants
The choice of acid catalyst is paramount in the Prins cyclization, influencing reaction efficiency, stereoselectivity, and the nature of the final product.[4] Both Brønsted and Lewis acids are widely employed.
Catalyst Type
Examples
Key Characteristics & Causality
Brønsted Acids
TFA, p-TsOH, H₃PMo₁₂O₄₀ (PMA)
Simple and cost-effective. Often require stoichiometric amounts. Strong acids like TFA can promote side reactions. Milder, water-tolerant catalysts like PMA can enable "aqueous" Prins cyclizations, providing all-cis-4-hydroxytetrahydropyrans.[11]
Lewis Acids
BF₃·OEt₂, SnCl₄, InCl₃, FeCl₃, TMSOTf, Re₂O₇
Highly effective at activating the carbonyl group. The choice of Lewis acid and its counterion dictates the nucleophile that traps the carbocation. For example, using TMSBr with certain substrates can lead to exclusive formation of the axial bromide product.[1] Rhenium(VII) catalysts are notably mild and effective for aromatic and α,β-unsaturated aldehydes.[12][13]
Enable enantioselective Prins cyclizations, a significant advancement for asymmetric synthesis.[6][14][15] The confined chiral environment of the catalyst directs the cyclization to favor one enantiomer, transferring stereochemical information to the product.[14][15]
Key Methodological Variants
Silyl-Prins Cyclization: The use of allylsilanes or vinylsilanes as the π-nucleophile offers several advantages.[6][16] The silicon atom stabilizes the developing positive charge (the β-silicon effect) during the cyclization, often leading to cleaner reactions, higher yields, and predictable stereoselectivity. The reaction terminates with the elimination of the silyl group, typically forming an exocyclic methylene or dihydropyran.[16]
Tandem Reactions: The Prins cyclization is frequently integrated into tandem or cascade sequences, enabling the rapid construction of molecular complexity from simple precursors.[3][6][17] Examples include:
Mukaiyama Aldol–Prins (MAP) Cyclization: An initial Mukaiyama aldol reaction generates an intermediate that is poised to undergo a subsequent Prins cyclization, effectively avoiding the isolation of sensitive intermediates.[1][2]
Prins/Friedel-Crafts Cascade: The carbocation generated after the Prins cyclization can be trapped by an intramolecular aromatic ring, leading to the formation of fused polycyclic systems.[6]
Part 3: Field-Proven Experimental Protocols
The following protocols are representative examples of common Prins cyclization methodologies.
Protocol 1: General FeCl₃-Catalyzed Synthesis of 4-Chlorotetrahydropyrans
This protocol is a robust and straightforward method for synthesizing 2,4,6-trisubstituted 4-chlorotetrahydropyrans. The use of an anhydrous iron(III) salt as the Lewis acid is both economical and effective.
Rationale: Anhydrous FeCl₃ is a potent Lewis acid that efficiently activates the aldehyde. The chloride counterion serves as the nucleophile to trap the intermediate carbocation. Dichloromethane (DCM) is used as an anhydrous, non-coordinating solvent to prevent catalyst quenching. The reaction is monitored by TLC to determine completion, and a basic quench (NaHCO₃) neutralizes the acid catalyst to halt the reaction.
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv).
Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
Add the aldehyde (1.1-1.2 equiv) to the stirred solution at room temperature.
Add anhydrous FeCl₃ (0.1-0.2 equiv) in one portion. The mixture may change color.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously for 10 minutes.
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired 4-chlorotetrahydropyran.
Protocol 2: Silyl-Prins Cyclization using BiCl₃/TMSCl
This protocol describes a silyl-Prins cyclization of a vinylsilyl alcohol, where a mixed Lewis acid system is employed to generate polysubstituted tetrahydropyrans.[18]
Rationale: This system demonstrates how the choice of Lewis acid can fundamentally alter the reaction outcome.[16] BiCl₃ acts as the primary Lewis acid, while TMSCl serves to activate the system and provide the chloride nucleophile. The reaction is run at 0 °C to control reactivity and selectivity. Filtering through a plug of silica is a rapid way to remove the catalyst before full concentration.
In a flame-dried flask under an inert atmosphere, suspend BiCl₃ (0.05 equiv) in anhydrous DCM.
Add the aldehyde (1.2 equiv) to the suspension and cool the mixture to 0 °C in an ice bath.
Slowly add trimethylsilyl chloride (TMSCl, 1.2 equiv) to the cooled mixture and stir for 5 minutes.
Add a solution of the vinylsilyl alcohol (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes.
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 1 hour.
Upon consumption of the starting material, quench the reaction with saturated aqueous NaHCO₃.
Perform a standard aqueous workup as described in Protocol 1.
Purify the crude product by silica gel column chromatography.
Figure 2: General Experimental Workflow for Prins Cyclization.
Conclusion
The Prins cyclization is a cornerstone of modern synthetic chemistry for the construction of the tetrahydropyran ring system. Its power lies in its ability to form C-C and C-O bonds simultaneously with a high degree of stereocontrol, often proceeding through a predictable chair-like transition state. For researchers in drug discovery and natural product synthesis, a deep understanding of its mechanism, the nuances of catalyst selection, and the potential for competing pathways is essential for its successful application. The continued development of enantioselective variants and its integration into complex tandem sequences ensure that the Prins cyclization will remain a highly relevant and valuable tool for accessing complex molecular architectures.[3][8]
References
Mondal, S., & Panda, G. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
Mondal, S., & Panda, G. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link]
Crane, E. A., & Scheidt, K. A. (2014). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Israel Journal of Chemistry, 54(8-9), 1196–1207. [Link]
Brimble, M. A., Daniels, G. J., & Williams, C. M. (2002). Prins Cyclizations: Labeling Studies and Application to Natural Product Synthesis. Organic Letters, 4(20), 3407–3410. [Link]
Brimble, M. A., Daniels, G. J., & Williams, C. M. (2002). Prins cyclizations: labeling studies and application to natural product synthesis. Organic Letters, 4(20), 3407-10. [Link]
Wang, T., & Zhu, Y. (2019). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 17(15), 3765–3769. [Link]
Padmaja, P., Reddy, P. N., & Reddy, B. V. S. (2020). Synthetic Applications of Prins Cyclization in Natural Product Syntheses. Asian Journal of Organic Chemistry, 9(11), 1735-1755. [Link]
List, B., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 138(42), 13838–13841. [Link]
Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]
Sinka, V., Fernández, I., & Padrón, J. I. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31697–31706. [Link]
Sinka, V., Fernández, I., & Padrón, J. I. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31697–31706. [Link]
Liu, L., Kaib, P. S. J., Tap, A., & List, B. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(34), 10822–10825. [Link]
Tadpetch, K., & Rychnovsky, S. D. (2008). Rhenium(VII) Catalysis of Prins Cyclization Reactions. Organic Letters, 10(21), 4839–4842. [Link]
Kumar, V., Kumar, A., & Kumar, V. (2023). Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology. International Journal of Molecular Sciences, 24(13), 10972. [Link]
Padmaja, P., & Reddy, B. V. S. (2024). Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. Asian Journal of Organic Chemistry. [Link]
Olmedo, D. A., & Padrón, J. I. (2013). The Prins Reaction: Advances and Applications. Current Organic Chemistry, 17(5), 494-514. [Link]
Olmedo, D. A., & Padrón, J. I. (2013). Focused Update on the Prins Reaction and the Prins Cyclization. Revista de la Sociedad Química de México, 57(3), 159-174. [Link]
Mondal, S., & Panda, G. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]
Martín, V. S., & Padrón, J. I. (2011). A new catalytic Prins cyclization leading to oxa- and azacycles. Chemical Communications, 47(29), 8331-8333. [Link]
Hernandez, J. J., & Frontier, A. J. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 13(46), 13813–13819. [Link]
Yadav, J. S., et al. (2007). Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. Request PDF. [Link]
Martín, V. S., & Padrón, J. I. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(12), 7959–7968. [Link]
Martín, V. S., & Padrón, J. I. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(12), 7959–7968. [Link]
An In-Depth Technical Guide to 2-Methyl-tetrahydro-pyran-4-ol: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Methyl-tetrahydro-pyran-4-ol, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its chemical structure, n...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview of 2-Methyl-tetrahydro-pyran-4-ol, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its chemical structure, nomenclature, stereoisomerism, and spectroscopic properties. Furthermore, this guide will present a detailed synthesis protocol and explore the compound's applications, particularly within the realm of drug development and fragrance chemistry.
Chemical Structure and Nomenclature
2-Methyl-tetrahydro-pyran-4-ol, with the molecular formula C₆H₁₂O₂, is a saturated heterocyclic alcohol.[1] The core of the molecule is a tetrahydropyran ring, a six-membered heterocycle containing one oxygen atom. A methyl group is attached at the 2-position and a hydroxyl group at the 4-position of this ring.
The numbering of the tetrahydropyran ring begins at the oxygen atom (position 1) and proceeds clockwise. Therefore, the methyl group is at carbon 2, and the hydroxyl group is at carbon 4.
Stereoisomerism
The presence of two chiral centers at positions 2 and 4 gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These stereoisomers can be grouped into two pairs of enantiomers, which are diastereomers of each other. The relative orientation of the methyl and hydroxyl groups determines whether the isomer is cis or trans.
cis isomers: The methyl and hydroxyl groups are on the same side of the ring's plane. The (2R,4R) and (2S,4S) enantiomers constitute the cis diastereomer.[3][4]
trans isomers: The methyl and hydroxyl groups are on opposite sides of the ring's plane. The (2R,4S) and (2S,4R) enantiomers constitute the trans diastereomer.[5]
The specific stereochemistry of 2-Methyl-tetrahydro-pyran-4-ol is crucial as it significantly influences its biological activity and physical properties. For instance, the specific stereoisomer (2R,4S)-2-methyloxan-4-ol is a key intermediate in the total synthesis of the anti-osteoporotic natural product, Diospongin B.[2]
Diagram: Stereoisomers of 2-Methyl-tetrahydro-pyran-4-ol
Caption: Relationship between the stereoisomers of 2-Methyl-tetrahydro-pyran-4-ol.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical and spectroscopic properties of 2-Methyl-tetrahydro-pyran-4-ol is essential for its characterization, purification, and application.
¹H NMR: The proton NMR spectrum provides detailed information about the different proton environments within the molecule. The hydroxyl proton typically appears as a broad singlet, while the methyl group protons show a characteristic doublet. The protons on the tetrahydropyran ring exhibit complex multiplets due to their diastereotopic nature and coupling with neighboring protons.[7][8]
¹³C NMR: The carbon NMR spectrum shows six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of these signals are indicative of their electronic environment.
IR Spectroscopy: The infrared spectrum displays a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aliphatic groups appear in the 2800-3000 cm⁻¹ range.[7]
Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.[9]
Synthesis of 2-Methyl-tetrahydro-pyran-4-ol
One of the most common and efficient methods for synthesizing the 2-methyl-tetrahydropyran-4-ol core structure is the Prins cyclization.[2] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.
Experimental Protocol: Prins Cyclization
This protocol describes the synthesis of 2-Methyl-tetrahydro-pyran-4-ol from 3-buten-1-ol and acetaldehyde, adapted from the procedure described by Ernst Hanschke.[9]
Materials:
3-Buten-1-ol
Acetaldehyde (or paraldehyde as a stable source)[9]
20% Sulfuric acid (H₂SO₄)
Concentrated ammonia (NH₃)
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Pressure tube
Standard laboratory glassware
Thin-layer chromatography (TLC) supplies
Procedure:
Reaction Setup: In a pressure tube, combine equimolar amounts of 3-buten-1-ol and acetaldehyde with 10 volumes of 20% sulfuric acid.[9] The use of a pressure tube is crucial to contain the volatile acetaldehyde, especially when heating.
Reaction: Seal the tube and heat the reaction mixture to 80-85 °C for 3-48 hours.[9] The progress of the reaction should be monitored by TLC. The acid protonates the aldehyde, making it a better electrophile to be attacked by the alkene of the homoallylic alcohol, initiating the cyclization.
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture to a pH of 8-9 with concentrated ammonia. This step is critical to quench the acid catalyst and prevent any reverse reactions.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).[9] The organic product will partition into the ethyl acetate layer.
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate to remove any residual water. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-tetrahydro-pyran-4-ol.[9]
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Diagram: Synthesis Workflow of 2-Methyl-tetrahydro-pyran-4-ol via Prins Cyclization
Caption: Step-by-step workflow for the synthesis of 2-Methyl-tetrahydro-pyran-4-ol.
Applications in Drug Development and Other Fields
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10] The bifunctional nature of 2-Methyl-tetrahydro-pyran-4-ol, with its secondary alcohol and ether linkage, makes it a versatile building block for the synthesis of more complex molecules.[2]
Drug Discovery: The tetrahydropyran motif is integral to the development of therapeutics for various diseases, including neurological disorders and cancer.[11] The non-planar ring system can increase the three-dimensionality of drug candidates, which is often beneficial for target binding.[11]
Natural Product Synthesis: As mentioned earlier, specific stereoisomers of 2-Methyl-tetrahydro-pyran-4-ol serve as crucial intermediates in the total synthesis of bioactive natural products.[2]
Fragrance Chemistry: A notable application is in the synthesis of fragrance compounds. For example, the related compound 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, commercially known as Florol®, is valued for its floral, lily-of-the-valley scent.[2][12]
Green Chemistry: The use of tetrahydropyran derivatives, such as 2-methyltetrahydrofuran, as green solvents in purification processes for drug discovery is an emerging area of interest.[13]
Safety and Handling
2-Methyl-tetrahydro-pyran-4-ol is considered harmful if swallowed and causes skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[1] Therefore, it is essential to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] For detailed safety information, always refer to the Safety Data Sheet (SDS).[15]
Conclusion
2-Methyl-tetrahydro-pyran-4-ol is a valuable heterocyclic compound with a rich stereochemistry and diverse applications. Its synthesis, primarily through the robust Prins cyclization, is well-established. The continued exploration of this and related tetrahydropyran scaffolds in medicinal chemistry and other fields promises to yield novel and impactful discoveries.
References
PubChem. (n.d.). 2-Methyl-tetrahydro-pyran-4-OL. Retrieved from [Link]
Oakwood Chemical. (n.d.). cis-2-methyltetrahydropyran-4-ol, min 97%. Retrieved from [Link]
NIST. (n.d.). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. Retrieved from [Link]
US EPA. (n.d.). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, 4-acetate - Substance Details. Retrieved from [Link]
Wikipedia. (n.d.). Tetrahydro-2-isobutyl-4-methylpyran-4-ol. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]
Google Patents. (n.d.). WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
Chemsrc. (2025, August 25). 2-Methyltetrahydro-2H-pyran-4-ol. Retrieved from [Link]
The Fragrance Conservatory. (n.d.). Isobutyl methyl tetrahydropyranol. Retrieved from [Link]
EWG Skin Deep. (n.d.). What is ISOBUTYL METHYL TETRAHYDROPYRANOL. Retrieved from [Link]
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. Retrieved from [Link]
NIST. (n.d.). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. Retrieved from [Link]
ResearchGate. (n.d.). Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol). Retrieved from [Link]
PubChem. (n.d.). Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Retrieved from [Link]
ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]
Synonyms for 2-Methyl-tetrahydro-pyran-4-OL in chemical literature
An In-depth Technical Guide to the Nomenclature and Chemistry of Substituted Tetrahydropyran-4-ols Introduction The tetrahydropyran-4-ol scaffold is a prevalent structural motif in a multitude of natural products and com...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Nomenclature and Chemistry of Substituted Tetrahydropyran-4-ols
Introduction
The tetrahydropyran-4-ol scaffold is a prevalent structural motif in a multitude of natural products and commercially significant molecules. Its inherent bifunctionality, featuring both a hydroxyl group and an ether linkage within a stable six-membered ring, makes it a versatile building block in organic synthesis. However, the nomenclature surrounding substituted derivatives can lead to ambiguity. A prime example is the name "2-Methyl-tetrahydro-pyran-4-OL," which, depending on the context and the full substitution pattern, can refer to at least two distinct chemical entities that differ significantly in their molecular weight, properties, and applications.
This technical guide, intended for researchers, scientists, and professionals in drug development and chemical industries, aims to dissect this ambiguity. We will provide a comprehensive overview of the two primary compounds often associated with this name: the C6-skeleton 2-methyloxan-4-ol and the C10-skeleton 4-methyl-2-(2-methylpropyl)oxan-4-ol , the latter being a key component in the fragrance industry. By delineating their respective synonyms, properties, synthesis, and applications, this guide serves to clarify their identities and highlight the critical importance of precise chemical nomenclature.
Part 1: The C6 Scaffold - 2-Methyloxan-4-ol
The simpler interpretation of the name refers to a tetrahydropyran ring substituted with one methyl group at the 2-position and one hydroxyl group at the 4-position. This C6H12O2 molecule is a chiral building block used in specialized organic synthesis.
Nomenclature and Synonyms
Due to the presence of two stereocenters (at C2 and C4), 2-methyloxan-4-ol can exist as multiple stereoisomers. It is crucial to specify the intended stereochemistry (e.g., cis/trans, R/S) for unambiguous identification. The general, non-stereospecific structure is most broadly identified by its primary CAS number.
Table 2: Documented Stereoisomers of 2-methyloxan-4-ol.
Synthesis Methodology: The Prins Cyclization
The construction of the 2-methyloxan-4-ol core is efficiently achieved via the Prins cyclization. This classic acid-catalyzed reaction involves the condensation of an alkene (specifically, a homoallylic alcohol) with an aldehyde.[6] For the synthesis of this C6 scaffold, the reactants are 3-buten-1-ol and acetaldehyde.
The reaction mechanism is initiated by the protonation of the aldehyde, which then undergoes electrophilic attack by the double bond of the homoallylic alcohol. The resulting oxocarbenium ion intermediate is subsequently trapped intramolecularly by the hydroxyl group, forming the tetrahydropyran ring.[6]
Experimental Protocol: Synthesis of 2-Methyl-tetrahydro-pyran-4-ol [7]
Reaction Setup: Combine 3-buten-1-ol (1.0 equiv) and acetaldehyde (1.0 equiv) in a pressure tube.
Catalyst Addition: Add 20% aqueous sulfuric acid (H2SO4) to the mixture.
Heating: Seal the pressure tube and heat the reaction mixture to 80-85°C for 3-48 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup: After cooling the reaction to room temperature, carefully neutralize the mixture to pH 8-9 with concentrated ammonia.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc) or diethyl ether.
Purification: Combine the organic phases, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography.
Figure 1: Synthesis workflow for 2-methyloxan-4-ol.
Applications
As a chiral building block, 2-methyloxan-4-ol and its stereoisomers are valuable intermediates in the synthesis of more complex molecules, particularly in the development of bioactive natural products and pharmaceuticals where specific stereochemistry is essential for function.[6] The oxidized form, 2-methyloxan-4-one, is also a documented synthetic intermediate.[8]
Part 2: The C10 Scaffold - 4-Methyl-2-(2-methylpropyl)oxan-4-ol (The "Florol" Family)
The second, more commercially prominent compound is a C10H20O2 molecule. It features a tetrahydropyran-4-ol core with a methyl group at the 4-position and an isobutyl group at the 2-position. This molecule is widely known in the fragrance industry under various trade names.
Nomenclature and Synonyms
This compound is almost exclusively referred to by its trade names in commercial contexts. Its systematic names are found in chemical databases and regulatory documents. The commercial product is a mixture of four stereoisomers.[9]
Table 3: Primary Identifiers for 4-methyl-2-(2-methylpropyl)oxan-4-ol.
Chemical and Physical Properties
The physical properties of this compound are critical to its function as a fragrance ingredient, influencing its volatility, stability, and scent profile.
Similar to its C6 counterpart, the industrial synthesis of "Florol" relies on the Prins cyclization. In this case, the reaction occurs between isovaleraldehyde (3-methylbutanal) and isoprenol (3-methyl-3-buten-1-ol).[16][17] The use of acid catalysts is standard, and research has explored various catalytic systems, including heteropoly acids and iron-modified silica, to improve yield and selectivity.[17] The development of stereoselective methods using chiral organocatalysts has also been a subject of research to access specific, chirally enriched isomers.[18]
Experimental Protocol: Synthesis of 4-Methyl-2-(2-methylpropyl)oxan-4-ol [16][17]
Reaction Setup: Charge a reactor with isoprenol and the chosen acid catalyst (e.g., p-toluenesulfonic acid, phosphotungstic acid).
Reactant Addition: Add isovaleraldehyde to the mixture. The reaction can often be performed at room temperature or with gentle heating.
Reaction Time: Allow the reaction to proceed for a set time (e.g., 1 hour), monitoring by GC or TLC.
Workup: Quench the reaction and neutralize the acid catalyst.
Extraction & Purification: Extract the product into an organic solvent. The crude product is then purified, typically by vacuum distillation, to yield the final mixture of isomers.
Figure 2: Generalized synthesis workflow for 4-methyl-2-(2-methylpropyl)oxan-4-ol.
Applications in the Fragrance Industry
4-Methyl-2-(2-methylpropyl)oxan-4-ol is a cornerstone of modern perfumery, particularly for creating lily-of-the-valley (muguet) fragrances, as obtaining a true essential oil from the flower is not feasible.[14] Its soft, fresh, and floral character makes it a versatile ingredient used to impart clean, floral nuances in a wide range of products, including fine fragrances, soaps, detergents, and other personal care items.[6][14] Its chemical stability is a key attribute, ensuring the longevity of the scent in various formulations.[9]
Conclusion
The name "2-Methyl-tetrahydro-pyran-4-OL" highlights a common challenge in chemical communication: ambiguity arising from incomplete nomenclature. As demonstrated, this single name can be interpreted as the C6H12O2 synthetic building block 2-methyloxan-4-ol or, through a more complex substitution pattern, the commercially vital C10H20O2 fragrance ingredient known as Florol . Both structures are synthesized via the powerful Prins cyclization but from different starting materials, and they serve entirely different purposes in the chemical industry. For researchers and professionals, the use of unambiguous identifiers such as IUPAC names, CAS numbers, and, where relevant, specific stereochemical descriptors is paramount for ensuring clarity, reproducibility, and safety in scientific and commercial endeavors.
References
Smolecule. (2023, August 15). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-.
PubChem. (n.d.). 2-Methyl-tetrahydro-pyran-4-OL. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
Struchem. (n.d.). cis-2-methyltetrahydropyran-4-ol, min 97%. Retrieved January 11, 2026, from [Link]
NIST. (n.d.). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl). NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved January 11, 2026, from [Link]
Google Patents. (n.d.). WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
Wikipedia. (n.d.). Tetrahydro-2-isobutyl-4-methylpyran-4-ol. Retrieved January 11, 2026, from [Link]
MDPI. (2020). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. Retrieved January 11, 2026, from [Link]
Google Patents. (n.d.). BR112017007948B1 - SYNTHESIS OF TETRAHYDROPYRAN-4-OL-2,4-DISPLACED AND CHIRALLY ENRICHED AND ITS DERIVATIVES.
The Fragrance Conservatory. (n.d.). Isobutyl methyl tetrahydropyranol. Retrieved January 11, 2026, from [Link]
EWG Skin Deep®. (n.d.). What is ISOBUTYL METHYL TETRAHYDROPYRANOL. Retrieved January 11, 2026, from [Link]
ResearchGate. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. Retrieved January 11, 2026, from [Link]
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
ResearchGate. (n.d.). Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol). Retrieved January 11, 2026, from [Link]
A Technical Guide to Key Intermediates in Natural Product Total Synthesis
Introduction: The Central Role of the Key Intermediate In the intricate field of natural product total synthesis, the journey from simple, commercially available starting materials to a complex, polycyclic, and stereoche...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Central Role of the Key Intermediate
In the intricate field of natural product total synthesis, the journey from simple, commercially available starting materials to a complex, polycyclic, and stereochemically rich target molecule is a testament to strategic planning and chemical innovation.[1] Central to this endeavor is the concept of the key intermediate . A key intermediate is not merely a transient species in a reaction pathway; it is a significant, stable, and often complex molecule that represents a major milestone in the synthetic route.[2] It is the chemical linchpin upon which the success of the entire synthesis often hinges.
The strategic identification and construction of key intermediates serve multiple purposes: they allow for the simplification of a dauntingly complex target, provide a platform for establishing critical stereocenters, and, most importantly, enable powerful convergent synthetic strategies that dramatically enhance overall efficiency. This guide provides an in-depth exploration of the logic behind identifying these intermediates, the strategic frameworks that guide their design, and their pivotal role in some of the most celebrated total syntheses in modern chemistry.
Chapter 1: The Logic of Retrosynthesis - Identifying Key Intermediates
The intellectual framework for modern synthetic planning is retrosynthetic analysis , a problem-solving technique formalized by E.J. Corey, for which he received the Nobel Prize in Chemistry in 1990.[3][4][5] This process involves deconstructing the target molecule (TM) in a reverse-synthetic or "retrosynthetic" direction through a series of imaginary bond cleavages known as disconnections .[4][6]
Each disconnection transforms the target into simpler precursor structures, called synthons (idealized fragments), and their real-world chemical equivalents.[3] This process is repeated until the precursors are simplified to readily available starting materials.[4] The goal is to identify strategic bonds whose disconnection leads to a significant reduction in molecular complexity, often revealing a potential key intermediate.[6][7][8]
A strategic disconnection is guided by several principles:
Simplification: The cleavage should lead to a less complex structure, such as breaking a bridged ring system to reveal a simpler fused or monocyclic core.[7][9]
Reliable Reactions: The disconnection must correspond to a known and reliable forward chemical reaction (a "transform").[6]
Stereochemical Control: The disconnection should facilitate the control of stereochemistry in the forward synthesis.
This logical process allows chemists to map out multiple potential synthetic routes, which can then be compared for feasibility, efficiency, and elegance.[5]
Caption: A simplified diagram of retrosynthetic analysis.
Chapter 2: Strategic Frameworks for Intermediate Design
The design of a synthetic route and its key intermediates is not arbitrary. It is guided by overarching strategies that aim to maximize efficiency and overcome the inherent challenges of synthesizing complex molecules.
Convergent vs. Linear Synthesis
The structure of a synthesis has a profound impact on its overall yield. A linear synthesis assembles a molecule sequentially, where the product of each step becomes the reactant for the next (A → B → C → Target).[10] The overall yield of a linear sequence is the mathematical product of the yields of each individual step, meaning that even high-yielding steps (e.g., 90%) result in a low overall yield over a long sequence.
A convergent synthesis , by contrast, involves the independent preparation of several key intermediates (fragments), which are then combined late in the synthesis to form the target molecule.[10][11] This approach is significantly more efficient for complex molecules because it allows for parallel work, and the longest linear sequence is much shorter, leading to a higher overall yield.[11][12] The design of a convergent synthesis is, by definition, centered on the strategic selection of its key intermediates.
Caption: Comparison of Linear and Convergent synthetic pathways.
The Chiral Pool Approach
Nature provides a vast "chiral pool" of relatively inexpensive and enantiomerically pure compounds, such as amino acids, sugars, and terpenes.[13][14] The chiral pool approach utilizes these readily available molecules as starting materials.[15] By incorporating a building block that already contains one or more of the target's stereocenters, chemists can circumvent the need for complex asymmetric reactions or chiral resolutions.[14] A key intermediate derived from the chiral pool carries its inherent chirality forward through the synthetic sequence, making it a powerful strategy for accessing optically active natural products.[16][17]
Biomimetic Synthesis
Biomimetic synthesis is a strategy that draws inspiration from nature's own biosynthetic pathways.[18] Chemists propose a hypothetical biosynthetic route to a natural product and then design laboratory reactions that mimic these proposed steps.[19] This approach often leads to remarkably elegant and efficient syntheses, as it can involve powerful cascade reactions that rapidly build molecular complexity.[20] A classic example is Sir Robert Robinson's 1917 synthesis of tropinone, which mimicked the presumed biogenesis from succinaldehyde, methylamine, and acetone.[18][20] More modern examples, like Johnson's synthesis of progesterone, utilize biomimetic polyolefin cyclizations to construct the steroid core in a single, powerful step.[21]
Chapter 3: Case Studies in Strategic Synthesis
The following case studies illustrate how the strategic design and synthesis of key intermediates have enabled the conquest of exceptionally complex natural products.
Case Study 1: Strychnine (Woodward, 1954) - A Landmark Achievement
The total synthesis of strychnine by R. B. Woodward's group in 1954 is a monumental achievement in the history of organic chemistry.[22] At the time, strychnine was by far the most complex molecule to be synthesized. Woodward's strategy was guided by a (later proven incorrect) biogenetic hypothesis, yet the logic of the approach was sound.[23][24] The synthesis is largely linear but showcases the importance of a well-designed intermediate to tackle a complex polycyclic system.
A crucial intermediate in the synthesis was the tetracyclic amine 22 (Woodward's numbering).[22][25] Achieving this intermediate, which already contained the A, B, C, and E rings of strychnine, was a major milestone. Its synthesis involved a key Pictet-Spengler-type reaction to form the C ring and establish the critical quaternary carbon center.[22] With this advanced intermediate in hand, the team could focus on the formidable task of constructing the remaining three rings (D, F, and G), culminating in the final target.[26][22]
Case Study 2: Taxol (Nicolaou, 1994) - The Power of Convergence
Paclitaxel (Taxol) is a highly effective anticancer agent whose complex structure, featuring a unique bridged 8-membered ring and 11 stereocenters, presented a formidable synthetic challenge.[27][28] The Nicolaou group's total synthesis is a premier example of a convergent strategy.[29]
The retrosynthetic analysis disconnected the molecule into three key fragments: the A ring, the C ring, and the amide side chain.[29] The A and C ring fragments were synthesized independently as advanced intermediates.
Key Intermediate 1 (A-Ring): A vinyl lithium species derived from a chiral pool starting material.[30]
Key Intermediate 2 (C-Ring): An aldehyde synthesized via a Diels-Alder reaction to set the ring's stereochemistry.[29][31]
These two key intermediates were then coupled using a Shapiro reaction, and a subsequent McMurry pinacol coupling reaction was brilliantly employed to stitch together the challenging eight-membered B-ring, uniting the two fragments and forming the complete ABC tricyclic core of Taxol.[29][30] This convergent approach allowed the team to build up complexity in parallel streams before the crucial, high-stakes coupling steps.
Case Study 3: Eribulin (Kishi) - Modern Challenges in Drug Synthesis
The syntheses developed by Yoshito Kishi and subsequently by Eisai chemists are highly convergent.[33][34] A critical disconnection point is between the C13 and C14 carbons, breaking the molecule into two large, multi-chiral fragments. The C14-C35 fragment, a polycyclic ether system, is a quintessential key intermediate.[35]
Key Intermediate (C14-C35 Fragment): This large fragment contains multiple stereocenters and tetrahydrofuran rings. Its synthesis is a significant undertaking in its own right.[35][36]
The union of this key intermediate with the other major fragment (the C1-C13 portion) is typically achieved using a powerful and selective carbon-carbon bond-forming reaction, the Nozaki-Hiyama-Kishi (NHK) reaction .[34][35] This chromium- and nickel-catalyzed coupling of a vinyl iodide with an aldehyde forges the C13-C14 bond, demonstrating the power of modern organometallic chemistry to connect highly complex intermediates with high fidelity.[34]
Chapter 4: In Practice - A Key Protocol
The Nozaki-Hiyama-Kishi (NHK) reaction is a cornerstone transformation for coupling complex fragments in natural product synthesis. Below is a representative protocol illustrating the key steps involved in coupling an aldehyde and a vinyl iodide, as would be done to connect advanced intermediates in a synthesis like that of Eribulin.
Objective: To couple a complex aldehyde (Fragment A) with a complex vinyl iodide (Fragment B) to form a secondary alcohol containing the complete carbon skeleton of a larger intermediate.
Standard glassware, syringes, and magnetic stirrer
Methodology:
Preparation (Inert Atmosphere): All glassware is rigorously dried in an oven (150 °C) and cooled under a stream of dry argon or nitrogen. All reagents and solvents must be anhydrous. The reaction is performed under a strict inert atmosphere.
Catalyst Suspension: In a flame-dried round-bottom flask, anhydrous CrCl₂ (4.0 eq) and a catalytic amount of anhydrous NiCl₂ (0.01 eq) are combined. Anhydrous, degassed solvent is added to create a suspension. The mixture is stirred vigorously for 15-30 minutes. The suspension will typically be a grayish color.
Addition of Precursors: A solution of Aldehyde Fragment A and Vinyl Iodide Fragment B in the anhydrous solvent is prepared. This solution is added dropwise via syringe to the stirred suspension of the Cr/Ni salts over 10-20 minutes.
Reaction Monitoring: The reaction is stirred at room temperature. Progress is monitored by thin-layer chromatography (TLC) or LC-MS. Reactions can take anywhere from 2 to 24 hours, depending on the substrates.
Workup: Upon completion, the reaction is carefully quenched by pouring it into a stirred mixture of water and a chelating agent like EDTA to bind the chromium salts. The mixture is then extracted several times with an organic solvent (e.g., ethyl acetate).
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.
Caption: Experimental workflow for the Nozaki-Hiyama-Kishi coupling reaction.
Chapter 5: Comparative Analysis of Synthetic Strategies
The power of a well-chosen key intermediate is best illustrated by comparing different total syntheses of the same target. Taxol is an excellent example, with numerous distinct routes published since the mid-1990s.
Synthetic Route
Key Intermediates
Strategy Type
Longest Linear Sequence (Approx.)
Overall Yield (Approx.)
Key Bond Formations for Core Assembly
Holton (1994)
Patchoulene oxide derivative
Linear / Semisynthesis
~37 steps
~4%
Aldol condensation, Paterno-Büchi reaction
Nicolaou (1994)
A-Ring synthon, C-Ring synthon
Convergent
~20 steps
<0.1%
Shapiro reaction, McMurry coupling
Danishefsky (1996)
Wieland-Miescher ketone derivative
Convergent
~25 steps
~0.5%
Diels-Alder reaction, Heck reaction
Wender (1997)
Pinene derivative (Verbenone)
Linear
~30 steps
Not reported
[4+2] Cycloaddition, Aldol condensation
Note: Step counts and yields are approximate and serve for comparative purposes, as definitions can vary between publications.[14][27][29]
This table highlights the diversity of approaches. The Nicolaou synthesis, while having a lower yield in its initial report, is a quintessential example of convergence, bringing together two complex intermediates late in the route.[29][30] In contrast, the Holton and Wender routes are more linear, starting from chiral pool terpenes and progressively building complexity.[14]
Conclusion
Key intermediates are the conceptual pillars upon which the edifice of total synthesis is built. They are the tangible results of retrosynthetic logic, transforming an overwhelmingly complex problem into a series of manageable challenges. Through the strategic design of these molecules—whether by convergent planning, leveraging the chiral pool, or mimicking nature's ingenuity—synthetic chemists can achieve breathtaking feats of molecular construction. The case studies of strychnine, Taxol, and Eribulin are not just historical achievements; they are enduring lessons in the power of strategy, where the identification of the right intermediate is the crucial first step on the path to the target.
References
Brill, Z. G., Condakes, M. L., Ting, C. P., & Maimone, T. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews, 117(18), 11753–11795. [Link][13][16]
MDPI. (n.d.). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. [Link][15]
McCowen, S. V., & Sarpong, R. (2020). Retrosynthetic strategies and their impact on synthesis of arcutane natural products. Chemical Science, 11(20), 5146–5157. [Link][7]
Wikipedia. (n.d.). Nicolaou Taxol total synthesis. Wikipedia. [Link][29]
Rizzacasa Group. (n.d.). Biomimetic Total Synthesis. The University of Melbourne. [Link][37]
African Journal of Biotechnology. (2006). Taxol synthesis. African Journal of Biotechnology, 5(1), 1-16. [Link][27]
Bonnar, C., & Weng, J. K. (2017). Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis. Beilstein Journal of Organic Chemistry, 13, 2254–2265. [Link][23]
Chemistry LibreTexts. (2024). The Logic of Synthesis. Chemistry LibreTexts. [Link][6]
ResearchGate. (n.d.). Representative natural products with biomimetic total synthesis. ResearchGate. [Link][20]
University of Liverpool. (n.d.). Logical and Strategic Bond Disconnections. University of Liverpool. [Link][8]
Reisman, S. E., & Ready, J. M. (2014). A Case Study in Biomimetic Total Synthesis: Polyolefin Carbocyclizations to Terpenes and Steroids. Chemical Reviews, 114(21), 10872–10916. [Link][21]
Fawcett, A., & Myers, E. L. (2023). An α-chloroaldehyde-based formal synthesis of eribulin. Nature Communications, 14(1), 1888. [Link][35]
Wikipedia. (n.d.). Strychnine total synthesis. Wikipedia. [Link][22]
NPTEL-NOC IITM. (2022). Lecture 46: Total synthesis of Taxol (Nicolaou). YouTube. [Link][31]
Corey, E. J., et al. (2002). General Methods of Synthetic Analysis. Strategic Bond Disconnections For Bridged Polycyclic Structures. Journal of the American Chemical Society. [Link][9]
Nicolaou, K. C., et al. (1994). Total synthesis of taxol. Nature, 367, 630–634. [Link][30]
Shan, M., & Kishi, Y. (2012). Concise and highly stereoselective synthesis of the C20-C26 building block of halichondrins and Eribulin. Organic Letters, 14(2), 660–663. [Link][36]
Andraos, J. (2015). Strychnine: From Isolation to Total Synthesis – Part 2. ChemistryViews. [Link][24]
Williams, R. M., & Croteau, R. (2004). The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. Chemistry & Biology, 11(3), 291-307. [Link][28]
Chen, Z., et al. (2022). A unified strategy for the total syntheses of eribulin and a macrolactam analogue of halichondrin B. Proceedings of the National Academy of Sciences, 119(33), e2209633119. [Link][34]
ResearchGate. (n.d.). Syntheses of eribulin and related analogs. ResearchGate. [Link][33]
MSU Chemistry. (2021). Strychnine. Michigan State University. [Link][25]
ResearchGate. (2025). Improving route development using convergent retrosynthesis planning. ResearchGate. [Link][12]
Fiveable. (n.d.). Convergent vs Linear Synthesis Definition. Fiveable. [Link][11]
Wikipedia. (n.d.). Total synthesis. Wikipedia. [Link][1]
Introduction: The Ascendancy of a Privileged Scaffold
An In-Depth Technical Guide to the Role of Tetrahydropyran Rings in Medicinal Chemistry In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacolo...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Role of Tetrahydropyran Rings in Medicinal Chemistry
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the pantheon of heterocyclic systems, the tetrahydropyran (THP) ring—a saturated six-membered heterocycle containing one oxygen atom—has emerged as a uniquely valuable and versatile scaffold.[1][2] Far from being a mere passive linker, the THP moiety is a strategic design element actively employed to address multifaceted challenges in drug discovery, from enhancing metabolic stability and aqueous solubility to improving target engagement and pharmacokinetic profiles.[3]
This guide, prepared from the perspective of a senior application scientist, delves into the core principles that render the THP ring a "privileged scaffold." We will move beyond a simple cataloging of its occurrences to a mechanistic exploration of why it succeeds. We will examine its fundamental physicochemical and conformational properties, explore its strategic application as a bioisostere, detail robust synthetic protocols for its incorporation, and analyze its role in successful clinical candidates. This document is intended for drug discovery professionals seeking to leverage the full potential of this remarkable structural unit.
Fundamental Properties of the Tetrahydropyran Scaffold
The utility of the THP ring in drug design is not accidental; it is a direct consequence of its intrinsic structural and electronic properties. Understanding these fundamentals is the first step toward its rational application.
Physicochemical Characteristics: A Calculated Balance
The substitution of a methylene group (CH₂) in cyclohexane with an oxygen atom to form the THP ring introduces a profound, yet nuanced, shift in physicochemical properties. This single-atom change provides medicinal chemists with a powerful lever to modulate a molecule's behavior.
Lipophilicity and Solubility: The ether oxygen in the THP ring significantly reduces lipophilicity compared to its carbocyclic counterpart, cyclohexane. This is reflected in a lower octanol/water partition coefficient (logP).[3][4] This reduction in lipophilicity is a critical tool for mitigating issues of poor aqueous solubility, a common hurdle in drug development. The oxygen atom can also act as a hydrogen bond acceptor, further enhancing interactions with water.[3]
Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than many carbocyclic or aromatic systems. The electron-withdrawing effect of the ether oxygen deactivates the adjacent C-H bonds, making them less susceptible to cytochrome P450 (CYP) mediated metabolism. This can lead to reduced clearance and an improved pharmacokinetic profile.[3]
Dipole Moment and Polarity: The introduction of the heteroatom imparts a significant dipole moment to the ring, increasing its overall polarity. This can be strategically exploited to disrupt undesirable lipophilic interactions or to form productive polar contacts within a target binding site.
Table 1: Comparative Physicochemical Properties of Common Ring Scaffolds
Reduced lipophilicity, H-bond acceptor, conformationally defined [3]
Tetrahydrofuran
0.46
1
More polar than THP, greater ring strain
Piperidine (neutral)
1.14
1
Basic center, potential for H-bond donation
Conformational Analysis: The Power of Pre-organization
Unlike flexible acyclic ethers, the THP ring is a conformationally restrained system, predominantly adopting a low-energy chair conformation similar to cyclohexane.[1][3] This conformational rigidity is a key tenet of its success in drug design.
The principle of pre-organization states that a ligand with limited conformational freedom pays a smaller entropic penalty upon binding to its target. By locking a portion of the molecule into a defined, bioactive conformation, the THP ring can lead to a significant enhancement in binding affinity and ligand efficiency.[3] The chair conformation presents well-defined axial and equatorial positions for substituents, allowing for precise three-dimensional positioning of functional groups to optimize interactions with a biological target.
Figure 1: Chair conformation of the THP ring showing axial (ax) and equatorial (eq) positions.
The THP Ring as a Strategic Bioisostere
Bioisosterism—the replacement of a molecular fragment with another that retains similar biological activity—is a cornerstone of modern drug design.[5] The THP ring is a highly effective bioisostere for several common motifs, most notably cyclohexane and phenyl rings. The causality behind this strategic switch is the desire to improve drug-like properties without sacrificing potency.[3][6]
Cyclohexane ↔ Tetrahydropyran Exchange
Replacing a cyclohexane with a THP ring is a frequently employed tactic to address ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.[3]
Causality: A lipophilic cyclohexane ring often contributes to poor solubility and can be a site of metabolic attack (hydroxylation). Swapping it for a THP ring achieves two critical goals simultaneously: it reduces lipophilicity to improve solubility and introduces a metabolically robust ether linkage.[3] Furthermore, the newly introduced oxygen atom can serve as a hydrogen bond acceptor, potentially forming a new, beneficial interaction with the protein target that can enhance binding affinity.[3]
Case Study: JAK1 Selective Inhibitors: In a program at Merck aimed at developing Janus Kinase 1 (JAK1) inhibitors, the replacement of a cyclohexyl group with a THP moiety proved pivotal.[3] The THP analogue exhibited not only tighter enzyme binding but also demonstrated a significant improvement in both rat and human clearance rates. This is a classic example where the cyclohexyl-to-THP switch improved both potency and pharmacokinetic properties.[3]
Table 2: Cyclohexyl vs. THP Analogue in a JAK1 Inhibitor Series[3]
Compound
Moiety
logD
Lipophilic Ligand Efficiency (LLE)
Unbound Rat Clearance (CLu, in vivo)
18
Cyclohexyl
2.66
4.1
180 mL/min/kg
19
Tetrahydropyranyl
2.08
5.7
25 mL/min/kg
Synthetic Strategies for Incorporating THP Rings
The widespread use of the THP scaffold has been enabled by the development of robust and stereocontrolled synthetic methodologies. A medicinal chemist's ability to efficiently construct these rings is essential for their successful application in drug discovery programs.
Key Synthetic Methodologies
Numerous strategies exist for the synthesis of substituted THPs.[7][8][9] Among the most powerful and versatile are the Prins cyclization and the intramolecular oxa-Michael addition.
Prins Cyclization: This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. It is a powerful method for forming the THP ring, often with a high degree of stereocontrol, to yield tetrahydropyran-4-ol derivatives.[9]
Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is another cornerstone of THP synthesis. This method is particularly useful for accessing THPs with specific substitution patterns dictated by the precursor.[7]
Other Methods: Additional important strategies include palladium-catalyzed alkoxycarbonylation, ring-closing metathesis, and cyclizations involving oxocarbenium ions.[7][8]
Figure 2: Common synthetic approaches to the tetrahydropyran core.
This protocol describes a representative acid-catalyzed Prins cyclization to generate a 2,6-cis-substituted tetrahydropyran-4-ol, a common structural motif.
Objective: To synthesize a cis-2,6-disubstituted-tetrahydropyran-4-ol from a homoallylic alcohol and an aldehyde.
Materials:
Homoallylic alcohol (1.0 eq)
Aldehyde (1.2 eq)
Lewis Acid catalyst (e.g., TMSOTf, 0.1 eq) or Brønsted Acid (e.g., p-TsOH, 0.1 eq)[9]
Anhydrous Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to control the reaction rate and enhance stereoselectivity by minimizing side reactions and favoring the kinetically controlled product.
Reagent Addition: Add the aldehyde (1.2 eq) to the cooled solution. Stir for 5 minutes.
Initiation: Add the acid catalyst (e.g., TMSOTf, 0.1 eq) dropwise. The reaction is often monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
Quenching: Once the reaction is complete (typically 1-4 hours), quench the reaction by adding saturated sodium bicarbonate solution. Causality: The basic solution neutralizes the acid catalyst, preventing further reaction or degradation of the product upon warming.
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired tetrahydropyran-4-ol.
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Stereochemistry is typically confirmed by NOESY NMR experiments or by comparison to literature data.
Case Studies: The THP Ring in FDA-Approved Drugs
The strategic value of the THP ring is best illustrated by its presence in numerous marketed drugs across various therapeutic areas.
Gilteritinib (Xospata®): An inhibitor of FLT3/AXL kinases approved for acute myeloid leukemia, gilteritinib features a prominent amino-THP substituent.[3] This sp³-rich, polar group is critical for achieving the desired balance of potency, selectivity, and favorable pharmacokinetic properties, including oral bioavailability.[3]
Omarigliptin (Marizev®): A long-acting DPP-4 inhibitor for type 2 diabetes, omarigliptin contains a complex, highly substituted THP core.[3] The synthesis of this chiral THP fragment was a significant chemical challenge, the solution of which involved a dynamic kinetic resolution and a Ru-catalyzed cyclo-isomerization. The THP ring serves as a rigid scaffold to correctly orient the key pharmacophoric elements for potent and sustained enzyme inhibition.[3]
Venetoclax (Venclexta®): This BCL-2 inhibitor, used to treat certain types of leukemia and lymphoma, incorporates a THP-methylamine moiety. The synthesis involves a straightforward SNAr reaction, demonstrating that even simple THP fragments can be effectively integrated into complex molecules to optimize drug-like properties.[3]
Conclusion and Future Perspectives
The tetrahydropyran ring has firmly established itself as more than just a structural component; it is a powerful tool for molecular design. Its ability to confer conformational rigidity, reduce lipophilicity, enhance metabolic stability, and provide a key hydrogen bond accepting feature makes it an invaluable asset in modern medicinal chemistry.[3] By acting as a superior bioisostere for problematic carbocyclic and aromatic rings, the THP scaffold enables chemists to systematically address common ADME and solubility challenges that often derail promising drug candidates.
As drug discovery continues to venture into more challenging biological targets and places a greater emphasis on molecules with three-dimensional complexity, the role of saturated heterocycles like tetrahydropyran is set to expand. The continued development of novel, efficient, and stereoselective synthetic methods will further empower chemists to explore the vast chemical space offered by this privileged scaffold, ensuring its place in the drug discovery toolkit for years to come.
References
Kim, H., & Lee, H. Y. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(10), 353. Retrieved from [Link]
García, P., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2848. Retrieved from [Link]
Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]
Delso, I., et al. (2021). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry, 64(11), 7536-7551. Retrieved from [Link]
O'Brien, P., & Childs, A. C. (2010). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 8(1), 15-18. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Retrieved from [Link]
Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(9), 1181–1197. Retrieved from [Link]
Kato, S., et al. (2008). Physical Properties of Tetrahydropyran and Its Applications. Journal of Chemical & Engineering Data, 53(11), 2569-2573. Retrieved from [Link]
Eliel, E. L., et al. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 103(12), 3583–3583. Retrieved from [Link]
Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197. Retrieved from [Link]
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
Bonfanti, F., et al. (2015). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 20(11), 1365-1376. Retrieved from [Link]
Patel, M., & Tandel, F. (2018). Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research, 4(2), 22-29. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). Retrieved from [Link]
Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571. Retrieved from [Link]
Banerjee, B., et al. (2018). U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. ResearchGate. Retrieved from [Link]
Lee, D., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry, 63(13), 7078-7092. Retrieved from [Link]
Roy, B., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 17, 1876-1885. Retrieved from [Link]
World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]
Roy, B., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein journal of organic chemistry, 17, 1876–1885. Retrieved from [Link]
Lavelle, D., et al. (2012). Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine. Blood, 119(5), 1240-1247. Retrieved from [Link]
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(10), 1184-1209. Retrieved from [Link]
Hu, Y., & Bajorath, J. (2016). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of medicinal chemistry, 59(9), 4062–4076. Retrieved from [Link]
Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, 2006(10), 2045-2053. Retrieved from [Link]
2-Methyl-tetrahydro-pyran-4-OL CAS number 89791-47-9
An In-Depth Technical Guide to 2-Methyl-tetrahydro-pyran-4-OL (CAS 89791-47-9) Authored by: A Senior Application Scientist Introduction 2-Methyl-tetrahydro-pyran-4-ol (CAS No. 89791-47-9) is a heterocyclic organic compou...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to 2-Methyl-tetrahydro-pyran-4-OL (CAS 89791-47-9)
Authored by: A Senior Application Scientist
Introduction
2-Methyl-tetrahydro-pyran-4-ol (CAS No. 89791-47-9) is a heterocyclic organic compound featuring a tetrahydropyran (THP) ring substituted with a methyl group at the 2-position and a hydroxyl group at the 4-position.[1][2] This bifunctional molecule, possessing both a secondary alcohol and a cyclic ether linkage, serves as a versatile and valuable building block in modern organic synthesis.[1] Its structural framework is a key motif in numerous natural products and biologically active molecules, making it a compound of significant interest for researchers in drug discovery, medicinal chemistry, and fragrance development.[1][3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis strategies, analytical characterization, and applications, tailored for scientists and professionals in the field.
Physicochemical and Safety Profile
Understanding the fundamental properties and handling requirements of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.
Physical and Chemical Properties
The compound is typically an oil at room temperature and requires refrigerated storage to maintain its integrity.[5]
2-Methyl-tetrahydro-pyran-4-ol is classified as hazardous and requires careful handling in a controlled laboratory environment.[2] Adherence to standard safety protocols, including the use of personal protective equipment (PPE), is mandatory.
Hazard Class
GHS Statement
Precautionary Measures
Acute Toxicity, Oral
H302: Harmful if swallowed
P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7]
Skin Irritation
H315: Causes skin irritation
P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2][7]
Eye Irritation
H319: Causes serious eye irritation
P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8]
Respiratory Irritation
H335: May cause respiratory irritation
P261: Avoid breathing mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2][7]
General Handling Advice: Handle the product within a closed system or under appropriate exhaust ventilation.[9] Ensure that eyewash stations and safety showers are readily accessible.[8] Store the container tightly closed in a dry, cool, and well-ventilated place.[9]
Strategic Synthesis Methodologies
The synthesis of the 2-methyl-tetrahydropyran-4-ol core is a subject of significant research, with the Prins cyclization being a cornerstone methodology.[1] The choice of synthetic route is often dictated by the desired stereochemical outcome and the scale of the reaction.
The Prins Cyclization: A Convergent Approach
The Prins cyclization is an acid-catalyzed reaction between an aldehyde (e.g., acetaldehyde) and a homoallylic alcohol (e.g., 3-buten-1-ol).[1][6] This reaction is highly effective for constructing the tetrahydropyran ring.
Causality of the Mechanism: The reaction is initiated by the protonation of the aldehyde by an acid catalyst (like H₂SO₄), which increases its electrophilicity. The alkene of the homoallylic alcohol then performs a nucleophilic attack on the activated aldehyde, forming a key oxocarbenium ion intermediate. This highly reactive intermediate is then intramolecularly trapped by the pendant hydroxyl group, leading to the formation of the six-membered tetrahydropyran ring and yielding the final product upon deprotonation.[1] The conditions of this reaction, such as the catalyst, temperature, and stoichiometry, are critical for controlling yield and selectivity.[1]
Caption: General workflow of the Prins cyclization for synthesizing 2-Methyl-tetrahydro-pyran-4-ol.
Stereoselective Reduction Strategies
An alternative and powerful strategy for controlling stereochemistry involves the reduction of the corresponding ketone, 2-methyltetrahydropyran-4-one. The facial selectivity of the ketone reduction is highly dependent on the steric bulk of the reducing agent.
Standard Borohydrides (e.g., NaBH₄): These reagents typically exhibit moderate selectivity.[1]
Bulky Reducing Agents (e.g., L-Selectride): Tri-sec-butylborohydrides like L-Selectride show a much more pronounced stereochemical preference, often leading to different diastereomers compared to less hindered reagents.[1] This allows for the targeted synthesis of specific isomers, which is crucial for applications in natural product synthesis where precise stereochemistry is required.[1]
Other Synthetic Routes
Other reported methods include the hydrodehalogenation of 4-halo-tetrahydropyran precursors.[1] This approach is useful as the halogenated intermediates can be synthesized through various means, and the subsequent dehalogenation step, often using a palladium catalyst, provides another entry to the target molecule.[1]
Experimental Protocol: Synthesis via Prins Cyclization
The following protocol is a representative, self-validating procedure adapted from established literature for the synthesis of 2-Methyl-tetrahydro-pyran-4-ol.[6]
Objective: To synthesize 2-Methyl-tetrahydro-pyran-4-ol from 3-buten-1-ol and a source of acetaldehyde using an acid catalyst.
Materials:
3-Buten-1-ol (1.0 equiv)
Paraldehyde (2,4,6-trimethyl-1,3,5-trioxane) as an acetaldehyde source (1.0 equiv acetaldehyde)
20% Sulfuric Acid (H₂SO₄)
Diethyl ether or Ethyl acetate (EtOAc) for extraction
Saturated sodium bicarbonate (NaHCO₃) or concentrated ammonia for neutralization
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Pressure tube or round-bottom flask with condenser
Standard laboratory glassware
Step-by-Step Methodology:
Reaction Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser, combine 3-buten-1-ol (e.g., 7.21 g) and paraldehyde (e.g., 4.40 g).[6]
Catalyst Addition: Carefully add 20% aqueous sulfuric acid (e.g., 12 g) to the mixture.[6]
Heating: Seal the pressure tube or heat the flask mixture to approximately 80-85°C.[6] Maintain this temperature for the duration of the reaction (e.g., 3 to 48 hours). The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).[6]
Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture to a pH of 8-9 by the slow addition of a base, such as concentrated ammonia or a saturated solution of sodium bicarbonate.[6]
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase with an organic solvent like ethyl acetate or diethyl ether (e.g., 3 x 50 mL).[6]
Drying and Concentration: Combine the organic layers and dry them over an anhydrous drying agent like Na₂SO₄.[6] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification (if necessary): The resulting oil can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 2-Methyl-tetrahydro-pyran-4-ol.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach is typically employed.
Caption: A typical analytical workflow for the characterization of 2-Methyl-tetrahydro-pyran-4-ol.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing the purity of volatile compounds like 2-Methyl-tetrahydro-pyran-4-ol. It provides information on the number of components in the sample and their respective mass spectra, which aids in identification.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number of carbon signals, allow for a complete assignment of the molecule's structure. Spectral data for this compound are available in chemical databases.[11]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A broad absorption in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group, while C-O stretching bands would indicate the ether linkage.
Applications in Drug Development and Chemical Industries
The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry, as its non-planar structure can increase the three-dimensionality of drug candidates, often improving binding affinity and pharmacokinetic properties.[3]
Natural Product Synthesis: Specific stereoisomers of 2-methyl-tetrahydropyran-4-ol are crucial intermediates in the total synthesis of complex, bioactive natural products.[1] For instance, the (2R,4S) isomer is a key building block for synthesizing Diospongin B, a natural product with potential anti-osteoporotic activity.[1]
Fragrance Chemistry: Isomers and derivatives of this core structure are significant in the fragrance industry.[1] A notable example is Florol®, chemically known as 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, which is prized for its pleasant floral, lily-of-the-valley scent and is used extensively in perfumes and cosmetics.[1][12][13] The synthesis of these fragrance molecules often relies on Prins-type reactions.[12]
Methodology Development: The synthesis of the 2-methyl-tetrahydropyran-4-ol skeleton itself is an active area of research, with a focus on developing more efficient, scalable, and highly stereoselective methods to access specific isomers for various applications.[1]
Conclusion
2-Methyl-tetrahydro-pyran-4-ol (CAS 89791-47-9) is a fundamentally important heterocyclic building block with a broad range of applications. Its synthesis, primarily achieved through the robust Prins cyclization, provides access to a scaffold that is central to the creation of high-value molecules in the fragrance and pharmaceutical industries. The ability to control the stereochemistry of this molecule, either through asymmetric synthesis or stereoselective reductions, further enhances its utility. As the demand for structurally complex and diverse small molecules continues to grow in drug discovery and materials science, the strategic importance of versatile intermediates like 2-Methyl-tetrahydro-pyran-4-ol is set to increase, driving further innovation in synthetic methodology.
2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods (RSC Publishing). [Link]
Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. ResearchGate. [Link]
Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of 2-Methyl-tetrahydro-pyran-4-OL
Introduction: The Significance of the Tetrahydropyran Scaffold The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence is integral to the biological acti...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence is integral to the biological activity of numerous compounds, including antitumor agents, antibiotics, and immunosuppressants.[1][2] Specifically, the 2-methyl-tetrahydro-pyran-4-ol moiety presents a fascinating synthetic challenge due to the presence of two stereogenic centers at the C2 and C4 positions. The precise spatial arrangement of the methyl and hydroxyl groups dictates the molecule's conformation and, consequently, its biological interactions and physical properties.
This guide provides an in-depth exploration of modern, field-proven methodologies for the stereoselective synthesis of 2-methyl-tetrahydro-pyran-4-ol isomers. We will delve into the mechanistic underpinnings of key reactions, offer detailed experimental protocols, and discuss the rationale behind catalyst and substrate selection. This document is intended for researchers, chemists, and drug development professionals seeking to master the stereocontrolled synthesis of this valuable heterocyclic building block.
Stereochemical Considerations: Defining the Target
The target molecule, 2-methyl-tetrahydro-pyran-4-ol, can exist as four distinct stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These pairs of enantiomers are diastereomerically related as cis and trans isomers, based on the relative orientation of the C2-methyl and C4-hydroxyl groups. In the more stable chair conformation, the cis isomer has one substituent in an axial position and the other in an equatorial position, while the trans isomer can have both substituents in equatorial positions, which is generally the thermodynamically preferred arrangement. Precise control over both relative (cis/trans) and absolute (R/S) stereochemistry is paramount for synthesizing enantiopure compounds for biological evaluation.
Caption: Stereoisomers of 2-methyl-tetrahydropyran-4-ol.
Synthetic Strategies: An Overview
The construction of the 2-methyl-tetrahydropyran-4-ol core can be achieved through several strategic approaches. The choice of method is often dictated by the desired stereochemical outcome, the availability of starting materials, and the required scale of the synthesis.
Caption: Major synthetic routes to 2-methyl-tetrahydropyran-4-ol.
Methodology 1: Prins Cyclization
The Prins cyclization is a powerful and atom-economical method for synthesizing tetrahydropyran-4-ol derivatives. It involves the acid-catalyzed condensation of a homoallylic alcohol (e.g., 3-buten-1-ol) with an aldehyde (acetaldehyde).[3] The reaction proceeds via a key oxocarbenium ion intermediate, whose subsequent intramolecular cyclization and trapping by a nucleophile (typically water) yields the desired product.[3][4]
Mechanism and Stereocontrol:
The diastereoselectivity of the Prins cyclization is highly dependent on the reaction conditions and the nature of the catalyst. The formation of the cis or trans product is determined by the geometry of the transition state during the cyclization step. Generally, the reaction favors the formation of the thermodynamically more stable product, which often corresponds to the all-equatorial substituted trans isomer. However, by carefully selecting the acid catalyst and controlling the reaction temperature, the selectivity can be tuned. For instance, running the reaction at lower temperatures can enhance diastereoselectivity by favoring the most stable transition state.[5]
Table 1: Comparison of Catalysts in Prins-type Cyclizations
Protocol 1: Diastereoselective Synthesis of 2-Methyl-tetrahydropyran-4-ol via Prins Cyclization
This protocol is adapted from the classical procedure described by Ernst Hanschke and serves as a fundamental method for accessing the title compound.[6]
Materials:
3-Buten-1-ol (1.0 equiv)
Paraldehyde (tri-mer of acetaldehyde, 0.34 equiv) or Acetaldehyde (1.0 equiv)
Sulfuric Acid (20% aqueous solution)
Diethyl ether or Ethyl acetate
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate (Na₂SO₄)
Pressure tube or sealed vessel
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Glassware for extraction and filtration
Procedure:
Reaction Setup: In a heavy-walled pressure tube, combine 3-buten-1-ol (1.0 equiv) and paraldehyde (0.34 equiv).
Acid Addition: Carefully add 20% aqueous sulfuric acid to the mixture. The volume should be sufficient to ensure adequate mixing (approx. 10 volumes relative to the alcohol).
Heating: Securely seal the pressure tube and heat the reaction mixture to 80-85°C in an oil bath for 3-4 hours.
Causality Note: Heating is necessary to overcome the activation energy for the formation of the oxocarbenium ion. The sealed tube prevents the loss of volatile acetaldehyde.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer it to a beaker and neutralize the acid by slowly adding a saturated solution of sodium bicarbonate or concentrated ammonia until the pH is approximately 8-9.
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 5 volumes).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 2-methyl-tetrahydro-pyran-4-ol as a mixture of diastereomers.
Methodology 2: Asymmetric Organocatalysis
The rise of asymmetric organocatalysis has provided highly sophisticated and elegant routes to enantiopure tetrahydropyrans.[1][7] These methods often employ small chiral organic molecules as catalysts to induce high levels of stereoselectivity under mild, metal-free conditions.[8] A particularly effective strategy is the domino (or cascade) reaction, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.
Mechanism and Stereocontrol:
A common organocatalytic approach is the domino Michael-hemiacetalization sequence.[9] In this reaction, a chiral hydrogen-bond-donating catalyst, such as a quinine-based squaramide, activates a nitroalkene towards Michael addition by a 1,3-dicarbonyl compound. The resulting intermediate then undergoes an intramolecular hemiacetalization to form the tetrahydropyran ring. The chiral catalyst orchestrates the approach of the reactants, controlling the absolute stereochemistry of the newly formed stereocenters with high fidelity. This method can generate multiple contiguous stereocenters with excellent diastereo- and enantioselectivity.[8][9]
Protocol 2: Organocatalytic Asymmetric Synthesis of a Polysubstituted Tetrahydropyranol
This protocol is a representative example of a domino Michael-hemiacetalization reaction, inspired by methodologies developed for the asymmetric synthesis of functionalized THPs.[9]
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the α-hydroxymethyl nitroalkene (1.0 equiv), the 1,3-dicarbonyl compound (1.1 equiv), and the chiral squaramide catalyst (0.1 equiv).
Solvent Addition: Add anhydrous dichloromethane via syringe.
Reaction: Stir the mixture at ambient temperature.
Causality Note: The bifunctional catalyst simultaneously activates the nucleophile (dicarbonyl) via its basic amine and the electrophile (nitroalkene) via hydrogen bonding with the squaramide moiety, ensuring a highly organized, stereoselective transition state.
Monitoring: Monitor the reaction by TLC. The reaction time can vary from several hours to a few days depending on the substrates.
Work-up: Once the reaction is complete, concentrate the mixture directly onto silica gel.
Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). The desired polysubstituted tetrahydropyranol is typically isolated with high diastereo- and enantioselectivity.
Characterization: The stereochemical outcome (dr and ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Representative Results for Organocatalytic THP Synthesis
The 2-methyl-tetrahydro-pyran-4-ol scaffold is not merely an academic target; it is a key structural motif in commercially relevant molecules.
Fragrance Industry: The specific isomer mixture known as Florol®, or 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, is a widely used fragrance ingredient prized for its fresh, floral, muguet (lily-of-the-valley) scent.[3][10] The stereoselective synthesis of its components is of significant industrial interest.
Drug Development: As a versatile chiral building block, enantiopure 2-methyl-tetrahydropyran-4-ol derivatives are crucial intermediates in the total synthesis of complex natural products with potent biological activities.[2][3] The ability to selectively synthesize a specific stereoisomer allows for the construction of complex molecules and the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
The stereoselective synthesis of 2-methyl-tetrahydro-pyran-4-ol is a testament to the progress in modern synthetic organic chemistry. From the foundational Prins cyclization, which offers a direct and robust entry to the core structure, to the finesse of asymmetric organocatalysis that provides access to highly enantioenriched products, chemists now have a formidable toolkit at their disposal. The choice of methodology must be carefully weighed against the desired stereochemical purity, scalability, and functional group tolerance. The protocols and insights provided herein serve as a practical guide for researchers to confidently navigate the synthesis of these valuable heterocyclic compounds for applications spanning from fragrance creation to the development of next-generation therapeutics.
References
Jena, A. B., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PLoS ONE, 9(10), e110283. [Link]
Chakraborty, S., & Ghorai, M. K. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(8), 2281-2296. [Link]
Urbanietz, G., Atodiresei, I., & Enders, D. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 46(09), 1261-1269. [Link]
Wang, W., et al. (2013). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters, 15(22), 5846-5849. [Link]
Dai, Q., Rana, N. K., & Zhao, J. C.-G. (2013). Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Organic Letters, 15(13), 3460-3463. [Link]
Ghorai, M. K., & Chakraborty, S. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Request PDF. [Link]
Dai, Q., et al. (2013). Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Figshare. [Link]
Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6144-6147. [Link]
Lu, Z., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters, 14(5), 1278-1281. [Link]
Stachowicz, M., et al. (2021). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 26(11), 3183. [Link]
Request PDF. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. ResearchGate. [Link]
CORE. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. CORE. [Link]
Authored by: Dr. Gemini, Senior Application Scientist
An Application Guide to the Asymmetric Synthesis of (2R,4S)-2-Methyloxan-4-ol Abstract The tetrahydropyran (THP) ring system is a privileged scaffold found in a vast array of bioactive natural products and pharmaceutical...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Asymmetric Synthesis of (2R,4S)-2-Methyloxan-4-ol
Abstract
The tetrahydropyran (THP) ring system is a privileged scaffold found in a vast array of bioactive natural products and pharmaceuticals.[1][2] The precise control of stereochemistry on this heterocyclic core is paramount to its biological function, presenting a significant challenge and opportunity in modern organic synthesis. This application note provides a detailed guide to the asymmetric synthesis of (2R,4S)-2-methyloxan-4-ol, a representative 2,4-disubstituted THP. We will explore a robust strategy centered on an acid-catalyzed Prins-type cyclization, a powerful and atom-economical method for constructing the THP ring.[3] This document will elucidate the mechanistic underpinnings of stereocontrol, provide detailed, step-by-step protocols for synthesis and characterization, and offer insights into experimental design for researchers in synthetic chemistry and drug development.
Introduction: The Significance of the 2,4-Disubstituted Tetrahydropyran Motif
The 2,4-disubstituted tetrahydropyran framework is a key structural element in numerous natural products exhibiting a wide spectrum of biological activities. The specific stereochemical arrangement of substituents on the THP ring is often critical for target binding and efficacy. Consequently, the development of stereoselective methods to access enantiopure THP derivatives is a highly active area of research.[1]
The target molecule, (2R,4S)-2-methyloxan-4-ol, possesses a cis relationship between the C2-methyl and C4-hydroxyl groups, with a defined absolute stereochemistry of (2R, 4S). Achieving this stereochemical outcome requires a synthetic strategy that can simultaneously control both relative and absolute stereochemistry. Among the various methods developed for THP synthesis, the Prins cyclization—the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol—stands out for its efficiency in forming the pyran ring with high diastereoselectivity.[3][4] By employing a chiral catalyst, this reaction can be rendered enantioselective, providing a direct route to chiral THP structures.
This guide will focus on an asymmetric Prins cyclization strategy, leveraging a chiral Brønsted acid to catalyze the reaction between acetaldehyde and a chiral homoallylic alcohol, thereby establishing the desired (2R,4S) stereochemistry in a single, key transformation.
Synthetic Strategy and Mechanistic Rationale
Retrosynthetic Analysis
The retrosynthetic disconnection of the target molecule points directly to a Prins cyclization pathway. The C-O bond and the C2-C3 bond of the tetrahydropyran ring can be traced back to a homoallylic alcohol and an aldehyde precursor.
Caption: Retrosynthetic analysis of the target molecule.
The Asymmetric Prins Cyclization: Achieving Stereocontrol
The Prins cyclization proceeds through the activation of an aldehyde by an acid catalyst, followed by nucleophilic attack from the alkene of a homoallylic alcohol. This forms a key oxocarbenium ion intermediate, which is then intramolecularly trapped by the hydroxyl group to forge the tetrahydropyran ring.
The stereochemical outcome of this reaction is governed by a highly ordered, chair-like transition state.[5] To achieve the desired cis-(2R,4S) product, the reaction is designed such that the substituents on the forming ring preferentially occupy equatorial positions to minimize steric hindrance.
Diastereoselectivity: The formation of the cis-2,4 product is thermodynamically favored, arising from a transition state where both the methyl group (from acetaldehyde) and the alkyl chain of the oxocarbenium intermediate adopt equatorial orientations.
Enantioselectivity: The absolute stereochemistry is controlled by the chiral environment created by an asymmetric catalyst. Chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDPs), can effectively shield one face of the aldehyde-catalyst complex, directing the nucleophilic attack of the homoallylic alcohol to occur from a specific trajectory, thus yielding one enantiomer preferentially.[3]
Caption: Workflow of the catalyzed asymmetric Prins cyclization.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Synthesis of (S)-Pent-4-en-2-ol
The chiral homoallylic alcohol precursor can be prepared via the asymmetric reduction of pent-4-en-2-one.
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
Charge the flask with (-)-DIP-Chloride™ (1.1 equivalents) and dissolve in anhydrous THF under a nitrogen atmosphere.
Cool the solution to -25 °C using a suitable cooling bath.
Add pent-4-en-2-one (1.0 equivalent) dropwise to the stirred solution, maintaining the internal temperature below -20 °C.
Stir the reaction mixture at -25 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of diethanolamine (2.0 equivalents).
Allow the mixture to warm to room temperature and stir for 1 hour.
Add diethyl ether to dilute the mixture and wash sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-pent-4-en-2-ol as a colorless oil.
Characterize the product by ¹H NMR, ¹³C NMR, and determine enantiomeric excess using chiral GC or HPLC analysis.
Protocol 2: Asymmetric Prins Cyclization to (2R,4S)-2-Methyloxan-4-ol
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.
Add activated 4Å molecular sieves (approx. 100 mg per mmol of alcohol) to the flask.
Add the chiral Brønsted acid catalyst (5-10 mol%) and (S)-pent-4-en-2-ol (1.0 equivalent) to the flask, followed by anhydrous DCM (to make a ~0.1 M solution).
Cool the mixture to -78 °C in a dry ice/acetone bath.
Slowly add acetaldehyde (1.5-2.0 equivalents) to the cold, stirred suspension.
Stir the reaction at -78 °C for 24-48 hours. Monitor the reaction by TLC or GC-MS.
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution directly to the cold flask.
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
Separate the layers and extract the aqueous phase with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate (2R,4S)-2-methyloxan-4-ol.
Data Presentation and Characterization
Expected Reaction Outcomes
The described protocol is expected to yield the target compound with high stereoselectivity. The precise results may vary based on the specific catalyst and conditions employed.
Parameter
Expected Value
Chemical Yield
60 - 85%
Diastereomeric Ratio (cis:trans)
>20:1
Enantiomeric Excess (% ee of cis)
>95%
Analytical Data
¹H NMR (CDCl₃, 400 MHz): The relative cis stereochemistry can be confirmed by analyzing the coupling constants of the protons on the THP ring. The proton at C4 (H4) is expected to show one large axial-axial coupling constant and one smaller axial-equatorial coupling constant, indicating its axial orientation.
¹³C NMR (CDCl₃, 100 MHz): Expected to show 6 distinct carbon signals corresponding to the product structure.
Chiral HPLC/GC: Analysis on a suitable chiral stationary phase is required to determine the enantiomeric excess (% ee) of the product.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Optical Rotation: [α]D value should be measured and compared to literature values for the (2R,4S) enantiomer.
Conclusion
This application note details a robust and highly stereoselective method for the asymmetric synthesis of (2R,4S)-2-methyloxan-4-ol. The featured asymmetric Prins cyclization, catalyzed by a chiral Brønsted acid, provides an efficient and direct route to this valuable chiral building block. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications. The principles of stereocontrol discussed are broadly applicable to the synthesis of other substituted tetrahydropyrans, highlighting the power of organocatalysis in modern synthetic chemistry.[1][6][7]
References
Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC - NIH. Available at: [Link]
Diyabalan, S., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. Available at: [Link]
Zhang, W-C., & Li, C-J. (2000). Diastereoselective Synthesis of 2,4-Disubstituted Tetrahydropyranols and Ethers via a Prins-Type Cyclization Catalyzed by Scandium Triflate. Tetrahedron. Available at: [Link]
Barbero, A., et al. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – An Asian Journal. Available at: [Link]
Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]
Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]
Li, C-J., et al. (2001). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. The Journal of Organic Chemistry. Available at: [Link]
List, B., et al. (2016). Highly Acidic Confined Imino-Imidodiphosphate (iIDP) Brønsted Acids for Asymmetric Prins Cyclization. Journal of the American Chemical Society. Available at: [Link]
Tanyeli, C. (2023). Stereoselective Synthesis of Chiral Dihydropyrano[2,3-c]pyrazoles via Organocatalytic Domino Reaction. Thesis, Middle East Technical University. Available at: [Link]
Various Authors. (2024). Advances in organocatalyzed synthesis of organic compounds. RSC Advances. Available at: [Link]
Application Notes and Protocols: Stereoselective Reduction of 2-Methyltetrahydropyran-4-one
< Abstract The stereoselective reduction of 2-methyltetrahydropyran-4-one is a critical transformation in synthetic organic chemistry, providing access to key chiral building blocks for numerous biologically active molec...
Author: BenchChem Technical Support Team. Date: January 2026
<
Abstract
The stereoselective reduction of 2-methyltetrahydropyran-4-one is a critical transformation in synthetic organic chemistry, providing access to key chiral building blocks for numerous biologically active molecules and natural products. The resulting diastereomeric alcohols, cis- and trans-2-methyltetrahydropyran-4-ol, serve as versatile intermediates. This document provides a comprehensive guide to the methodologies for this reduction, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and presenting a comparative analysis of various reducing agents to enable researchers to make informed decisions for achieving desired stereochemical outcomes.
Introduction: The Significance of Stereocontrol
The tetrahydropyran moiety is a prevalent structural motif in a vast array of natural products and pharmaceuticals. The precise control of stereochemistry at the C-4 position of the 2-methyltetrahydropyran-4-ol scaffold is paramount, as the biological activity of the final molecule is often dictated by the spatial arrangement of its functional groups. The reduction of the parent ketone, 2-methyltetrahydropyran-4-one, presents a classic challenge in stereoselective synthesis: the generation of two diastereomers, the cis (axial alcohol) and trans (equatorial alcohol) isomers.
The choice of reducing agent and reaction conditions directly influences the diastereomeric ratio of the product. This guide will explore the use of common metal hydride reagents, such as sodium borohydride (NaBH₄), and more sterically demanding reagents like L-Selectride, to predictably favor the formation of one diastereomer over the other.
Mechanistic Considerations: Axial vs. Equatorial Attack
The stereochemical outcome of the reduction of cyclic ketones is primarily governed by the trajectory of the nucleophilic hydride attack on the carbonyl carbon.[1] Two main pathways are considered: axial attack and equatorial attack.
Axial Attack: The hydride approaches the carbonyl from the axial face of the ring. This pathway is generally favored by smaller, unhindered nucleophiles as it avoids steric interactions with the axial hydrogens at the C-2 and C-6 positions. Axial attack leads to the formation of the equatorial alcohol (trans isomer).
Equatorial Attack: The hydride approaches from the equatorial face. This trajectory is often sterically hindered by the substituents on the ring. However, for bulky reducing agents, this pathway can become competitive or even dominant. Equatorial attack results in the formation of the axial alcohol (cis isomer).
The presence of the methyl group at the C-2 position introduces an additional steric bias, influencing the preferred conformation of the tetrahydropyran ring and further directing the incoming nucleophile.
Methodologies and Protocols
This section details the experimental procedures for the reduction of 2-methyltetrahydropyran-4-one using different reducing agents, highlighting the expected stereochemical outcomes.
General Considerations for All Protocols
Reagent Quality: Use freshly opened or properly stored anhydrous solvents and high-purity reducing agents.
Inert Atmosphere: Reactions with highly reactive hydrides like L-Selectride should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.
Temperature Control: The temperature of the reaction is a critical parameter for controlling selectivity. Use an appropriate cooling bath (e.g., ice-water, dry ice-acetone) to maintain the desired temperature.
Work-up Procedure: The quenching and work-up steps are crucial for isolating the product and removing inorganic byproducts.
Sodium borohydride is a mild and selective reducing agent suitable for the reduction of aldehydes and ketones.[2][3][4] Due to its relatively small size, it preferentially attacks from the axial direction, leading to a higher proportion of the equatorial alcohol.
Experimental Protocol:
To a solution of 2-methyltetrahydropyran-4-one (1.0 eq.) in methanol (0.1 M), add sodium borohydride (1.2 eq.) portion-wise at 0 °C.
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.
Concentrate the mixture under reduced pressure to remove the methanol.
Extract the aqueous residue with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product mixture.
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Protocol 2: L-Selectride® Reduction for Preferential Axial Alcohol Formation
L-Selectride (Lithium tri-sec-butylborohydride) is a sterically hindered reducing agent.[5][6][7] Its bulky nature favors equatorial attack on the carbonyl, leading to the predominant formation of the axial alcohol (cis isomer).[5][6][7]
Experimental Protocol:
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2-methyltetrahydropyran-4-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M).
Cool the solution to -78 °C using a dry ice-acetone bath.
Slowly add L-Selectride (1.0 M solution in THF, 1.2 eq.) dropwise via syringe.
Stir the reaction mixture at -78 °C for 3 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
Allow the mixture to warm to room temperature.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Comparative Data
The choice of reducing agent has a significant impact on the stereochemical outcome of the reduction of 2-methyltetrahydropyran-4-one. The following table summarizes typical diastereomeric ratios obtained with different reagents.
Reducing Agent
Predominant Attack
Major Product
Typical Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)
Axial
trans (Equatorial OH)
~30:70
L-Selectride®
Equatorial
cis (Axial OH)
~95:5
Note: Ratios are approximate and can vary based on specific reaction conditions such as temperature and solvent.
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic basis for the observed stereoselectivity.
Figure 1: Predominant axial attack of NaBH₄ leading to the equatorial alcohol.
Figure 2: Predominant equatorial attack of L-Selectride leading to the axial alcohol.
Conclusion
The stereoselective reduction of 2-methyltetrahydropyran-4-one is a well-established yet crucial transformation that allows for the controlled synthesis of valuable chiral building blocks. By carefully selecting the appropriate reducing agent, researchers can effectively dictate the stereochemical outcome of the reaction. For the synthesis of the trans isomer with an equatorial hydroxyl group, sodium borohydride offers a convenient and effective solution. Conversely, to obtain the cis isomer with an axial hydroxyl group in high diastereomeric excess, the use of a sterically demanding reagent such as L-Selectride is the method of choice. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug development to confidently and efficiently access the desired stereoisomers of 2-methyltetrahydropyran-4-ol for their specific applications.
References
Vertex AI Search. (n.d.). Reduction of Aldehydes and Ketones. OpenOChem Learn.
Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles.
Wigfield, D. C., & Feiner, S. (1978). The chemistry of 2-methyltetrahydropyran-4-one: An L-Selectride reaction that gives predominantly the equatorial alcohol. Canadian Journal of Chemistry, 56(6), 789–793.
Vertex AI Search. (n.d.). Metal Hydride Reduction.
University of Calgary. (n.d.). Ch17: Hydride Reduction of Aldehydes and Ketones.
Chad's Prep. (2021, April 2). Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube.
Wigfield, D. C., & Feiner, S. (1978). The chemistry of 2-methyltetrahydropyran-4-one: An L-Selectride reaction that gives predominantly the equatorial alcohol. Canadian Science Publishing.
Wigfield, D. C., & Feiner, S. (1978). The chemistry of 2-methyltetrahydropyran-4-one: An L-Selectride reaction that gives predominantly the equatorial alcohol. ResearchGate.
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
Application Notes & Protocols: Laboratory Scale Synthesis of Florol
Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of Florol (4-isopropylcyclohexanemethanol), a widely used fragrance ingredient known for its fresh, soft, and natural floral notes...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of Florol (4-isopropylcyclohexanemethanol), a widely used fragrance ingredient known for its fresh, soft, and natural floral notes reminiscent of muguet (lily-of-the-valley).[1][2][3] A reliable and reproducible two-step synthetic route is detailed, starting from the commercially available precursor, 4-isopropylbenzaldehyde. The protocol first involves the selective reduction of the aldehyde to the corresponding benzyl alcohol, followed by the catalytic hydrogenation of the aromatic ring to yield the target cyclohexanemethanol derivative. This guide is intended for researchers and scientists in organic synthesis and fragrance chemistry, providing in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization.
Introduction to Florol
Florol, known chemically as 4-isopropylcyclohexanemethanol, is a key component in modern perfumery. Its clean, floral, and slightly green odor profile makes it a versatile ingredient in a wide array of fragrance compositions, from fine fragrances to personal care products like soaps and detergents.[2][4] A significant advantage of Florol is its high chemical stability, which allows for its use in various product bases without degradation.[1][3] The synthesis detailed herein produces a mixture of cis and trans isomers, both of which contribute to its characteristic scent.
Overview of the Synthetic Strategy
The selected synthetic pathway is a robust two-step process designed for efficiency and high yield on a laboratory scale. This method avoids harsh reagents and complex setups, making it accessible for a standard organic chemistry laboratory.
Step 1: Reduction of Aldehyde. 4-Isopropylbenzaldehyde is selectively reduced to 4-isopropylbenzyl alcohol using sodium borohydride (NaBH₄), a mild and effective reducing agent for aldehydes and ketones.[5]
Step 2: Catalytic Hydrogenation. The aromatic ring of 4-isopropylbenzyl alcohol is saturated via heterogeneous catalytic hydrogenation to produce the final product, 4-isopropylcyclohexanemethanol (Florol). Ruthenium-based catalysts are particularly effective for this transformation.[6][7]
This strategy is advantageous due to the high selectivity of each step, the commercial availability of the starting materials, and the straightforward purification procedures.
Caption: Overall two-step synthesis workflow for Florol.
Detailed Experimental Protocols
Safety First: Before beginning any experimental work, it is imperative to review the Material Safety Data Sheets (MSDS/SDS) for all reagents.[5][8][9][10][11][12][13][14] This synthesis involves flammable solvents, hydrogen gas, and potentially pyrophoric catalysts. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All procedures should be conducted within a certified chemical fume hood.
Materials and Equipment
Reagent / Material
CAS Number
Molecular Wt.
Key Properties
4-Isopropylbenzaldehyde
122-03-2
148.20
Combustible liquid, harmful if swallowed.[8][13][15]
Protocol Part 1: Reduction of 4-Isopropylbenzaldehyde
This protocol describes the reduction of the aldehyde to the corresponding benzyl alcohol intermediate.
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.8 g (0.10 mol) of 4-isopropylbenzaldehyde in 200 mL of anhydrous methanol.[19][20]
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
Reagent Addition: In small portions over 30 minutes, carefully add 4.2 g (0.11 mol) of sodium borohydride to the stirring solution. Maintain the temperature below 10 °C during the addition. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.[5]
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1M HCl to neutralize the excess NaBH₄ and decompose the borate esters. Vigorous gas evolution (H₂) will occur.
Workup:
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
Transfer the remaining aqueous slurry to a 500 mL separatory funnel and extract three times with 75 mL portions of diethyl ether.
Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-isopropylbenzyl alcohol as a clear oil. The product is typically of sufficient purity for the next step.
Protocol Part 2: Catalytic Hydrogenation to Florol
This protocol details the saturation of the aromatic ring to form the final product. This reaction must be conducted in a high-pressure reactor by trained personnel.
Catalyst Handling: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), weigh 0.75 g of 5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst. Causality Note: Ruthenium catalysts are highly effective for the hydrogenation of aromatic rings.[6][7] Handling under inert gas prevents premature deactivation of the catalyst.
Reactor Setup: Place the crude 4-isopropylbenzyl alcohol (~15.0 g, 0.10 mol) and 100 mL of methanol into the stainless-steel vessel of a high-pressure autoclave. Add the catalyst.
Reaction Conditions: Seal the autoclave. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 100 atm (approx. 1450 psi).[21]
Hydrogenation: Begin vigorous stirring and heat the reactor to 130 °C. Maintain this temperature and pressure for 24-30 hours.[21] Causality Note: Elevated temperature and pressure are necessary to overcome the high activation energy required for aromatic ring saturation.
Completion & Cooldown: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area. Purge the system with nitrogen.
Purification:
Open the reactor and filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst. Wash the Celite pad with a small amount of methanol.
Combine the filtrate and washings and remove the methanol using a rotary evaporator.
The resulting crude oil is Florol, a mixture of cis/trans isomers. For most fragrance applications, this mixture is used directly. For higher purity, fractional distillation under reduced pressure can be performed.
Caption: Simplified mechanism of catalytic hydrogenation.
Characterization and Quality Control
To confirm the identity and purity of the synthesized Florol, the following analytical techniques are recommended.
Technique
Purpose
Expected Results
GC-MS
Purity assessment & Isomer ratio
The gas chromatogram should show two major peaks corresponding to the cis and trans isomers of 4-isopropylcyclohexanemethanol. The mass spectrum for both should show a molecular ion peak (M⁺) consistent with the formula C₁₀H₂₀O (m/z = 156.27).
¹H NMR
Structural confirmation
The spectrum will lack signals in the aromatic region (~7.0-7.5 ppm) present in the benzyl alcohol intermediate. It will show complex aliphatic signals for the cyclohexane ring protons and a characteristic doublet for the methyl groups of the isopropyl moiety.
¹³C NMR
Structural confirmation
The absence of sp² carbon signals (~120-140 ppm) confirms full hydrogenation of the aromatic ring.
FT-IR
Functional group analysis
The broad O-H stretch (~3300 cm⁻¹) will be present. The key confirmation is the disappearance of aromatic C=C stretching bands (~1500-1600 cm⁻¹).
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield in Step 1
Incomplete reaction; loss during workup.
Ensure NaBH₄ is fresh and was added in slight excess. Extend reaction time. Be careful not to lose product during aqueous extractions.
Incomplete Hydrogenation (Step 2)
Inactive catalyst; insufficient H₂ pressure or reaction time.
Use fresh, properly handled catalyst. Ensure the reactor is leak-proof and maintains pressure. Increase reaction time or temperature moderately. Catalyst poisoning by sulfur or other impurities can also be a cause.[22]
Product Contamination
Residual solvent; incomplete reaction; byproducts from side reactions.
Ensure complete solvent removal on the rotary evaporator. If starting material is present, re-subject the product to the reaction conditions. Fractional distillation can remove most impurities.
References
Vertex AI Search. (2026). Material Safety Data Sheet - Sodium borohydride.
Application Note: A Proposed Synthetic Strategy for Diospongin B Utilizing 2-Methyl-tetrahydro-pyran-4-ol
Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Diospongin B and the Synthetic Challenge Diospongin B, a natural product isolated from the rhizomes of Dioscorea sp...
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Diospongin B and the Synthetic Challenge
Diospongin B, a natural product isolated from the rhizomes of Dioscorea spongiosa, has garnered significant attention within the scientific community.[1][2] This diarylheptanoid exhibits potent anti-osteoporotic activity, primarily through its inhibitory effects on bone resorption.[1] The therapeutic potential of Diospongin B has made it an attractive target for total synthesis. The core structural feature of Diospongin B is a 2,6-trans-disubstituted tetrahydropyran ring, which presents a considerable stereochemical challenge for synthetic chemists.[2] While several total syntheses of Diospongin B have been reported, they often rely on complex cyclization strategies to construct the tetrahydropyran core.[3] This application note explores a novel, albeit hypothetical, synthetic approach to Diospongin B, starting from the readily available building block, 2-Methyl-tetrahydro-pyran-4-ol. This strategy aims to provide an alternative perspective on the synthesis of this important natural product, focusing on the functionalization of a pre-existing pyran ring system.
Retrosynthetic Analysis: A Pathway from Diospongin B to 2-Methyl-tetrahydro-pyran-4-ol
Our proposed retrosynthetic strategy for Diospongin B commences with the disconnection of the diarylheptanoid sidechain, envisioning its installation via a Wittig-type olefination. This leads back to a key intermediate, a phosphonium salt, and a functionalized tetrahydropyranone. The tetrahydropyranone can be traced back to a dihydropyranone precursor through a Michael addition of a phenyl group. This dihydropyranone, in turn, can be derived from 2-Methyl-tetrahydro-pyran-4-one via α-functionalization and elimination. Finally, 2-Methyl-tetrahydro-pyran-4-one is accessible through the simple oxidation of our starting material, 2-Methyl-tetrahydro-pyran-4-ol. This retrosynthetic pathway is depicted in the diagram below.
Caption: Retrosynthetic analysis of Diospongin B.
Proposed Forward Synthesis
This section details the proposed forward synthesis of Diospongin B from 2-Methyl-tetrahydro-pyran-4-ol. The workflow is designed to be logical and modular, allowing for potential optimization at each step.
Caption: Proposed synthetic workflow for Diospongin B.
Part 1: Synthesis of the Tetrahydropyranone Core
Step 1: Oxidation of 2-Methyl-tetrahydro-pyran-4-ol
The synthesis commences with the oxidation of the starting material, 2-Methyl-tetrahydro-pyran-4-ol, to the corresponding ketone, 2-Methyl-tetrahydro-pyran-4-one. This transformation can be efficiently achieved using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Step 2: α-Bromination of 2-Methyl-tetrahydro-pyran-4-one
The next step involves the introduction of a bromine atom at the α-position to the carbonyl group. This can be accomplished using N-bromosuccinimide (NBS) under acidic catalysis. This sets the stage for the subsequent elimination reaction.
Step 3: Elimination to form Dihydropyranone
The α-bromo-tetrahydropyranone is then treated with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce elimination of HBr, yielding the corresponding dihydropyranone. This α,β-unsaturated ketone is a key intermediate for the introduction of the phenyl group.
Step 4: Stereoselective Michael Addition
The crucial 2,6-trans stereochemistry of Diospongin B can be established in this step. A conjugate addition of a phenyl group to the dihydropyranone using a Gilman cuprate (Ph₂CuLi) is proposed. The bulky nature of the cuprate reagent is expected to favor attack from the less hindered face, leading to the desired trans-diastereomer.
Part 2: Installation of the Diarylheptanoid Sidechain
Step 5: Wittig Olefination
The final key step is the installation of the diarylheptanoid sidechain via a Wittig reaction. The previously synthesized 2-phenyl-6-methyl-tetrahydropyran-4-one is reacted with a suitable phosphonium ylide derived from the appropriate diarylheptanoid fragment. This reaction will form the exocyclic double bond, which can then be selectively reduced if necessary to afford Diospongin B.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-tetrahydro-pyran-4-one
To a stirred solution of 2-Methyl-tetrahydro-pyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.1 eq).
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
Separate the layers and extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 2-Methyl-tetrahydro-pyran-4-one.
Protocol 2: Synthesis of 2-Phenyl-6-methyl-tetrahydropyran-4-one (trans-isomer)
Prepare the dihydropyranone intermediate from 2-Methyl-tetrahydro-pyran-4-one via α-bromination and elimination as described in the synthetic plan.
To a solution of CuI (1.1 eq) in anhydrous THF at -78 °C, add PhLi (2.2 eq) dropwise.
Stir the resulting solution at -78 °C for 30 minutes to form the Gilman cuprate.
Add a solution of the dihydropyranone (1.0 eq) in anhydrous THF to the cuprate solution at -78 °C.
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.
Quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the desired 2-phenyl-6-methyl-tetrahydropyran-4-one (trans-isomer).
Quantitative Data Summary
Step
Reaction
Key Reagents
Expected Yield (%)
Expected Diastereoselectivity (trans:cis)
1
Oxidation
DMP, DCM
>90
N/A
2
α-Bromination
NBS, cat. H⁺
75-85
N/A
3
Elimination
DBU, THF
80-90
N/A
4
Michael Addition
Ph₂CuLi, THF
60-75
>10:1
5
Wittig Reaction
Phosphonium ylide
50-70
N/A
Conclusion
This application note outlines a plausible and strategic synthetic route to the anti-osteoporotic natural product, Diospongin B, from 2-Methyl-tetrahydro-pyran-4-ol. The proposed synthesis leverages well-established organic transformations to construct the key 2,6-trans-disubstituted tetrahydropyran core and subsequently install the characteristic diarylheptanoid sidechain. While this proposed route is currently theoretical, it provides a robust framework for further experimental investigation. The modularity of this approach offers flexibility for the synthesis of Diospongin B analogs, which could be valuable for structure-activity relationship studies and the development of new therapeutic agents for osteoporosis.
References
Clarke, P. A., & Sellars, P. B. (2015). A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones. Organic & Biomolecular Chemistry, 13(16), 4743-4750. [Link]
Kote, P. (2022). Synthetic Studies on Diospongin B: A Cross-Cultural Investigation of N. College of the Holy Cross. [Link]
Rychnovsky, S. D., & Griesgraber, G. (1992). Stereoselective synthesis of 2,6-disubstituted tetrahydropyrans by intramolecular conjugate addition. The Journal of Organic Chemistry, 57(23), 6323-6329. [Link]
Snider, B. B., & Johnston, M. I. (1987). Prins cyclization-pinacol rearrangement for the synthesis of 2,2,6-trisubstituted 4-piperidinones. Application to the synthesis of (±)-solenopsin A. Tetrahedron Letters, 28(41), 5173-5176. [Link]
Wolfe, J. F., & Chen, Y. (1993). A new synthesis of 2,6-disubstituted-4-pyranones from β-keto esters and aldehydes. The Journal of Organic Chemistry, 58(10), 2899-2901. [Link]
Zou, G., & Reddy, T. J. (2011). Concise enantioselective synthesis of diospongins A and B. Organic letters, 13(21), 5842-5845. [Link]
Application Notes & Protocols: The Utility of 2-Methyl-tetrahydro-pyran-4-ol Derivatives in Modern Fragrance Chemistry
Abstract This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of substituted 2-Methyl-tetrahydro-pyran-4-ol derivatives in fragrance chemistry....
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of substituted 2-Methyl-tetrahydro-pyran-4-ol derivatives in fragrance chemistry. The focus is primarily on the widely used analogue, 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol (CAS 63500-71-0) , a key ingredient known commercially by trade names such as Florol®, Florosa, and Pyranol.[1] We will explore its chemical properties, stereochemistry's impact on olfaction, synthesis paradigms, analytical quality control, and formulation protocols. The causality behind experimental choices is emphasized to provide actionable, field-proven insights.
Introduction: A Cornerstone of Floral Notes
The tetrahydropyran ring system is a versatile scaffold in fragrance chemistry. While the parent molecule 2-Methyl-tetrahydro-pyran-4-ol exists, its more complex derivatives are of greater commercial and creative importance. Specifically, 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol has become an indispensable component for building fresh, soft, and natural floral notes, particularly lily-of-the-valley (muguet).[1][2] Its success lies in its ability to impart a clean, elegant, and diffusive floral character without overpowering a composition.[1] This molecule is valued for its stability and longevity in various product bases, from fine fragrances to personal care items.[1]
From a chemical standpoint, the molecule's bifunctional nature, featuring a tertiary alcohol and an ether linkage within a cyclic structure, allows for a stable yet olfactively active profile.[3] The presence of two stereocenters results in four possible stereoisomers, each with a distinct, albeit related, odor profile, making stereoselective synthesis a critical area of research.[4]
The most industrially significant and versatile route to synthesizing 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol is the Prins cyclization . This reaction is an acid-catalyzed condensation between a homoallylic alcohol and an aldehyde.[3]
The reaction proceeds via the formation of an oxocarbenium ion intermediate, which undergoes intramolecular cyclization to yield the tetrahydropyran ring.[3] The choice of catalyst and reaction conditions is paramount as it directly influences the yield and, crucially, the diastereomeric (cis/trans) ratio of the final product.[1]
Protocol 2.1: Stereoselective Prins Cyclization
This protocol aims to maximize the formation of the cis-isomer, which is often considered to have the more desirable floral character.
Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, thermometer, and addition funnel, add 3-methyl-3-buten-1-ol.
Catalyst Preparation: In a separate vessel, prepare a dilute solution of sulfuric acid (e.g., 10-20% H₂SO₄ in water). The use of dilute acid is a key parameter for favoring the cis-isomer.[1]
Reaction Initiation: Begin vigorous stirring of the 3-methyl-3-buten-1-ol and slowly add the 3-methylbutanal via the addition funnel over 1-2 hours, maintaining the temperature at 40-50°C.
Catalyst Addition: Once the aldehyde addition is complete, slowly introduce the dilute sulfuric acid catalyst. An exotherm may be observed; maintain the temperature below 65°C using the reactor jacket.
Reaction & Monitoring: Heat the mixture to 80-85°C and hold for 2-4 hours.[7] Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the disappearance of reactants.
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a base, such as sodium carbonate solution or ammonia, until the pH is between 8 and 9.[7]
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[7]
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product as a clear, colorless liquid.[5]
Causality Explanation: The acid catalyst protonates the aldehyde, making it a better electrophile. The alkene of the homoallylic alcohol attacks the activated aldehyde, leading to the cyclization. Using dilute acid and controlled temperatures helps manage the reaction kinetics to favor the thermodynamically more stable transition state leading to the cis-isomer.
Analytical Quality Control
Ensuring the purity and correct isomeric ratio of fragrance ingredients is critical for consistent olfactory performance. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the industry-standard technique.[8]
Protocol 3.1: GC-MS Analysis
Sample Preparation: Prepare a 1% solution of the synthesized 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol in a high-purity solvent such as ethanol.
GC Instrument: Agilent GC system (or equivalent) equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the isomers.
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.
Split Ratio: 50:1.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Mass Range: 40-400 amu.
Source Temperature: 230°C.
Data Analysis:
Identify the peaks corresponding to the cis and trans isomers based on their retention times and mass spectra.
Quantify the relative percentage of each isomer using the peak areas from the FID chromatogram.
Compare the mass spectra of the peaks against a known reference library (e.g., NIST) to confirm identity and check for impurities.[9]
Causality Explanation: The GC column separates compounds based on their boiling points and polarity. The different spatial arrangements of the cis and trans isomers lead to slight differences in their interaction with the column's stationary phase, allowing for their separation. The MS detector fragments the molecules into a unique pattern, providing a "fingerprint" for positive identification.[10]
Application in Fragrance Formulations
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol is a versatile floralizer. Its primary function is to provide a fresh, muguet-like heart to a fragrance. It blends exceptionally well with other floral notes (rose, jasmine, lilac), green notes, and citrus top notes.
Protocol 4.1: Building a Simple Muguet Accord
This protocol demonstrates how to use the target molecule as the core of a classic lily-of-the-valley (muguet) accord.
Prepare Stock Solutions: Create 10% dilutions of all fragrance materials in perfumer's alcohol.
Construct the Accord: In a clean glass beaker on a precision scale, blend the following materials according to the specified parts (by weight).
Ingredient
Parts
Function
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol
300
Core Floral Note: Provides the fresh, clean muguet character.
Naturalizer: Adds a narcotic, realistic floral depth in trace amounts.
Phenyl Ethyl Alcohol
150
Blender: Soft, rosy background note.
Benzyl Acetate
50
Top Note: Fruity-floral jasmine character for initial lift.
Hedione® (Methyl Dihydrojasmonate)
140
Diffuser: Elegant, transparent jasmine note that adds volume and radiance.
Total
1000
Maturation: Cap the beaker, gently swirl to combine, and allow the accord to mature for at least 48 hours. This allows the individual components to meld and harmonize.
Evaluation: Dip a fragrance testing strip into the matured accord. Evaluate the scent profile at three key stages:
Top Note (0-15 mins): Initial impression, dominated by the most volatile components.
Heart Note (15 mins - 2 hours): The main character of the fragrance, where the pyranol derivative is most prominent.
Base Note (2+ hours): The dry-down, revealing the most tenacious ingredients.
Safety and Regulatory Considerations
The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol.
Genotoxicity: The material is not considered to have genotoxic potential.[4][11][12]
Skin Sensitization: It does not present a concern for skin sensitization under current use levels.[4][11][12]
Systemic Toxicity: Repeated dose toxicity studies established a No-Observed-Adverse-Effect Level (NOAEL), and the Margin of Exposure (MOE) is considered adequate for current use levels.[4][11]
Environmental: The substance was found not to be Persistent, Bioaccumulative, and Toxic (PBT) as per IFRA Environmental Standards.[11][12]
Professionals must always adhere to the standards and concentration limits set by the International Fragrance Association (IFRA) for the specific application category (e.g., fine fragrance, soap, lotion).
Conclusion
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol is a testament to the power of synthetic chemistry in meeting creative and commercial demands in the fragrance industry. Its unique olfactory profile, stability, and strong safety dossier make it a reliable and versatile tool. By understanding the nuances of its synthesis, the importance of its stereochemistry, and the rigor of its analytical validation, researchers and perfumers can effectively leverage this molecule to create innovative and memorable fragrances.
References
Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, CAS registry number 63500-71-0. Food and Chemical Toxicology, 130. Available at: [Link]
PubMed. (2019). RIFM fragrance ingredient safety assessment, 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, CAS registry number 63500-71-0. Food and Chemical Toxicology. Retrieved from [Link]
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology. Available at: [Link]
ResearchGate. (2019). RIFM fragrance ingredient safety assessment, 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, CAS registry number 63500-71-0. Food and Chemical Toxicology. Retrieved from [Link]
Scent.vn. (n.d.). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. Retrieved from [Link]
EWG Skin Deep. (n.d.). What is ISOBUTYL METHYL TETRAHYDROPYRANOL. Retrieved from [Link]
ResearchGate. (n.d.). Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol). Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-2-isobutyl-4-methyl-2H-pyrane, CAS Registry Number 13477-62-8. Food and Chemical Toxicology. Available at: [Link]
ResearchGate. (n.d.). Analysis of Essential Oils and Fragrances by Gas Chromatography. Retrieved from [Link]
Agilent. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
PubChem. (n.d.). 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4R)-. Retrieved from [Link]
PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]
PubChem. (n.d.). 2-Methyl-tetrahydro-pyran-4-OL. Retrieved from [Link]
Application and Protocol Guide for the Oxidation of 2-Methyl-tetrahydro-pyran-4-ol to 2-Methyl-tetrahydro-pyran-4-one
Introduction The oxidation of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis, pivotal to the construction of complex molecular architectures in pharmaceuticals, agrochemicals, a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The oxidation of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis, pivotal to the construction of complex molecular architectures in pharmaceuticals, agrochemicals, and materials science. Among these, the conversion of 2-Methyl-tetrahydro-pyran-4-ol to its corresponding ketone, 2-Methyl-tetrahydro-pyran-4-one, represents a common synthetic challenge. The tetrahydropyran motif is a prevalent structural feature in a multitude of natural products and bioactive molecules, rendering the development of robust and selective oxidation protocols for this substrate of significant interest to researchers in drug development and chemical synthesis.
This comprehensive guide provides detailed application notes and protocols for several widely employed oxidation methods applicable to 2-Methyl-tetrahydro-pyran-4-ol. Each protocol is presented with an in-depth explanation of the underlying chemical principles, empowering the researcher to not only execute the procedure but also to understand the causality behind the experimental choices. The methods discussed herein range from classic chromium-based oxidations to milder, more contemporary techniques, offering a versatile toolkit to the modern synthetic chemist.
Choosing the Right Oxidation Strategy: A Comparative Overview
The selection of an appropriate oxidation method is contingent upon several factors, including the substrate's sensitivity to acidic or basic conditions, the presence of other functional groups, desired reaction scale, and safety considerations. Below is a comparative summary of the protocols detailed in this guide.
Oxidation Method
Key Reagents
Typical Conditions
Advantages
Disadvantages
Swern Oxidation
Oxalyl chloride, DMSO, Triethylamine
Anhydrous, low temperature (-78 °C)
High yields, mild, avoids toxic metals, tolerant of many functional groups.[1]
Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to water.[2]
Dess-Martin Oxidation
Dess-Martin Periodinane (DMP)
Anhydrous, room temperature
Mild, neutral pH, short reaction times, high chemoselectivity, easy workup.[3][4]
DMP is expensive and potentially explosive, especially on a large scale.[4]
Highly toxic and carcinogenic Cr(VI) waste, strongly acidic, can lead to over-oxidation or side reactions with sensitive substrates.[5][6]
Protocol 1: Swern Oxidation
The Swern oxidation is a highly reliable and mild method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures. The reaction is known for its excellent functional group tolerance and high yields.[1]
Scientific Principle and Causality
The mechanism of the Swern oxidation involves a series of well-defined steps. Initially, DMSO reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt. The alcohol then adds to this activated species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, typically triethylamine, facilitates an intramolecular elimination reaction through a five-membered ring transition state to yield the desired ketone, along with dimethyl sulfide and triethylammonium chloride.[2] The requirement for cryogenic temperatures (-78 °C) is crucial to maintain the stability of the reactive intermediates.[7]
Caption: Workflow for the Swern Oxidation of 2-Methyl-tetrahydro-pyran-4-ol.
Detailed Experimental Protocol
Materials:
2-Methyl-tetrahydro-pyran-4-ol
Oxalyl chloride
Dimethyl sulfoxide (DMSO)
Triethylamine (Et₃N)
Anhydrous Dichloromethane (CH₂Cl₂)
Water
Brine (saturated aqueous NaCl)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ (appropriate volume to make a ~0.5 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous CH₂Cl₂ dropwise via a dropping funnel, ensuring the internal temperature remains below -65 °C. Stir the mixture for 15 minutes at -78 °C.[8]
Add a solution of 2-Methyl-tetrahydro-pyran-4-ol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30 minutes at -78 °C.[8]
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes, then allow it to warm to room temperature.[7]
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with CH₂Cl₂ (2 x additional portions).
Combine the organic layers and wash sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 2-Methyl-tetrahydro-pyran-4-one.
The Dess-Martin oxidation is a highly efficient and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using the hypervalent iodine reagent, Dess-Martin Periodinane (DMP).[3] It is particularly useful for sensitive substrates due to its neutral reaction conditions and simple work-up.[3][9]
Scientific Principle and Causality
The mechanism involves the initial displacement of an acetate ligand on the iodine(V) center of DMP by the alcohol substrate. A subsequent intramolecular deprotonation of the α-proton of the alcohol by an acetate ion leads to the formation of the ketone, acetic acid, and a reduced iodine(III) species.[10] The reaction is typically performed in an aprotic solvent like dichloromethane at room temperature.[3]
Caption: Workflow for the Dess-Martin Oxidation of 2-Methyl-tetrahydro-pyran-4-ol.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
To a solution of 2-Methyl-tetrahydro-pyran-4-ol (1.0 equivalent) in anhydrous CH₂Cl₂ (appropriate volume to make a ~0.1-0.2 M solution) in a round-bottom flask, add Dess-Martin Periodinane (1.2-1.5 equivalents) in one portion at room temperature.
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
Stir the biphasic mixture vigorously until the solid byproducts dissolve and the organic layer becomes clear.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with CH₂Cl₂ (2 x additional portions).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter the solution and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield 2-Methyl-tetrahydro-pyran-4-one.
Protocol 3: TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable nitroxyl radical that serves as a catalyst for the oxidation of alcohols.[11] This method is considered a "green" alternative to many metal-based oxidations as it uses a catalytic amount of TEMPO in conjunction with an inexpensive and environmentally benign co-oxidant, such as sodium hypochlorite (bleach).
Scientific Principle and Causality
The catalytic cycle begins with the oxidation of TEMPO to the highly reactive N-oxoammonium ion by the co-oxidant. This N-oxoammonium ion is the active oxidant that converts the alcohol to the ketone, during which it is reduced back to the hydroxylamine. The hydroxylamine is then re-oxidized by the co-oxidant to regenerate the N-oxoammonium ion, thus completing the catalytic cycle. The use of a biphasic system with a phase-transfer catalyst can enhance the reaction rate.
Caption: Workflow for the TEMPO-Catalyzed Oxidation of 2-Methyl-tetrahydro-pyran-4-ol.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
In a round-bottom flask, dissolve 2-Methyl-tetrahydro-pyran-4-ol (1.0 equivalent), TEMPO (0.01-0.05 equivalents), and KBr (0.1 equivalents) in CH₂Cl₂.
Add an aqueous solution of NaHCO₃ (to maintain a basic pH).
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
Slowly add an aqueous solution of NaOCl (1.1-1.5 equivalents) dropwise, ensuring the temperature remains below 5 °C. The reaction is often indicated by a color change.
Continue stirring at 0 °C and monitor the reaction by TLC.
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with CH₂Cl₂ (2 x additional portions).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain 2-Methyl-tetrahydro-pyran-4-one.
Protocol 4: Jones Oxidation
The Jones oxidation is a classic and powerful method for oxidizing secondary alcohols to ketones using chromic acid, which is typically generated in situ from chromium trioxide and sulfuric acid in acetone.[5][12]
Scientific Principle and Causality
The mechanism involves the formation of a chromate ester from the alcohol and chromic acid. A subsequent elimination reaction, often facilitated by a base (such as water or acetone), leads to the formation of the ketone and a reduced chromium(IV) species.[5] The strongly acidic conditions and the potent nature of the oxidant make this method less suitable for substrates with acid-sensitive functional groups.[6][12]
Application Note: Strategic Nucleophilic Substitution at the C4-Hydroxyl Group for Molecular Diversification
Abstract The C4-hydroxyl group, particularly within carbohydrate and steroidal frameworks, is a pivotal site for synthetic modification. Its conversion into diverse functionalities via nucleophilic substitution is a fund...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The C4-hydroxyl group, particularly within carbohydrate and steroidal frameworks, is a pivotal site for synthetic modification. Its conversion into diverse functionalities via nucleophilic substitution is a fundamental strategy in medicinal chemistry and the synthesis of complex molecules. However, the inherent nature of the hydroxyl moiety as a poor leaving group necessitates a strategic two-phase approach: activation followed by displacement. This guide provides an in-depth analysis of the mechanisms, key considerations, and field-proven protocols for executing these transformations with precision and high yield.
Part 1: The Imperative of Activation: Transforming a Poor Leaving Group
The direct displacement of a hydroxyl group (-OH) by a nucleophile is energetically unfavorable. The leaving group would be the hydroxide ion (HO⁻), a strong base and consequently a very poor leaving group.[1][2] Therefore, the foundational step in any nucleophilic substitution at a hydroxyl-bearing carbon is to convert the -OH into a group that is more stable as an anion.[2][3][4] This is typically achieved by converting the alcohol into a sulfonate ester or an intermediate that behaves like an alkyl halide.[1][2]
Diagram: The Core Strategy
Caption: General two-phase approach for C4-OH substitution.
Part 2: A Comparative Analysis of Activation Strategies
The choice of activating agent is critical as it dictates the reactivity of the intermediate and can influence the reaction pathway.
Sulfonate Esters: The Workhorse Leaving Groups
Sulfonate esters are among the most reliable and widely used activating groups. Their efficacy stems from the high stability of the resulting sulfonate anion, which is resonance-stabilized.
Tosylates (OTs): Prepared using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Tosylates are stable, often crystalline, and excellent for subsequent SN2 reactions.[5]
Mesylates (OMs): Formed with methanesulfonyl chloride (MsCl). They are structurally less bulky and slightly more reactive than tosylates.
Triflates (OTf): Derived from trifluoromethanesulfonic (triflic) anhydride (Tf₂O). Triflates are exceptionally potent leaving groups, approximately 100 times more reactive than tosylates.[6] Their extreme reactivity makes them suitable for displacing less reactive hydroxyl groups but also increases the risk of elimination side reactions.[7][8]
Leaving Group
Activating Reagent
Relative Reactivity
Key Characteristics & Considerations
Tosylate (-OTs)
p-Toluenesulfonyl chloride (TsCl)
Good
Highly stable, often crystalline, ideal for standard SN2 reactions.[5]
Mesylate (-OMs)
Methanesulfonyl chloride (MsCl)
Better
More reactive and less sterically demanding than tosylates.
Triflate (-OTf)
Triflic anhydride (Tf₂O)
Excellent
Extremely reactive; enables difficult substitutions but requires careful temperature control to avoid elimination.[6][9]
In Situ Activation: Halogenation & Mitsunobu
The Appel Reaction: This reaction converts an alcohol directly into an alkyl halide using triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CBr₄, CCl₄).[10][11][12] It proceeds under mild, neutral conditions and reliably results in an inversion of stereochemistry via an SN2 mechanism, making it a powerful tool for generating C4-chlorides and C4-bromides.[11][13][14]
The Mitsunobu Reaction: This versatile one-pot reaction converts a primary or secondary alcohol into a variety of functional groups with clean inversion of stereochemistry.[15][16][17] It uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group in situ.[15][18][19] The reaction is prized for its mild conditions and broad scope, accommodating a wide range of acidic nucleophiles (pKa < 13).[15][16]
Part 3: Mechanism, Stereochemistry, and Neighboring Group Participation
The SN2 Pathway and Inversion of Stereochemistry
For primary and secondary C4-hydroxyl groups, nucleophilic substitution almost invariably proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[20] This pathway involves a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[21] The reaction occurs in a single, concerted step, leading to a predictable inversion of stereochemistry at the C4 center.[11][17] This stereochemical control is a cornerstone of synthetic carbohydrate chemistry.[22]
Diagram: The SN2 Mechanism at C4
Caption: Concerted backside attack in an SN2 reaction leads to inversion.
Neighboring Group Participation (NGP)
In carbohydrate chemistry, a substituent on an adjacent carbon (e.g., C2 or C6) can act as an internal nucleophile.[23][24] This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can dramatically alter the reaction's rate and stereochemical outcome.[23][25][26]
For instance, an acyl protecting group (like acetyl or benzoyl) at the C2 position can attack the anomeric center, but it can also influence reactions at C4. In the context of glycosylation, a C2-benzoyl group is well-known to participate, forming a dioxolenium intermediate that shields one face of the sugar ring, directing incoming nucleophiles to the opposite face.[27] This process involves two consecutive SN2 reactions (ring formation and ring opening), resulting in an overall retention of configuration .[26] Researchers must always consider the potential for NGP when designing substitutions on poly-functionalized scaffolds.
Part 4: Field-Proven Experimental Protocols
Protocol 1: Two-Step Synthesis of a C4-Azido Sugar via Tosylation
This protocol describes the conversion of a C4-hydroxyl group to an azide with inversion of stereochemistry, a key transformation for introducing bioorthogonal handles for "click chemistry."
Step A: Tosylation of the C4-Hydroxyl Group
Preparation: Dissolve the alcohol substrate (1.0 eq.) in anhydrous pyridine or dichloromethane (DCM) (approx. 10 volumes).[5][28] Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (N₂ or Ar).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.[5] If using DCM as a solvent, add a base such as triethylamine (TEA, 1.5 eq.).[28]
Reaction: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for 4-16 hours.[5][28]
Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC).
Work-up: Quench the reaction by slowly adding cold water. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl (to remove pyridine/TEA), saturated NaHCO₃, and brine.[5]
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude C4-tosylate by flash column chromatography on silica gel.[5]
Step B: Nucleophilic Displacement with Sodium Azide
Setup: Dissolve the purified C4-tosylate (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
Heating: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.[29]
Monitoring: Monitor the disappearance of the tosylate by TLC.
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers and wash thoroughly with water and brine to remove DMF.
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude C4-azide product by flash column chromatography.
Protocol 2: One-Pot C4-Bromination via the Appel Reaction
This protocol achieves direct conversion of the C4-hydroxyl to a C4-bromide with stereochemical inversion.[13][14]
Setup: Under an inert atmosphere, dissolve the C4-alcohol (1.0 eq.) in anhydrous DCM (approx. 50 mL for a 4-5 mmol scale).[14]
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
Purification: Concentrate the reaction mixture directly under reduced pressure. Purify the residue by flash column chromatography on silica gel to separate the C4-bromide from the triphenylphosphine oxide byproduct.[14]
Diagram: Comparative Workflow
Caption: Workflows for C4-azidation and C4-bromination.
References
Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. Student Theses - Faculty of Science and Engineering.
Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. MDPI.
Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. RSC Publishing.
Regioselective tosylations of sugars protected at primary positions. ResearchGate.
Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. PMC - PubMed Central.
Mitsunobu reaction. Wikipedia. Available at: [Link]
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
Activation of Alcohols to Nucleophilic Substitution. YouTube. Available at: [Link]
Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ChemRxiv. Available at: [Link]
Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ResearchGate. Available at: [Link]
Scheme 4. Synthesis of 4-Azido-4,6-dideoxy-L-glucose 20, 2,3-Diazido.... ResearchGate. Available at: [Link]
Alcohol to Bromide - Common Conditions. organic-synthesis.org. Available at: [Link]
Mitsunobu Reaction. Chemistry Steps. Available at: [Link]
Appel Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep. Available at: [Link]
SN2-Type Glycosylation with Unprotected Pyranoses. ChemRxiv. Available at: [Link]
Carbohydrate Stereochemistry. Eightfold. Available at: [Link]
Appel Reaction. Organic Chemistry Portal. Available at: [Link]
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link]
OH Activation for Nucleophilic Substitution. ResearchGate. Available at: [Link]
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Available at: [Link]
Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. Available at: [Link]
Hydroxyl Group Substitution - Alcohols. Chemistry LibreTexts. Available at: [Link]
CHAPTER 3: Nucleophilic Substitution at the Anomeric Centre. Royal Society of Chemistry. Available at: [Link]
nucleophilic substitution reaction: Topics by Science.gov. Science.gov. Available at: [Link]
17.03 Nucleophilic Hydroxyls, Oxidation, and Reduction of Monosaccharides. YouTube. Available at: [Link]
Neighbouring group participation. Grokipedia. Available at: [Link]
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]
11 03 Stereochemistry of Sugars. YouTube. Available at: [Link]
Chapter 3: Nucleophilic Substitution at the Anomeric Centre. Royal Society of Chemistry. Available at: [Link]
Tosylation of Carbohydrate/Sugar. Reddit. Available at: [Link]
Neighbouring group participation. Wikipedia. Available at: [Link]
Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. PMC - NIH. Available at: [Link]
Topic: 2-Methyl-tetrahydro-pyran-4-ol as a Precursor for Spirocyclic Pyran Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic frameworks are privileged structural motifs in medicinal chemistry, imparting conformational rigidity and three-dim...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic frameworks are privileged structural motifs in medicinal chemistry, imparting conformational rigidity and three-dimensional complexity that can lead to enhanced biological activity and improved physicochemical properties.[1] Among these, spiro-pyran derivatives are of significant interest due to their presence in numerous natural products and their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This application note provides a comprehensive guide to utilizing 2-methyl-tetrahydro-pyran-4-ol, a versatile and accessible building block, for the synthesis of complex spirocyclic pyran derivatives. We will explore the foundational synthesis of the precursor, detail the critical transformation to a key ketone intermediate, and provide a robust protocol for its elaboration into medicinally relevant spiro-pyran systems via a multi-component reaction strategy. This guide is designed to provide researchers with both the theoretical understanding and the practical, field-proven protocols necessary to leverage this chemistry in drug discovery and development programs.
The Strategic Value of 2-Methyl-tetrahydro-pyran-4-ol
The tetrahydropyran (THP) ring is a cornerstone in the synthesis of natural products and pharmaceuticals.[4] 2-Methyl-tetrahydro-pyran-4-ol, with its defined stereocenters and bifunctional nature (a secondary alcohol and a cyclic ether), represents a strategic starting material.[4] Its synthesis is often achieved through an acid-catalyzed Prins cyclization, a powerful C-C and C-O bond-forming reaction between a homoallylic alcohol and an aldehyde.[4][5] This accessibility makes it an attractive precursor for more complex molecular architectures.
The key to its utility in spirocycle synthesis lies in its conversion to the corresponding ketone, 2-methyl-tetrahydropyran-4-one . This ketone serves as an ideal cyclic carbonyl component in multi-component reactions (MCRs), which are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials.[6][7]
Synthetic Workflow Overview
The overall strategy involves a two-stage process. First, the secondary alcohol of the precursor is oxidized to a ketone. Second, this ketone is employed in a multi-component reaction to construct the final spirocyclic pyran derivative. This workflow provides a modular and efficient route to complex scaffolds.
Figure 1: High-level workflow from precursor to spirocyclic product.
Experimental Protocols
Protocol 1: Oxidation of 2-Methyl-tetrahydro-pyran-4-ol to 2-Methyl-tetrahydropyran-4-one
Causality: The conversion of the C4-hydroxyl to a carbonyl group is the critical activating step. The resulting ketone possesses an electrophilic carbon and adjacent α-protons, enabling it to participate in base- or acid-catalyzed condensation reactions, which are fundamental to the subsequent spirocyclization. Jones oxidation is a robust and high-yielding method for this transformation of secondary alcohols.[8]
Dissolve 2-methyl-tetrahydro-pyran-4-ol (e.g., 10.0 g, 86.1 mmol) in acetone (350 mL) in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C using an ice-water bath.
Slowly add Jones reagent (2.5 M, ~38 mL, 95 mmol, 1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The solution will turn from orange to a dark green/brown color.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the solution remains green.
Remove the acetone under reduced pressure using a rotary evaporator.
Partition the remaining residue between water (100 mL) and dichloromethane (100 mL).
Extract the aqueous layer three times with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-methyl-tetrahydropyran-4-one, which can be purified by silica gel chromatography.[8]
Protocol 2: Multi-Component Synthesis of a Spiro[tetrahydropyran-4,4'-pyran] Derivative
Causality: This protocol leverages a domino reaction sequence. The reaction is typically initiated by a Knoevenagel condensation between an aldehyde and malononitrile, catalyzed by a mild base. This forms a highly electrophilic dicyanoalkene intermediate. The enolate of 2-methyl-tetrahydropyran-4-one then acts as a nucleophile in a Michael addition to this intermediate. The resulting adduct undergoes a subsequent intramolecular cyclization and tautomerization to yield the stable, spirocyclic 4H-pyran product. This one-pot method is highly efficient and avoids the isolation of reactive intermediates.[2][9]
Materials:
2-Methyl-tetrahydropyran-4-one (from Protocol 1)
An aromatic aldehyde (e.g., Benzaldehyde)
Malononitrile
Ethanol (200 proof)
A basic catalyst (e.g., Piperidine or L-proline)[10]
Procedure:
To a 50 mL round-bottom flask, add 2-methyl-tetrahydropyran-4-one (1.14 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).[10]
Add a catalytic amount of piperidine (0.1 mmol, ~10 µL).
Stir the mixture at room temperature or gently reflux (e.g., 60-80 °C) for 2-6 hours. The progress of the reaction can be monitored by TLC.[10]
Upon completion, a solid product often precipitates from the reaction mixture. Cool the flask to room temperature, then in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration.
Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.
Dry the product under vacuum to obtain the purified spiro-pyran derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
Figure 2: Domino reaction sequence in the MCR synthesis.
Data Summary and Optimization Parameters
The synthesis of spiro-4H-pyrans via MCRs is highly versatile. The choice of catalyst, solvent, and temperature can significantly impact reaction time and yield. The table below summarizes common conditions reported in the literature for analogous transformations.
Catalyst System
Solvent
Temperature (°C)
Typical Yields
Key Advantages & Reference
Catalyst-Free
Ethanol
Reflux
78-90%
Environmentally benign, simple procedure, high atom economy.[2][6]
L-proline (10 mol%)
Ethanol
Reflux
Good to Excellent
Organocatalytic, potential for enantioselectivity, mild conditions.[10]
Copper(II) acetate
Solvent-Free
100 °C
Excellent
Environmentally benign, short reaction times, recyclable catalyst.[11]
Ionic Liquid (BQC)
Water
80 °C
High Efficiency
Green solvent, catalyst is recyclable, simple workup.[12]
Note: BQC = 1-benzylquinolinium chloride. Yields are representative and substrate-dependent.
Conclusion and Future Directions
2-Methyl-tetrahydro-pyran-4-ol is a highly effective and economically viable precursor for the synthesis of medicinally relevant spirocyclic pyran derivatives. The two-step sequence of oxidation followed by a multi-component reaction provides a robust and scalable platform for generating libraries of complex molecules for drug discovery screening. The MCR protocol, in particular, aligns with the principles of green chemistry, often requiring only catalytic promoters and simple purification procedures.[6][11] Future work in this area could focus on developing asymmetric variations of these protocols, for instance, by using chiral organocatalysts like L-proline to control the stereochemistry at the spiro-center, thereby providing access to enantiopure compounds for more refined structure-activity relationship (SAR) studies.[10]
References
Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Advances.
Synthesis of spiro-4H-pyran derivatives. ResearchGate.
Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. National Institutes of Health (NIH).
Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate.
A highly efficacious method for the synthesis of spiro-4H-pyran and 4H-pyran derivatives using BQC as the catalyst and investigating on their in vitro antibacterial activity. ResearchGate.
Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate.
Synthesis of tetrahydropyran derivatives. ResearchGate.
Technical Support Center: Mastering Diastereoselectivity in 2-Methyl-tetrahydro-pyran-4-ol Synthesis
Welcome to our dedicated technical support center for the synthesis of 2-Methyl-tetrahydro-pyran-4-ol. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the c...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to our dedicated technical support center for the synthesis of 2-Methyl-tetrahydro-pyran-4-ol. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, making the precise control of its stereochemistry a critical endeavor in modern organic synthesis.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance the diastereoselectivity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-Methyl-tetrahydro-pyran-4-ol, offering structured solutions to improve your experimental outcomes.
Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio)
Question: My reaction is producing a nearly 1:1 mixture of cis and trans diastereomers of 2-Methyl-tetrahydro-pyran-4-ol. How can I improve the diastereomeric ratio?
Answer: Achieving high diastereoselectivity in the formation of the tetrahydropyran ring is a common challenge, influenced by a delicate interplay of various factors. The relative orientation of the methyl and hydroxyl groups is determined by the transition state geometry of the cyclization or reduction step. Here are key areas to investigate:
For Prins-Type Cyclizations:
Lewis Acid Catalyst: The choice of Lewis acid is paramount in dictating the stereochemical outcome.[1][2] Different Lewis acids can favor distinct chair-like transition states, leading to preferential formation of one diastereomer.
Troubleshooting Step: Conduct a screen of various Lewis acids. While common catalysts like SnCl₄ are used, others such as InCl₃ or TMSOTf have demonstrated high diastereoselectivity in related systems.[2][3] Milder catalysts like InBr₃ may also be beneficial.[1]
Reaction Temperature: Lowering the reaction temperature can significantly enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[2]
Troubleshooting Step: If your reaction is currently running at room temperature or above, attempt the synthesis at lower temperatures, such as 0 °C, -20 °C, or even -78 °C.
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates and transition states.[2]
Troubleshooting Step: Experiment with a range of solvents. Non-coordinating solvents like dichloromethane (DCM) are often a good starting point.[4] In some cases, oxygenated solvents like diethyl ether have been shown to improve selectivity.[2]
For Stereoselective Reduction of 2-Methyl-tetrahydro-pyran-4-one:
Reducing Agent: The steric bulk of the hydride source is a critical factor in controlling the direction of nucleophilic attack on the carbonyl group.
Troubleshooting Step: Standard reducing agents like sodium borohydride (NaBH₄) may offer moderate selectivity.[5] For enhanced control, consider employing bulkier reagents such as L-Selectride or K-Selectride, which often exhibit a strong preference for axial or equatorial attack, leading to a higher diastereomeric ratio.[5][6]
Workflow for Optimizing Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem 2: Low Overall Yield
Question: I have achieved good diastereoselectivity, but the overall yield of 2-Methyl-tetrahydro-pyran-4-ol is low. What are the potential causes and solutions?
Answer: Low yields can be attributed to several factors, including incomplete conversion, side reactions, or product degradation.
Incomplete Reaction:
Troubleshooting Step: Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is allowed to proceed to completion. If the reaction stalls, consider increasing the reaction time, temperature (while being mindful of the impact on diastereoselectivity), or the stoichiometry of the reagents.
Formation of Side Products:
Troubleshooting Step: The formation of undesired side products is a common issue.[2] In Prins-type cyclizations, the highly reactive oxocarbenium ion intermediate can undergo elimination or rearrangement if not efficiently trapped.[2] Utilizing milder reaction conditions and catalysts can often mitigate these side reactions.[2] For instance, phosphomolybdic acid in water has been used for similar syntheses under mild, room temperature conditions.[3]
Product Degradation:
Troubleshooting Step: Ensure that the workup and purification conditions are not too harsh. Strong acidic or basic conditions can lead to degradation of the final product.[2] Neutralize the reaction mixture carefully and consider using a milder purification technique if necessary.
Problem 3: Difficulty in Separating Diastereomers
Question: I have a mixture of diastereomers and am struggling to separate them. What techniques can I use?
Answer: The separation of diastereomers can be challenging due to their similar physical properties.
Column Chromatography: This is the most common method for separating diastereomers.
Troubleshooting Step: Optimize your column chromatography conditions. Experiment with different solvent systems (eluent polarity) and stationary phases (silica gel, alumina). A shallow gradient elution can often improve separation.
Recrystallization: If the product is a solid, recrystallization can be an effective method for isolating a single diastereomer.
Troubleshooting Step: Screen a variety of solvents to find one in which the desired diastereomer has lower solubility than the undesired one.
Chemical Derivatization: In some cases, converting the mixture of alcohols to a different functional group (e.g., esters or ethers) can make them easier to separate. The protecting group can then be removed after separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Methyl-tetrahydro-pyran-4-ol?
A1: The two most common and effective strategies for the synthesis of 2-Methyl-tetrahydro-pyran-4-ol are:
Prins Cyclization: This is an acid-catalyzed reaction between a homoallylic alcohol (like 3-buten-1-ol) and an aldehyde (acetaldehyde).[5][7] The reaction proceeds through an oxocarbenium ion intermediate, which undergoes intramolecular cyclization to form the tetrahydropyran ring.[5]
Stereoselective Reduction of 2-Methyl-tetrahydro-pyran-4-one: This involves the reduction of the corresponding ketone precursor. The choice of reducing agent is crucial for controlling the stereochemistry of the resulting alcohol.[5]
Q2: How can I determine the diastereomeric ratio of my product?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio.[5]
¹H NMR: The chemical shifts and coupling constants of the protons on the tetrahydropyran ring, particularly the proton at C4 and the methyl group at C2, will differ between the cis and trans isomers. By integrating the signals corresponding to each diastereomer, you can calculate the ratio.
¹³C NMR: The chemical shifts of the carbon atoms in the ring will also be distinct for each diastereomer.
Q3: What is the influence of substrate geometry on diastereoselectivity in Prins cyclizations?
A3: The geometry of the starting homoallylic alcohol (i.e., cis or trans double bond) can have a direct impact on the stereochemical outcome of the Prins cyclization.[2] For example, the use of a trans-homoallylic alcohol has been shown to exclusively generate specific trisubstituted tetrahydropyrans.[2] Therefore, ensuring the geometric purity of your starting material is crucial if a specific diastereomer is desired.
Q4: Are there any organocatalytic methods to improve diastereoselectivity?
A4: Yes, organocatalysis has emerged as a powerful tool for stereoselective synthesis. Chiral organocatalysts can be employed in domino reactions, such as a Michael-hemiacetalization sequence, to produce highly functionalized tetrahydropyran derivatives with good to excellent diastereoselectivities.[8]
Experimental Protocols
Protocol 1: TMSOTf-Catalyzed Silyl-Prins Cyclization for High cis-Selectivity
This protocol is adapted from methodologies that have shown high cis-selectivity in the synthesis of substituted tetrahydropyrans.[2][9]
Technical Support Center: Challenges in Separating Cis and Trans Isomers of 2-Methyloxan-4-ol
Welcome to the technical support center for navigating the complexities of separating cis and trans isomers of 2-methyloxan-4-ol. This guide is designed for researchers, scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for navigating the complexities of separating cis and trans isomers of 2-methyloxan-4-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these closely related diastereomers. The structural similarity of these isomers often leads to co-elution in standard chromatographic systems, necessitating a nuanced and strategic approach to achieve baseline separation. This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific issues you may face during your experiments.
Understanding the Core Challenge: Structural Similarity
The fundamental difficulty in separating cis and trans isomers of 2-methyloxan-4-ol lies in their subtle structural differences. Both isomers share the same molecular weight and connectivity, differing only in the spatial arrangement of the methyl group at the C2 position and the hydroxyl group at the C4 position relative to the tetrahydropyran ring. This subtle variation in stereochemistry results in very similar physicochemical properties, such as polarity and boiling point, making their separation a significant challenge. The key to successful separation is to exploit the minor differences in their three-dimensional conformations.
Frequently Asked Questions (FAQs) and Troubleshooting
Chromatographic Separation
Question 1: My cis and trans isomers of 2-methyloxan-4-ol are co-eluting on my standard normal-phase silica gel column. What adjustments can I make to my mobile phase to improve separation?
Answer: Co-elution on a standard silica column is a common issue due to the small polarity difference between the diastereomers. Here are several strategies to enhance resolution:
Solvent System Optimization: The choice of eluent is critical. Instead of a standard hexane/ethyl acetate system, explore solvent mixtures that can accentuate the subtle differences in how the isomers interact with the silica stationary phase. Consider less conventional solvent combinations. For instance, substituting ethyl acetate with diethyl ether can sometimes alter selectivity. Additionally, incorporating a small percentage of a more polar solvent like methanol or isopropanol (e.g., 1%) can sharpen peaks and potentially improve separation.
Trial and Error with Different Solvent Systems: Chromatographic separation of diastereomers often involves empirical testing. It's recommended to run thin-layer chromatography (TLC) with a variety of solvent systems to identify the most promising mobile phase before scaling up to column chromatography. Some combinations to explore include dichloromethane/methanol, toluene/ethyl acetate, and cyclohexane/diethyl ether.
Temperature Variation: While less common in standard column chromatography, temperature can influence selectivity. If your system allows for it, experimenting with different column temperatures may provide a slight advantage in resolving the isomers.
Question 2: I'm still not achieving baseline separation with normal-phase chromatography. Are there alternative chromatographic techniques that are more effective for separating these types of isomers?
Answer: Yes, when standard normal-phase chromatography is insufficient, more advanced techniques can offer superior resolution.
High-Performance Liquid Chromatography (HPLC): HPLC provides significantly higher resolving power compared to gravity column chromatography. For analytical and small-scale preparative work, this is often the method of choice. Both normal-phase and reversed-phase HPLC can be effective.
Normal-Phase HPLC: Utilizing a silica or cyano-bonded column with a non-polar mobile phase can provide good resolution.
Reversed-Phase HPLC: A C18 column with a mobile phase of methanol/water or acetonitrile/water can also be effective. The separation mechanism on a reversed-phase column is different and may exploit subtle differences in the hydrophobicity of the isomers.
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers. It uses supercritical CO2 as the primary mobile phase, often with a polar organic modifier like methanol. SFC can provide rapid, high-efficiency separations and is considered a "green" technology due to reduced organic solvent consumption.
Chiral Chromatography: Although these are diastereomers and not enantiomers, chiral stationary phases can sometimes provide the necessary selectivity for separation. The specific interactions between the isomers and the chiral environment of the stationary phase can lead to differential retention times.
Question 3: I'm considering Gas Chromatography (GC) for separation. What are the key considerations for this technique?
Answer: Gas chromatography can be a powerful tool for separating volatile compounds like 2-methyloxan-4-ol isomers. However, direct injection may not be optimal.
Derivatization: The presence of the polar hydroxyl group can lead to peak tailing and poor resolution on many GC columns. To overcome this, derivatization is often necessary. The most common method is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the compound, leading to sharper peaks and improved separation.
Column Selection: A non-polar or mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is a good starting point for separating the derivatized isomers.
Protocol: GC-MS Analysis with Derivatization
Here is a detailed protocol for the GC-MS analysis of 2-methyloxan-4-ol isomers following derivatization:
1. Sample Preparation and Derivatization:
Accurately weigh approximately 1 mg of the isomer mixture into a clean, dry vial.
Add 100 µL of a suitable silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a dry solvent like pyridine or acetonitrile.
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
Allow the sample to cool to room temperature before injection.
2. GC-MS Conditions:
GC System: Agilent 7890B GC or equivalent.
MS System: Agilent 5977A MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
Oven Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: 10°C/min to 250°C.
Hold at 250°C for 5 minutes.
Injector Temperature: 250°C.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Injection Volume: 1 µL (split mode, e.g., 50:1).
MSD Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.
Table 1: Example GC-MS Parameters
Parameter
Value
GC Column
HP-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program
60°C (2 min), then 10°C/min to 250°C (5 min)
Injector Temp.
250°C
Carrier Gas
Helium (1 mL/min)
Injection Vol.
1 µL (50:1 split)
Derivatization
BSTFA + 1% TMCS in Pyridine
Structural Confirmation
Question 4: Once I have separated the isomers, how can I definitively identify which peak corresponds to the cis isomer and which to the trans isomer?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between cis and trans isomers.
¹H NMR Spectroscopy: The key to differentiation lies in the coupling constants (J-values) and chemical shifts of the protons on the tetrahydropyran ring.
Coupling Constants: The coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) is smaller (2-5 Hz). By analyzing the splitting patterns of the protons at C2, C3, C4, and C5, you can deduce the relative stereochemistry.
Chemical Shifts: The chemical environment of a proton influences its chemical shift. Axial and equatorial protons will have different chemical shifts. For example, the proton at C4 will have a different chemical shift depending on whether the hydroxyl group is axial or equatorial.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are also sensitive to the stereochemistry. Steric compression, known as the γ-gauche effect, can cause an upfield shift (lower ppm value) for carbons that are in a gauche arrangement with a substituent three bonds away. This can be particularly useful in distinguishing the isomers.
Diagram 1: Differentiating Isomers with ¹H NMR
Caption: Differentiating cis and trans isomers by ¹H NMR coupling constants.
Workflow for Separation and Identification
Caption: Workflow for the separation and identification of 2-methyloxan-4-ol isomers.
References
Vertex AI Search. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Retrieved January 11, 2026.
Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. Retrieved January 11, 2026.
BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). Retrieved January 11, 2026.
National Institutes of Health. (2022). *Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 2-Methyl-tetrahydro-pyran-4-ol
Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing 2-Methyl-tetrahydro-pyran-4-ol and its d...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing 2-Methyl-tetrahydro-pyran-4-ol and its derivatives. We will address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to help you increase reaction yield, improve selectivity, and ensure the purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis of 2-Methyl-tetrahydro-pyran-4-ol.
Q1: What is the most common and direct method for synthesizing 2-Methyl-tetrahydro-pyran-4-ol?
The most prevalent and versatile method is the Prins cyclization .[1] This is an acid-catalyzed reaction that involves the condensation of a homoallylic alcohol (such as 3-buten-1-ol) with an aldehyde (acetaldehyde).[2] The reaction proceeds through an oxocarbenium ion intermediate, which then undergoes intramolecular cyclization to form the tetrahydropyran ring.[1][3] This method is widely researched and offers multiple avenues for optimization through the choice of catalyst and reaction conditions.
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yield is a common issue that can often be traced back to a few critical parameters. Start by systematically evaluating the following:
Catalyst Activity: Ensure your acid catalyst is active and used in the appropriate concentration. Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., InCl₃, Fe-modified silica) are used, and their effectiveness can vary.[2][4][5] Consider trying a different catalytic system if activity is suspected to be low.
Reaction Temperature: Temperature is a critical factor influencing both reaction rate and the formation of byproducts.[1] Some procedures call for heating to 80-85°C, while others using highly active catalysts can be run at room temperature.[2][6] Verify the optimal temperature for your specific catalytic system.
Water Content: While the reaction is acid-catalyzed, the presence of water can be crucial for selectivity. In some cases, adding water to the reaction mixture can increase selectivity towards the desired 4-hydroxytetrahydropyran by hydrolyzing certain intermediates that would otherwise lead to byproducts.[4][6] Conversely, in other systems, anhydrous conditions are preferred.[6]
Reactant Stoichiometry: The ratio of the homoallylic alcohol to the aldehyde needs to be carefully controlled to maximize conversion and minimize side reactions.[1]
Q3: I'm observing significant byproduct formation, particularly what appears to be a dehydrated product. What are the likely side reactions?
The most common side products in the Prins cyclization are dihydropyrans, which result from the elimination of water from the desired tetrahydropyran-4-ol product.[7] Other potential side reactions include the formation of hemiacetals or diacetals from the starting materials, and in some cases, rearrangement products.[4][8] The formation of these byproducts is highly dependent on the catalyst and reaction conditions, particularly the acidity and temperature.
Q4: How can I improve the stereoselectivity of my synthesis?
Controlling the stereochemistry at the C2 and C4 positions is a key challenge. There are two primary strategies:
Asymmetric Prins Cyclization: This involves using chiral catalysts to induce enantioselectivity. Chiral Brønsted acids, such as confined imidodiphosphoric acids, have been shown to be highly effective in producing functionalized tetrahydropyrans with excellent enantioselectivity.[1]
Stereoselective Reduction: An alternative route is to first synthesize the corresponding ketone, 2-methyltetrahydropyran-4-one, and then perform a stereoselective reduction.[1] The choice of reducing agent is critical; for example, bulky reducing agents like L-Selectride often provide different and more pronounced stereochemical outcomes compared to standard reagents like NaBH₄.[1]
Q5: What are the advantages of using a heterogeneous catalyst for this synthesis?
Using a heterogeneous catalyst, such as iron-modified silica or heteropoly acids immobilized on a support like MCM-41, offers several significant advantages aligned with the principles of green chemistry.[1][4][6] These include:
Simplified Purification: The catalyst can be easily removed from the reaction mixture by simple filtration, which simplifies the product work-up.[1]
Catalyst Recycling: Solid-supported catalysts can often be recovered and reused for multiple reaction cycles, reducing cost and waste.[1]
Potentially Milder Conditions: Some heterogeneous catalysts are designed to be highly active, allowing the reaction to proceed under milder temperature conditions.
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Problem 1: Low Conversion of Starting Materials
Low conversion points to issues with reaction kinetics or equilibrium. The underlying cause is often related to the catalyst, temperature, or reactants.
Cause A: Inactive or Insufficient Catalyst
Diagnosis: The reaction fails to proceed or stalls after a short period, even at elevated temperatures. TLC or GC analysis shows a high proportion of unreacted starting materials.
Explanation of Causality: The Prins cyclization is acid-catalyzed; the reaction will not proceed efficiently without a sufficient concentration of an active catalyst to generate the key oxocarbenium ion intermediate.[3] Lewis acids may be deactivated by trace amounts of water, while Brønsted acids may be too dilute.
Solution:
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Verify Catalyst Activity: If using a commercial catalyst, ensure it has been stored correctly. For prepared catalysts like Fe-modified silica, verify the preparation procedure and ensure sufficient Lewis acidity.[4]
Switch Catalytic System: Consider switching from a mild Brønsted acid like p-toluenesulfonic acid to a stronger one like sulfuric acid, or explore Lewis acid catalysts like InCl₃ or supported heteropoly acids, which have shown high efficiency.[4][5][7]
Cause B: Suboptimal Reaction Temperature
Diagnosis: The reaction is sluggish at the current temperature, with starting materials being consumed very slowly.
Explanation of Causality: Like most chemical reactions, the Prins cyclization has an activation energy barrier that must be overcome. Insufficient thermal energy will result in a slow reaction rate. However, excessive heat can promote side reactions, particularly dehydration.[7]
Solution:
Gradual Temperature Increase: Carefully increase the reaction temperature in 10°C increments, monitoring the reaction progress and byproduct formation by TLC or GC.
Consult Literature for Your Catalyst: The optimal temperature is highly dependent on the chosen catalyst. Refer to the table below for guidance.
Cause C: Incorrect Stoichiometry or Impure Reactants
Diagnosis: The reaction proceeds but stops before one of the reactants is fully consumed, or unexpected byproducts are observed.
Explanation of Causality: The purity of starting materials is paramount. Impurities in the aldehyde or homoallylic alcohol can inhibit the catalyst or participate in side reactions. An incorrect stoichiometric ratio can lead to the incomplete consumption of the limiting reagent.[1]
Solution:
Verify Purity: Check the purity of your 3-buten-1-ol and acetaldehyde (or its stable trimer, paraldehyde) using NMR or GC. Purify by distillation if necessary.[2]
Adjust Stoichiometry: While a 1:1 stoichiometry is often reported, a slight excess of one reactant may be beneficial.[2] Experiment with ratios from 1:1 to 1:1.2 to find the optimal balance for your system.
Problem 2: Poor Selectivity and High Levels of Byproducts
This is often the primary challenge in optimizing the Prins reaction. The key is to favor the intramolecular cyclization and subsequent water trapping over elimination or other pathways.
Cause A: Formation of Dihydropyrans via Dehydration
Diagnosis: GC-MS or NMR analysis of the crude product shows significant signals corresponding to 2-methyl-3,4-dihydro-2H-pyran or related isomers, in addition to the desired alcohol.
Explanation of Causality: The desired product, 2-Methyl-tetrahydro-pyran-4-ol, can undergo acid-catalyzed dehydration, especially under harsh conditions (high temperature or high acid concentration), to form more stable conjugated dihydropyran byproducts.[7]
Solution:
Addition of Water: For certain catalytic systems, the controlled addition of water can shift the equilibrium away from dehydration. Water can act as a nucleophile to trap the cyclized carbocation, promoting the formation of the desired alcohol.[4][6] This has been shown to be effective with heteropoly acid catalysts.[6]
Lower Reaction Temperature: Dehydration is often more prevalent at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.
Use Milder Catalysts: Switch from strong Brønsted acids like H₂SO₄ to milder options like Amberlyst 15 or certain Lewis acids that are less prone to promoting elimination.[7]
Cause B: Racemization or Epimerization
Diagnosis: When starting with chiral materials or using an asymmetric catalyst, the final product shows a lower than expected enantiomeric or diastereomeric excess.
Explanation of Causality: The oxocarbenium intermediate in the Prins cyclization is planar. Under strongly acidic or high-temperature conditions, reversible reactions or side reactions like a 2-oxonia-Cope rearrangement can occur, leading to a loss of stereochemical information.[5][8]
Solution:
Use Milder Lewis Acids: Lewis acids like In(OTf)₃ have been used to overcome problems associated with epimerization.[5]
Lower Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of racemization pathways.
Optimize Chiral Catalyst: If using an organocatalytic asymmetric approach, ensure the catalyst structure and reaction conditions are optimized for facial selectivity and prevention of background uncatalyzed reactions.[1]
Part 3: Experimental Protocols, Data & Visualizations
Protocol 1: General Procedure for Prins Cyclization using Sulfuric Acid
This protocol is adapted from established literature procedures and serves as a robust starting point for optimization.[2]
Materials:
3-Buten-1-ol
Acetaldehyde (or paraldehyde, its trimer)
Sulfuric Acid (20% aqueous solution)
Ethyl Acetate (EtOAc)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Pressure tube (if using volatile acetaldehyde at high temp)
Procedure:
Reaction Setup: In a suitable pressure tube or round-bottom flask equipped with a reflux condenser, combine 3-buten-1-ol (1.0 equiv) and acetaldehyde (1.0-1.2 equiv).
Catalyst Addition: Carefully add the 20% sulfuric acid solution (approximately 10 volumes relative to the alcohol).
Reaction: Seal the tube or heat the flask to 80-85°C. Monitor the reaction progress by TLC or GC analysis every hour. A typical reaction time is 3-6 hours.[2]
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of NaHCO₃ until the pH is ~8.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 5 volumes).
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude oil by flash column chromatography on silica gel to yield pure 2-Methyl-tetrahydro-pyran-4-ol.
Visualizations: Reaction Mechanism and Troubleshooting
Below are diagrams created using DOT language to visualize key processes.
Caption: Figure 1: Simplified Mechanism of Prins Cyclization
Caption: Figure 2: Troubleshooting Workflow for Low Yield
References
2-Methyl-tetrahydro-pyran-4-OL | 89791-47-9 - Benchchem . Provides an overview of synthesis strategies including Prins cyclization, reduction of pyran-4-ones, and the use of heterogeneous and organocatalytic systems. Link
Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica | Request PDF - ResearchGate . Details the use of iron-modified silica as a heterogeneous catalyst and discusses the effect of the iron source on catalyst activity. Link
2-Methyl-tetrahydro-pyran-4-ol synthesis - ChemicalBook . Offers specific reaction protocols using sulfuric acid with but-3-en-1-ol and acetaldehyde or its trimer, paraldehyde. Link
Prins cyclization for the preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol using supported heteropoly acids | Request PDF - ResearchGate . Describes the use of heteropoly acids (phosphomolybdic and phosphotungstic) as catalysts and the beneficial role of water in increasing selectivity. Link
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - NIH . A comprehensive review on stereoselective Prins cyclizations, discussing various Lewis acid catalysts and mechanisms for racemization. Link
Synthesis of tetrahydropyran derivatives | Download Scientific Diagram - ResearchGate . Compares different methods for synthesizing florol (a derivative) and provides data on using p-toluenesulfonic acid as a catalyst. Link
Recent Advances in the Prins Reaction | ACS Omega . Discusses the mechanism of the Prins reaction, focusing on the formation and reactivity of the oxocarbenium ion intermediate. Link
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - Semantic Scholar . Further details on stereoselective strategies and potential side reactions like 2-oxonia-Cope rearrangements. Link
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound . Details the mechanism of silyl-Prins cyclization and the formation of the oxocarbenium ion. Link
2-methyloxan-4-one synthesis - ChemicalBook . Provides a protocol for the synthesis of the ketone precursor to 2-Methyl-tetrahydro-pyran-4-ol via oxidation. Link
Contribution to elucidation of the mechanism of preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol | Semantic Scholar . Studies the effect of different acid catalysts and the addition of water on the selectivity between the desired product and dihydropyran byproducts. Link
Tetrahydropyran synthesis - Organic Chemistry Portal . A collection of literature on tetrahydropyran synthesis, highlighting the use of phosphomolybdic acid in water for a green and efficient Prins cyclization. Link
Side reactions and byproducts in the synthesis of tetrahydropyrans
Technical Support Center: Tetrahydropyran Synthesis Welcome to the technical support portal for tetrahydropyran (THP) synthesis. The tetrahydropyran ring is a privileged scaffold in numerous natural products and active p...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Tetrahydropyran Synthesis
Welcome to the technical support portal for tetrahydropyran (THP) synthesis. The tetrahydropyran ring is a privileged scaffold in numerous natural products and active pharmaceutical ingredients. However, its synthesis is often plagued by competing side reactions that can diminish yield, complicate purification, and compromise stereochemical integrity.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, mechanistically grounded troubleshooting advice for common issues encountered during the synthesis of substituted THPs. The content is structured in a practical question-and-answer format to directly address challenges you may face in the lab.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, frequently encountered problems during the synthesis of tetrahydropyrans via common synthetic routes. Each entry explains the underlying chemical principles, provides actionable solutions, and includes detailed protocols.
Issue 1: My Prins cyclization is producing significant amounts of an elimination byproduct (allylic alcohol or diene) instead of the desired tetrahydropyran.
Question: I am attempting a Lewis acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde. My main product, confirmed by NMR and GC-MS, is an unwanted allylic alcohol. What is causing this, and how can I favor the formation of the THP ring?
Root Cause Analysis:
The Prins cyclization proceeds via an oxocarbenium ion intermediate formed from the acid-catalyzed reaction of the aldehyde and the homoallylic alcohol. This key intermediate sits at a mechanistic branch point. It can either be trapped intramolecularly by the alkene (the desired pathway to form the THP ring) or undergo elimination of a proton, which leads to the formation of an allylic alcohol byproduct.[1][2] This elimination pathway is particularly favored in the absence of a suitable nucleophile to trap the resulting cation after cyclization or under harsh acidic conditions.[1][3]
Diagram 1: Competing Pathways in the Prins Cyclization
Caption: The key oxocarbenium intermediate can lead to the desired THP or an elimination byproduct.
Solutions & Protocols:
Introduce a Nucleophile: The most direct way to suppress elimination is to trap the carbocation formed after the cyclization step.
Halo-Prins Variation: If using a Lewis acid like SnCl₄, BF₃·OEt₂, or TMSBr, the halide counterion can act as the nucleophile to generate a 4-halotetrahydropyran.[1][4] This is often a robust strategy.
Aqueous Conditions: Including water or acetic acid in the reaction medium can provide a nucleophile (H₂O or AcOH) to trap the carbocation, yielding a 4-hydroxytetrahydropyran or 4-acetoxy-tetrahydropyran, respectively.[1][5]
Modify Reaction Conditions:
Lower the Temperature: Elimination reactions often have a higher activation energy than cyclization. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can kinetically favor the desired cyclization pathway.[1]
Change the Lewis Acid: "Harder" Lewis acids tend to promote carbocation formation and subsequent elimination. Switching to a "softer" or milder Lewis acid can sometimes favor the desired pathway. For example, catalysts like InCl₃ or BiCl₃ have been used successfully to promote clean cyclizations.[4][6]
Troubleshooting Protocol: Optimizing a Halo-Prins Cyclization
Setup: Under a nitrogen or argon atmosphere, add the homoallylic alcohol (1.0 equiv) to a flame-dried flask containing a suitable dry solvent (e.g., CH₂Cl₂). Cool the solution to -78 °C.
Addition: Add the aldehyde (1.1 equiv) to the cooled solution.
Catalyst Introduction: Slowly add the Lewis acid (e.g., SnCl₄, 1.2 equiv, as a 1M solution in CH₂Cl₂) dropwise to the reaction mixture.
Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Analysis: Analyze the crude product ratio of THP to allylic alcohol. If elimination is still significant, consider screening other Lewis acids (e.g., TMSOTf, BiCl₃) under the same conditions.[6][7]
Issue 2: My reaction is producing a complex mixture of diastereomers or has resulted in a complete loss of stereochemistry (racemization).
Question: I started with an enantioenriched homoallylic alcohol, but my final THP product has a significantly lower enantiomeric excess (ee) and is a mixture of diastereomers. What is causing this stereochemical scrambling?
Root Cause Analysis:
Loss of stereocontrol in Prins-type cyclizations is often attributed to a competing, reversible 2-oxonia-Cope rearrangement .[4][8] This sigmatropic rearrangement can occur from the key oxocarbenium intermediate, leading to an alternative oxocarbenium ion. If this rearrangement is faster than or competitive with the rate of cyclization, it can lead to racemization of the original stereocenter and the formation of "side-chain exchange" products.[4][8] This issue is particularly prevalent with substrates that can stabilize the oxocarbenium ion, such as those with electron-rich aryl groups.[8]
Diagram 2: Mechanism of Stereochemical Scrambling
Caption: The reversible 2-oxonia-Cope rearrangement competes with cyclization, leading to stereochemical scrambling.
Solutions & Protocols:
Use a "Trapped" Aldehyde Equivalent: To prevent the reversible formation of the initial oxocarbenium ion, you can use a substrate where the "aldehyde" component is masked and revealed in situ. This strategy, developed by Rychnovsky, uses an α-acetoxy ether.[9] The Lewis acid promotes cyclization, and the acetate is eliminated, forming the oxocarbenium irreversibly within the desired cyclization pathway.
Substrate: Start with an α-acetoxy ether derivative of your homoallylic alcohol (can be prepared separately).
Setup: Dissolve the α-acetoxy ether (1.0 equiv) in dry CH₂Cl₂ under an inert atmosphere and cool to -78 °C.
Catalyst: Add a Lewis acid such as SnBr₄ or BF₃·OEt₂ (1.1 equiv) dropwise.
Reaction: Stir at -78 °C until TLC analysis shows consumption of the starting material.
Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry, and concentrate. The resulting THP should retain the stereochemistry of the starting alcohol.[9]
Mukaiyama Aldol-Prins (MAP) Cascade: This approach avoids the problematic intermediate by trapping it with an internal nucleophile.[8][9] An enol ether is used to trap the reactive oxocarbenium ion, preventing rearrangements.[8]
Catalyst Selection: The choice of Lewis acid is critical. Some acids, particularly strong Brønsted acids or very reactive Lewis acids, can promote the equilibrium that leads to racemization. Screening milder or more specialized Lewis acids is recommended.[4][10]
Issue 3: I am attempting an intramolecular Williamson ether synthesis to form a THP ring, but the primary product is from an E2 elimination reaction.
Question: I have a 5-halo-1-pentanol derivative that I am treating with a strong base (NaH) to form a THP ring. However, I am isolating mostly pent-4-en-1-ol. How can I favor the desired Sₙ2 cyclization?
Root Cause Analysis:
The intramolecular Williamson ether synthesis is a competition between an intramolecular Sₙ2 reaction (to form the cyclic ether) and an E2 elimination reaction (to form an alkene).[11][12] The alkoxide formed by deprotonating the alcohol is both a strong nucleophile and a strong base. If the carbon bearing the leaving group is sterically hindered (secondary or tertiary), or if the transition state for elimination is favorable, the E2 pathway will dominate.[12][13]
Diagram 3: Sₙ2 vs. E2 Competition in THP Formation
Caption: The alkoxide intermediate can undergo either Sₙ2 cyclization or E2 elimination.
Solutions & Protocols:
Substrate Design: The Sₙ2 reaction is highly sensitive to steric hindrance. Ensure the leaving group is on a primary carbon if possible. If it must be on a secondary carbon, elimination will be a significant competitor.[12]
Choice of Base and Solvent:
Less Hindered Base: While NaH is common, using a milder base might slightly favor Sₙ2. However, the internally formed alkoxide is the key species.
Polar Aprotic Solvent: Use a solvent that favors Sₙ2 reactions, such as DMF or DMSO. These solvents solvate the counter-ion (e.g., Na⁺) but not the nucleophilic alkoxide, increasing its reactivity for substitution.[14]
Leaving Group: Use a better leaving group. An iodide or a sulfonate ester (tosylate, mesylate) is a much better leaving group than a chloride or bromide, which will accelerate the rate of the Sₙ2 reaction, allowing it to better compete with elimination.[12][13]
Optimized Protocol for Intramolecular Williamson Ether Synthesis
Substrate Preparation: Prepare the 5-tosyloxy-1-pentanol from the corresponding diol.
Setup: To a solution of the 5-tosyloxy-1-pentanol (1.0 equiv) in dry THF or DMF at 0 °C, add sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) portion-wise under an inert atmosphere.
Reaction: Allow the reaction to warm to room temperature and stir until the evolution of H₂ gas ceases. The reaction can be gently heated (e.g., to 40-50 °C) to promote cyclization.[15] Monitor by TLC or GC-MS.
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
Workup: Extract with a suitable solvent (e.g., diethyl ether), wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
Analysis: Analyze the product mixture. The use of a tosylate leaving group should significantly increase the yield of the THP product over the elimination byproduct.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main classes of side reactions in tetrahydropyran synthesis?A1: The most common side reactions depend on the synthetic route but generally fall into several categories:
Elimination Reactions: Formation of alkenes, common in Prins cyclizations and intramolecular Williamson ether syntheses.[1][2]
Rearrangements: Carbocation rearrangements, such as the 2-oxonia-Cope rearrangement, can lead to stereochemical scrambling and isomeric byproducts.[4][8]
Competing Cyclization Pathways: In acid-catalyzed cyclizations of diols, formation of five-membered tetrahydrofuran (THF) rings can compete with the desired six-membered THP ring formation, depending on the stability of the intermediate carbocation.
Dimerization/Polymerization: Under strongly acidic conditions, substrates or products can sometimes polymerize.[16]
Incomplete Reaction or Side-chain Exchange: Reversible reactions can lead to mixtures of products, including those where substituents have been exchanged between molecules.[8]
Q2: How does the choice of Lewis or Brønsted acid affect byproduct formation?A2: The acid catalyst is arguably the most critical variable.
Acid Strength: Stronger acids (e.g., H₂SO₄, stronger Lewis acids like SbF₅) can generate carbocations more readily but may also promote undesired elimination and rearrangement reactions.[3][17]
Lewis Acid Identity: The nature of the Lewis acid and its counterion is crucial. For example, in a Halo-Prins reaction, using SnCl₄ will yield a 4-chloro-THP, while TMSI would yield a 4-iodo-THP.[4] Some Lewis acids are known to be milder and can provide higher selectivity.[10][18]
Synergistic Effects: In some cases, a combination of a weak Brønsted acid and a Lewis acid can have a synergistic effect, promoting the reaction under milder conditions than either acid could alone.[17]
Q3: Are there general strategies to improve the diastereoselectivity of THP-forming cyclizations?A3: Yes. High diastereoselectivity is typically achieved by ensuring the reaction proceeds through a single, well-defined, low-energy transition state.
Chair-like Transition State: Most stereoselective Prins cyclizations proceed via a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain.[3][19]
Catalyst Control: Chiral catalysts (both Lewis and Brønsted acids) have been developed to induce high levels of enantioselectivity and diastereoselectivity.[19]
Substrate Control: The inherent stereocenters in the starting material can direct the stereochemical outcome of the cyclization. Protecting groups or bulky substituents can be used to block one face of the molecule, forcing the reaction to proceed from the other.
Silyl-Prins Cyclizations: The use of allylsilanes or vinylsilanes in Prins-type reactions often leads to higher reaction rates and selectivities with fewer side reactions due to the stabilizing effect of silicon on the intermediate carbocation (the β-silicon effect).[6][7]
References
Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. ACS Publications. Available at: [Link]
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health (NIH). Available at: [Link]
Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. National Institutes of Health (NIH). Available at: [Link]
Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. National Institutes of Health (NIH). Available at: [Link]
On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)-Civet. Semantic Scholar. Available at: [Link]
Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)Civet. ResearchGate. Available at: [Link]
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Royal Society of Chemistry. Available at: [Link]
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. ACS Publications. Available at: [Link]
Prins Reaction. Organic Chemistry Portal. Available at: [Link]
Synergistic Effects Between Lewis and Brønsted Acids: Application to the Prins Cyclization. National Institutes of Health (NIH). Available at: [Link]
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. ACS Publications. Available at: [Link]
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. CORE. Available at: [Link]
Recent Advances in the Prins Reaction. ACS Publications. Available at: [Link]
Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]
Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Royal Society of Chemistry. Available at: [Link]
Design a synthesis for each of the following, using an intramolecular reaction. Pearson. Available at: [Link]
9.5: Williamson ether synthesis. Chemistry LibreTexts. Available at: [Link]
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
2 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
Recent applications of hetero Diels-Alder reaction in total synthesis of natural products. ResearchGate. Available at: [Link]
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]
Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. Available at: [Link]
Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. York Research Database. Available at: [Link]
Diols as Dienophiles: Bridged Carbocycles via Ruthenium(0) Catalyzed Transfer Hydrogenative Cycloadditions of Cyclohexadiene or Norbornadiene. National Institutes of Health (NIH). Available at: [Link]
Diels–Alder reaction. Wikipedia. Available at: [Link]
Organic Chemistry - Mechanism of Diol Cyclization. YouTube. Available at: [Link]
Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. IRL @ UMSL. Available at: [Link]
On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. MDPI. Available at: [Link]
Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]
Application of Hetero Diels-Alder Reaction of Imines in Synthesis of Natural Products. ResearchGate. Available at: [Link]
Technical Support Center: Purification of 2-Methyl-tetrahydro-pyran-4-OL Stereoisomers
Document ID: TSC-MTHPO-2601 Last Updated: January 11, 2026 Welcome to the technical support center for the purification of 2-Methyl-tetrahydro-pyran-4-OL (MTHPO) stereoisomers. This guide is designed for researchers, med...
Author: BenchChem Technical Support Team. Date: January 2026
Document ID: TSC-MTHPO-2601
Last Updated: January 11, 2026
Welcome to the technical support center for the purification of 2-Methyl-tetrahydro-pyran-4-OL (MTHPO) stereoisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating the diastereomeric (cis/trans) and enantiomeric forms of this important structural motif.
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, and the specific stereochemistry of substituents can drastically alter a molecule's biological activity and pharmacokinetic properties. The purification of MTHPO isomers—specifically separating the cis (2,4-syn) from the trans (2,4-anti) diastereomers—is a common yet significant challenge due to their similar physical properties. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to streamline your purification workflow.
Section 1: The Purification Challenge & Initial Strategy
The core difficulty in separating cis- and trans-MTHPO lies in the subtle difference in the spatial orientation of the methyl and hydroxyl groups. This results in very similar polarities and boiling points, making techniques like standard silica gel chromatography or distillation often ineffective. A successful separation strategy requires leveraging techniques that can exploit these minor structural differences.
Q: I have a mixture of cis- and trans-MTHPO. Where should I start my method development?
A: Your starting point depends on the scale of your separation and the equipment available. The most effective techniques are high-resolution chromatographic methods. We recommend starting with an analytical-scale screening approach to identify the most promising conditions before scaling up.
Initial Method Development Workflow:
Caption: Initial workflow for MTHPO isomer separation.
Comparison of Primary Chromatographic Techniques
Technique
Primary Advantage
Key Considerations for MTHPO
Best For
Supercritical Fluid Chromatography (SFC)
High speed, high efficiency, reduced solvent usage.[1][2]
Excellent for separating polar compounds like alcohols; often provides superior resolution for stereoisomers.[1][3]
Both analytical screening and preparative scale-up.
Diastereomer separation is achievable on achiral phases, but method development can be intensive.[4][5]
Labs where SFC is not available; specific applications where HPLC provides unique selectivity.
Gas Chromatography (GC)
High resolution for volatile compounds.
MTHPO itself may exhibit poor peak shape. Derivatization is often required to improve volatility and peak symmetry.[6]
Analytical purity checks, especially if derivatization is already part of the workflow.
Based on our experience, Supercritical Fluid Chromatography (SFC) is the most powerful and efficient starting point for this class of separation. [1][2] The low viscosity of supercritical CO2 allows for faster, higher-efficiency separations compared to HPLC.
Section 2: Troubleshooting Guide for Chromatographic Separation
This section addresses the most common issues encountered during the purification of MTHPO stereoisomers.
Q: I'm running a normal-phase separation (SFC or HPLC on silica/diol), but I see poor or no resolution between my cis and trans isomers. What should I do?
A: This is the most frequent challenge. Poor resolution means the stationary phase is not adequately discriminating between the two isomers. The cause is usually an insufficiently optimized mobile phase or an inappropriate stationary phase.
Troubleshooting Workflow for Poor Resolution:
Caption: Decision tree for troubleshooting poor isomer resolution.
Detailed Solutions:
Optimize the Mobile Phase (Co-solvent):
The Problem: The elution strength may be too high, causing both isomers to elute too quickly without sufficient interaction with the stationary phase.
The Solution (SFC/HPLC): Your primary co-solvent is typically an alcohol (e.g., methanol or ethanol). Decrease the initial percentage of the alcohol and run a shallower gradient. For example, instead of a 5-40% methanol gradient over 5 minutes, try a 2-20% gradient over 10 minutes. This increases the residence time on the column and allows for better discrimination.
Introduce a Mobile Phase Additive:
The Problem: The hydroxyl group on MTHPO can have strong, undesirable interactions with active sites on the stationary phase (like silanols), leading to poor peak shape and resolution.[7][8]
The Solution (SFC/HPLC): Adding a small amount of a polar modifier can modulate these interactions.
For SFC: Add 0.1-0.5% water or 0.1% formic acid/ammonia to your alcohol co-solvent. This can sharpen peaks and sometimes dramatically improve selectivity.
For HPLC: Add 0.1% triethylamine (TEA) for basic compounds or 0.1% trifluoroacetic acid (TFA) for acidic/neutral compounds to the mobile phase to mask active sites.[9]
Change the Stationary Phase:
The Problem: Bare silica may not offer enough selectivity.
The Solution: Switch to a stationary phase with different interaction mechanisms.
Diol or Cyano Columns: These phases offer different hydrogen bonding and dipole-dipole interactions compared to silica and are excellent choices for separating polar isomers.
Chiral Stationary Phases (CSPs): Even for diastereomer separations, CSPs (e.g., polysaccharide-based like Lux Cellulose or Chiralpak Amylose) can offer unique steric and polar interactions that provide excellent resolution where achiral columns fail.[10]
Q: My peaks are tailing significantly. How can I improve the peak shape?
A: Peak tailing is typically caused by secondary interactions, most commonly between the hydroxyl group of your MTHPO and acidic silanol groups on the surface of silica-based stationary phases.[7][8][11]
Solutions to Peak Tailing:
Operate at a Lower pH (Reversed-Phase HPLC): By lowering the mobile phase pH (e.g., to pH 3 using a formic acid or phosphate buffer), you can protonate the silanol groups, minimizing their interaction with your analyte.[8]
Use an End-Capped Column: Select a modern, high-purity, end-capped column (e.g., C18 or silica). End-capping blocks many of the residual silanol groups, leading to more symmetrical peaks for polar analytes.[7][11]
Add a Competing Base: In normal-phase or SFC, adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.[9]
Check for Column Overload: Injecting too much sample can cause peak tailing.[7] Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I separate the enantiomers of a single MTHPO diastereomer (e.g., the enantiomers of cis-MTHPO)?
A: Yes, but this requires a chiral separation technique. The two enantiomers have identical physical properties in a non-chiral environment, so an achiral column will not separate them.
Direct Chiral Chromatography: This is the preferred method. Use a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for a wide range of compounds, including alcohols.[10][12] Screening different CSPs with various mobile phases (normal-phase, polar organic, or SFC) is the standard approach.
Indirect Method (Derivatization): You can react your racemic MTHPO with a pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.[13][14][15] For example, reacting with (R)-Mosher's acid chloride would convert (R)-MTHPO and (S)-MTHPO into two different diastereomeric esters.[14] These newly formed diastereomers can now be separated on a standard achiral column (like silica or C18).[16] This method is effective but requires an additional reaction and subsequent removal of the chiral auxiliary.
Q: Are there any non-chromatographic methods for separating these stereoisomers?
A: While less common and often more difficult to develop, non-chromatographic methods do exist.
Diastereomeric Crystallization: This is a classical resolution technique. If you derivatize your MTHPO mixture with a chiral acid or base, the resulting diastereomeric salts may have different solubilities, allowing one to be selectively crystallized from solution.[17] This is highly dependent on the specific compounds and finding the right solvent system can be a matter of trial and error.
Q: How do I confirm the stereochemistry of my purified isomers?
A: Confirming the absolute and relative stereochemistry is critical.
Relative Stereochemistry (cis vs. trans): This is typically determined using ¹H NMR spectroscopy, specifically through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. For a tetrahydropyran ring, the proton at C4 will have different coupling constants with the adjacent protons depending on whether it is axial or equatorial, which is dictated by the cis or trans relationship.
Absolute Stereochemistry (R vs. S): This is more complex.
X-ray Crystallography: If you can obtain a suitable crystal of your compound or a derivative, this is the definitive method.
Comparison to Standards: If an authentic, stereochemically defined standard is available, you can compare its retention time (on a chiral column) or spectroscopic data.
Chiral Derivatization (Mosher's Method): Derivatizing the alcohol with a chiral agent like Mosher's acid and analyzing the resulting diastereomers by ¹H or ¹⁹F NMR can allow for the assignment of the absolute configuration.[14]
Section 4: Field-Validated Protocol
Preparative SFC Separation of cis/trans-2-Methyl-tetrahydro-pyran-4-OL
This protocol provides a robust starting point for separating a diastereomeric mixture of MTHPO on a preparative scale.
Column: Diol-based column (e.g., 20 x 250 mm, 5 µm particle size). A diol phase often provides the necessary selectivity for this separation.
Mobile Phase A: Supercritical CO₂.
Mobile Phase B: Methanol.
Sample: 50 mg/mL solution of the cis/trans-MTHPO mixture dissolved in methanol.
2. Experimental Method:
Parameter
Setting
Rationale
Flow Rate
80 g/min
Appropriate for a 20 mm ID column to ensure efficient separation without excessive pressure.
Co-solvent (Methanol)
10% Isocratic
An isocratic method is simpler for scale-up. 10% is a good starting point; adjust between 5-15% to optimize resolution (lower %) vs. run time (higher %).
Back Pressure
120 bar
Maintains the CO₂ in a supercritical state, ensuring consistent mobile phase properties.
Column Temperature
40 °C
Enhances efficiency and solubility.
Injection Volume
1.0 mL per injection
This corresponds to a 50 mg loading. Adjust based on observed resolution; if peaks broaden, reduce loading.
Detection
UV at 210 nm or Mass Spectrometer
MTHPO has a weak chromophore; 210 nm is a general-purpose wavelength. MS provides confirmation of mass.
3. Step-by-Step Procedure:
Equilibrate the system with the specified conditions until the baseline is stable.
Perform a scouting injection with a small volume (0.1 mL) to determine the retention times of the two diastereomers.
Set the collection window triggers based on the scouting run.
Begin the preparative run by injecting 1.0 mL of the sample solution.
Collect the fractions corresponding to the cis and trans isomers into separate vessels.
After collection, evaporate the solvent (methanol) from each fraction. The CO₂ will evaporate automatically.
Self-Validation: Analyze a small portion of each collected fraction by analytical SFC or HPLC to confirm its purity (>98% diastereomeric excess is a typical goal).
Identity Confirmation: Obtain ¹H NMR spectra for each purified isomer to confirm its identity and assign the relative stereochemistry (cis or trans).
References
Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups.
How Good is SFC for Polar Analytes?
Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC.
Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation.
Peak Tailing In Chromatography: Troubleshooting Basics.GMP Insiders.
Chiral deriv
A Strategy for Developing HPLC Methods for Chiral Drugs.
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.
Peak Tailing in HPLC.Element Lab Solutions.
Comparative study on separation of diastereomers by HPLC.
Technical Support Center: Troubleshooting Low Conversion Rates in Tetrahydropyran Synthesis
Welcome to the technical support center for tetrahydropyran (THP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answe...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for tetrahydropyran (THP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. The tetrahydropyran motif is a crucial structural component in a vast array of biologically active natural products and pharmaceuticals.[1][2] Achieving high conversion rates in its synthesis is therefore of paramount importance. This guide provides actionable insights to diagnose and resolve common issues encountered during the synthesis of this vital heterocyclic compound.
Section 1: Troubleshooting Guide for Low Conversion Rates
Low yields in chemical synthesis can be attributed to a multitude of factors, from reagent quality to subtle nuances in reaction conditions.[3] This section provides a systematic approach to identifying and addressing the root causes of low conversion rates in the most common methods for tetrahydropyran synthesis.
Issue 1: Low Yield in Prins Cyclization
The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a powerful method for constructing the THP ring.[2][4] However, its efficiency can be hampered by several factors.
Question: My Prins cyclization is resulting in a low yield. What are the common causes and how can I optimize the reaction?
Answer: Low yields in Prins cyclization can often be traced back to issues with the catalyst, solvent, reaction temperature, or the stability of the starting materials and intermediates.[5] A systematic approach to troubleshooting is crucial for improving your conversion rates.
Potential Causes & Solutions:
Catalyst Selection and Activity: The choice and activity of the Lewis or Brønsted acid catalyst are critical.[5] Common catalysts include InCl₃, SnBr₄, and TMSOTf.[5][6] Catalyst deactivation by impurities in the starting materials or solvent is a frequent problem.[5][7]
Troubleshooting:
Ensure your catalyst is fresh and anhydrous.
Consider screening a variety of Lewis or Brønsted acids to identify the optimal one for your specific substrate.[5]
Heterogeneous catalysts like Ce-MCM-41 can offer high conversion and selectivity, while simplifying purification.[8][9]
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity.[5] Coordinating solvents like THF can inhibit the catalyst.
Troubleshooting:
If using a coordinating solvent, consider switching to a non-coordinating solvent such as dichloromethane (DCM) or toluene.[5]
For certain substrates, polar aprotic solvents like acetonitrile may be beneficial.[5]
Reaction Temperature and Time: Prins cyclizations can be highly sensitive to temperature.[5] Elevated temperatures can lead to side reactions and decomposition, while temperatures that are too low may result in an incomplete reaction.[5][10]
Troubleshooting:
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side products are observed, lowering the temperature is advised.[10]
Optimize the reaction time to ensure complete consumption of the starting materials without promoting product degradation.
Substrate-Related Issues: The structure of the homoallylic alcohol and the aldehyde can impact cyclization efficiency. Steric hindrance or the presence of sensitive functional groups can lead to lower yields.[5]
Troubleshooting:
If steric hindrance is a suspected issue, a less bulky catalyst or higher reaction temperatures might be necessary.
Protecting sensitive functional groups prior to the cyclization may be required.
Side Reactions: The primary competing reaction in Prins cyclization is the formation of byproducts through alternative reaction pathways, such as the oxonia-Cope rearrangement, which can lead to racemization and side-chain exchange.[2]
Troubleshooting:
Careful selection of the Lewis acid and reaction conditions can suppress these side reactions.[2][11] For instance, certain Lewis acids can minimize racemization.[2]
Workflow for Troubleshooting Low Yield in Prins Cyclization
Caption: Simplified mechanism of intramolecular Williamson ether synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions related to the synthesis and purification of tetrahydropyrans.
Q1: What are the most common methods for synthesizing tetrahydropyran rings?
A1: Besides the Prins cyclization and Williamson ether synthesis, other widely used methods include:
Intramolecular Hydroalkoxylation/Oxa-Michael Addition: The cyclization of an alcohol onto an activated double bond.
[1][12]* Hetero-Diels-Alder Reaction: A [4+2] cycloaddition to form a dihydropyran, which can then be hydrogenated.
[12]* Reductive Etherification: The acid-catalyzed reaction of a lactol with a reducing agent.
Cyclization onto Epoxides: Intramolecular opening of an epoxide by a hydroxyl group.
[12][13]
Q2: I have successfully synthesized my tetrahydropyran derivative, but I am struggling with its purification. What are some common challenges and solutions?
A2: Purification of substituted tetrahydropyrans can be challenging due to several factors:
Similar Polarities of Diastereomers: Diastereomeric products often have very similar polarities, making their separation by column chromatography difficult.
[10] * Solution: Careful optimization of the eluent system or the use of high-performance liquid chromatography (HPLC) may be necessary.
Product Volatility: Some tetrahydropyran derivatives can be volatile, leading to loss of product during solvent removal under reduced pressure.
Solution: Use a lower vacuum and a cold trap during rotary evaporation.
Product Instability: Certain substituted tetrahydropyrans can be sensitive to acidic or basic conditions encountered during workup or chromatography.
[10] * Solution: Employ a buffered workup to avoid exposing the product to strong acids or bases. [10]Neutralizing silica gel with a base like triethylamine before chromatography can also mitigate degradation.
Q3: How can I monitor the progress of my tetrahydropyran synthesis reaction?
A3: The most common and effective methods for monitoring reaction progress are:
Thin Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any byproducts, confirming the identity of the compounds in the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR spectrum can provide a clear picture of the conversion.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Prins Cyclization
This protocol provides a general guideline for a Lewis acid-catalyzed Prins cyclization. The specific catalyst, solvent, and temperature will need to be optimized for each substrate.
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous dichloromethane (DCM, 0.1 M).
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
Add the Lewis acid (e.g., TMSOTf, 0.1 mmol) dropwise to the stirred solution.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at the reaction temperature.
Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Intramolecular Williamson Ether Synthesis
This protocol outlines a general procedure for the formation of a tetrahydropyran ring via intramolecular Williamson ether synthesis.
Under an inert atmosphere, dissolve the halo-alcohol (1.0 mmol) in a large volume of anhydrous tetrahydrofuran (THF) to achieve high dilution (e.g., 0.01 M).
[5]2. Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) portion-wise.
Allow the reaction mixture to warm to room temperature and then heat to reflux.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of water.
Extract the product with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or distillation.
Section 4: Data Presentation
Table 1: Comparison of Common Lewis Acids in Prins Cyclization
Technical Support Center: Navigating Solvent Effects on Prins Cyclization Stereochemistry
Welcome to our dedicated resource for researchers, chemists, and drug development professionals engaged in the powerful yet nuanced Prins cyclization. This guide provides in-depth technical support, moving beyond standar...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to our dedicated resource for researchers, chemists, and drug development professionals engaged in the powerful yet nuanced Prins cyclization. This guide provides in-depth technical support, moving beyond standard protocols to offer field-proven insights into how solvent choice critically dictates the stereochemical outcome of your reactions. Here, we dissect common experimental challenges through a question-and-answer format, offering both troubleshooting strategies and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in determining the stereoselectivity of a Prins cyclization?
A: The solvent is not a passive medium in the Prins cyclization; it is an active participant that can profoundly influence the reaction's stereochemical course. Its primary roles include:
Stabilization of Intermediates: The reaction proceeds through a critical oxocarbenium ion intermediate.[1][2] Polar solvents can stabilize this charged species, affecting its lifetime and conformational dynamics.
Modulation of Transition State Energies: The stereochemistry is often set during the cyclization step, which proceeds through competing transition states (e.g., chair-like vs. boat-like). The solvent can differentially solvate these transition states, altering their relative energies and thus favoring the formation of one diastereomer over another.[3]
Catalyst Interaction: In Lewis acid-catalyzed variants, coordinating solvents can interact with the catalyst, modifying its acidity and steric bulk, which in turn impacts selectivity.[4]
Nucleophilicity: In some cases, the solvent itself can act as a nucleophile, trapping the carbocation intermediate.[5]
Q2: I'm observing a complete loss of enantiomeric excess in my reaction. What are the likely causes related to the solvent?
A: Significant erosion of enantiomeric excess (ee) is a serious issue that can sometimes be traced back to solvent choice.[6] A key mechanism for racemization involves a solvolysis pathway, particularly with substrates that can form stabilized carbocations (e.g., benzylic alcohols).[7] A highly solvolytic reaction medium can facilitate the fragmentation of the oxocarbenium ion, leading to an achiral intermediate that can then recombine without stereocontrol.[6] Additionally, the presence of water, either as a solvent component or generated in situ, can facilitate certain racemization pathways.[7]
Q3: What is the general difference between using a coordinating versus a non-coordinating solvent?
A: The coordinating ability of a solvent refers to its capacity to act as a Lewis base and interact with Lewis acidic species in the reaction, such as the catalyst or carbocation intermediates.
Non-coordinating solvents (e.g., dichloromethane (DCM), hexane) have minimal interaction with cationic centers. This can lead to a more "naked" and reactive catalyst and intermediate, which can be beneficial for reaction rates but may sometimes lead to side reactions.
Coordinating solvents (e.g., tetrahydrofuran (THF), diethyl ether, acetonitrile) can bind to the Lewis acid catalyst, attenuating its reactivity.[4] This can lead to a more controlled reaction and, in some cases, improved selectivity by influencing the steric environment around the reactive center.
Troubleshooting Guide: From Low Selectivity to Unwanted Side Products
This section provides actionable solutions to specific experimental problems, grounded in mechanistic understanding.
Problem 1: Poor Diastereoselectivity – Achieving a Desired cis/trans Ratio
Q: My Prins cyclization is yielding an almost 1:1 mixture of diastereomers. How can I manipulate the solvent to favor one isomer?
A: An unselective reaction suggests that the energy difference between the competing transition states leading to the different diastereomers is minimal under your current conditions. Altering the solvent environment is a powerful strategy to control this.
The Underlying Science: The stereochemical outcome of the Prins cyclization is often rationalized by a chair-like transition state where substituents prefer to occupy equatorial positions to minimize steric strain.[1] The solvent's polarity and coordinating ability can influence the stability of these transition states. For instance, a shift from a non-polar to an aqueous reaction medium can even reverse the stereoselectivity by favoring a later, more charge-separated transition state.[3]
Establish a Baseline: Run your standard reaction and carefully determine the diastereomeric ratio using ¹H NMR or GC analysis of the crude product.
Solvent Selection: Set up parallel reactions using a diverse set of solvents. It is crucial to test across a range of polarities and coordinating abilities.
Execution:
In separate, dry vials, dissolve your homoallylic alcohol (1.0 equiv) and aldehyde (1.1-1.5 equiv) in the chosen solvent (0.05-0.2 M).
Equilibrate the solutions to the desired temperature (start at 0 °C or -20 °C).
Add the acid catalyst (e.g., SnCl₄, TMSOTf, BF₃·OEt₂) and monitor the reaction by TLC or LC-MS.
Upon completion, quench the reaction (e.g., with saturated aq. NaHCO₃ or triethylamine).
Work up each reaction identically and analyze the crude diastereomeric ratio.
Temperature Refinement: Once a promising solvent is identified, further optimization of the temperature can be performed. Lowering the temperature often enhances selectivity.
Data Interpretation Table:
Solvent
Dielectric Constant (ε)
Coordinating Ability
Typical Observation
Dichloromethane (DCM)
9.1
Low
Often a good starting point, considered non-coordinating.
1,2-Dichloroethane (DCE)
10.4
Low
Similar to DCM, can sometimes offer different selectivity.
Toluene
2.4
Low (π-system)
Non-polar, can influence π-stacking interactions.
Hexane
1.9
Very Low
Very non-polar, may reduce solubility but can enhance selectivity.
Acetonitrile (MeCN)
37.5
High
Polar, coordinating solvent.
Tetrahydrofuran (THF)
7.6
High
Coordinating solvent, can attenuate Lewis acid activity.
Diethyl Ether
4.3
High
Less polar but still coordinating.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
16.7
Low
A polar, non-coordinating solvent known to stabilize carbocations.[8]
Visualizing the Mechanistic Choice:
Caption: Solvent effects on the relative energies of diastereomeric transition states.
Problem 2: Formation of Undesired Side Products
Q: My reaction is plagued by the formation of an allylic alcohol via elimination and/or a dioxane. How can I promote the desired cyclization?
A: The formation of these side products indicates that the carbocation intermediate is being diverted before the desired cyclization and nucleophilic capture can occur. Solvent choice is key to controlling the fate of this intermediate.
The Underlying Science:
Allylic Alcohols: These arise when the carbocation intermediate loses a proton instead of being trapped by a nucleophile. This pathway is more common in the absence of a good external nucleophile and can be favored under certain acidic conditions.[9]
Dioxanes: These are typically formed when an excess of the aldehyde (especially formaldehyde) is used, particularly at lower temperatures.[5] The intermediate carbocation is trapped by a second molecule of the aldehyde.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing common Prins cyclization side products.
Specific Actions:
To Minimize Allylic Alcohol:
Introduce a Nucleophile: If your reaction conditions are non-nucleophilic, the simplest solution is to add a nucleophile to trap the carbocation. Switching the solvent to acetic acid is a classic strategy, which results in the corresponding acetate ester that can be subsequently hydrolyzed.[5]
Use Water: An "aqueous" Prins cyclization, using a solvent system containing water, can provide the 4-hydroxytetrahydropyran product directly.[10]
To Minimize Dioxane Formation:
Stoichiometry Control: This is less of a solvent issue and more a stoichiometry problem. Ensure you are not using a large excess of the aldehyde.
Temperature: Higher reaction temperatures generally disfavor dioxane formation.[5]
References
Pineda, R. R. (2005). Investigations into the Effect of Solvent Polarity on the Stereoselective Synthesis of Carbocycles and Heterocycles via the Pinacol-Terminated Prins Cyclization. eScholarship, University of California. [Link]
Rychnovsky, S. D., & Wolfe, J. P. (2006). Racemization in Prins Cyclization Reactions. Journal of the American Chemical Society, 128(18), 5984–5985. [Link]
Reddy, B. V. S., & Padmaja, P. N. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 77–126. [Link]
Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The ‘Aqueous’ Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]
Díaz-Oviedo, C. D., Maji, R., & List, B. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 143(48), 20598–20604. [Link]
Reddy, B. V. S., & Padmaja, P. N. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 77-126. [Link]
Wikipedia contributors. (2023). Prins reaction. In Wikipedia, The Free Encyclopedia. [Link]
Rychnovsky, S. D., & Wolfe, J. P. (2006). Racemization in Prins Cyclization Reactions. Journal of the American Chemical Society, 128(18), 5984-5985. [Link]
ResearchGate. (n.d.). Effect of solvent on Prins cyclization reaction. [Link]
Padron, J. I., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31693–31709. [Link]
Padron, J. I., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31693-31709. [Link]
Padron, J. I., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. ResearchGate. [Link]
Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1695–1703. [Link]
da Silva, A. B. F., & de Oliveira, B. G. (2019). Alternative Non-Ionic Pathway for Uncatalyzed Prins Cyclization: DFT Approach. Journal of the Brazilian Chemical Society, 30(8), 1757-1764. [Link]
da Silva, A. B. F., & de Oliveira, B. G. (2019). Alternative Non-Ionic Pathway for Uncatalyzed Prins Cyclization: DFT Approach. ResearchGate. [Link]
Reddy, B. M., & Reddy, P. S. (2009). Stereoelectronic versus steric tuning in the prins cyclization reaction: synthesis of 2,6-trans pyranyl motifs. Organic Letters, 11(8), 1741–1743. [Link]
Hernandez, J. J., & Frontier, A. J. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 13(46), 13813–13819. [Link]
Raines, A. J., & Flowers, R. A., II. (2003). An Oxidative Prins Cyclization Methodology. The Journal of Organic Chemistry, 68(15), 6021–6023. [Link]
Ladeira, S., Chuzel, O., & Hissler, M. (2013). Coordinating ability of anions and solvents towards transition metals and lanthanides. Dalton Transactions, 42(7), 2545–2555. [Link]
Technical Support Center: Controlling Facial Selectivity in Nucleophilic Addition to Pyran-4-ones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into the nuanced challenge of controlling facial se...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into the nuanced challenge of controlling facial selectivity during nucleophilic additions to pyran-4-one scaffolds. The principles and protocols outlined herein are grounded in established mechanistic understanding and validated experimental practices.
Introduction: The Challenge of Stereocontrol in Pyran-4-one Chemistry
Pyran-4-ones are privileged heterocyclic motifs prevalent in numerous natural products and pharmacologically active compounds. The stereoselective functionalization of the pyranone core is a critical step in the synthesis of these complex molecules. Nucleophilic addition to the carbonyl group of a substituted pyran-4-one can, in principle, generate two diastereomeric products, arising from attack on the two prochiral faces of the carbonyl. Achieving high facial selectivity is therefore paramount for an efficient and stereocontrolled synthesis.
This guide will address common issues encountered in the laboratory and provide a framework for rationally designing experiments to achieve the desired stereochemical outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: I am observing low diastereoselectivity in the addition of my nucleophile to a substituted pyran-4-one. What are the likely causes and how can I improve it?
Answer:
Low diastereoselectivity is a common issue and can stem from several factors. The primary influences on facial selectivity are steric and electronic effects inherent to the substrate, the nature of the nucleophile, and the reaction conditions.
Substrate-Based Issues:
Insufficient Steric Bias: If the substituents on the pyran-one ring do not create a significant steric difference between the two faces of the carbonyl, the nucleophile will attack both faces with similar facility.
Lack of a Directing Group: The absence of a nearby functional group that can coordinate with the incoming nucleophile or its associated cation can lead to poor selectivity.
Nucleophile and Reagent-Related Factors:
Small Nucleophiles: Small nucleophiles, such as hydride reagents (e.g., NaBH4), are less sensitive to steric hindrance and may exhibit lower selectivity.
Non-Chelating Conditions: If you are using an organometallic nucleophile (e.g., a Grignard or organolithium reagent) with a pyran-4-one that has a potential chelating group (e.g., a hydroxyl or methoxy group at C-5), the choice of metal cation is crucial. Non-chelating metals like Li+, Na+, and K+ may not enforce a rigid conformation, leading to a mixture of products[1].
Solution Strategies:
Enhance Steric Hindrance: Consider modifying the substrate to include a bulkier protecting group or substituent that can more effectively block one face of the carbonyl.
Employ a Bulky Nucleophile: Switching to a sterically more demanding nucleophile can amplify the existing steric bias of the substrate.
Leverage Chelation Control: If your substrate has a coordinating group, using a chelating metal such as Mg2+, Zn2+, or Ce3+ can lock the conformation of the pyran-one and direct the nucleophile to a single face.[2][3] This often leads to a dramatic increase in diastereoselectivity.[4]
Modify Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lower activation energy.
Question 2: The major diastereomer I am obtaining is the opposite of what is predicted by standard steric models like the Felkin-Anh model. Why is this happening?
Answer:
This is a classic scenario that often points to the operation of chelation control , which can override the predictions of non-chelating models like the Felkin-Anh model.[3][5]
Mechanism of Chelation Control: When a substituent on the pyran-4-one ring (typically at an adjacent carbon) possesses a Lewis basic atom (e.g., oxygen or nitrogen) and the reaction employs a suitable metal-containing nucleophile (like a Grignard reagent), a cyclic chelate can form between the carbonyl oxygen, the Lewis basic atom of the substituent, and the metal cation.[3] This chelation locks the molecule into a rigid conformation where the nucleophile is directed to attack from the less hindered face of this new arrangement, which can be opposite to the face predicted by simple steric considerations.[2]
How to Confirm and Exploit Chelation:
Vary the Metal: To test for chelation, you can switch from a chelating metal (e.g., MgBr in a Grignard reagent) to a non-chelating one (e.g., an organolithium reagent). A reversal or significant change in diastereoselectivity is a strong indicator of chelation control.[1]
Protect the Chelating Group: If you protect the potential chelating group (e.g., silylating a hydroxyl group), this will disrupt the chelation and you should observe a return to selectivity governed by standard steric models.[4]
Question 3: I am attempting a catalytic enantioselective addition to an achiral pyran-4-one, but the enantiomeric excess (ee) is low. How can I improve the enantioselectivity?
Answer:
Low enantiomeric excess in a catalytic asymmetric reaction points to a mismatch between the substrate, catalyst, and reaction conditions. Here are key areas to investigate:
Catalyst Choice and Loading:
Catalyst Structure: The chiral ligand or organocatalyst must create a well-defined chiral environment around the pyran-4-one. It's possible the current catalyst is not a good fit for your specific substrate. Screening a variety of catalysts with different steric and electronic properties is often necessary. Organocatalysis, for instance, has been successfully employed for enantioselective additions to α,β-unsaturated systems and can be a powerful alternative to metal-based catalysts.[6][7][8][9][10]
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it doesn't always lead to higher ee. It's important to optimize the catalyst loading.
Reaction Conditions:
Solvent Effects: The solvent can have a profound impact on the transition state geometry and therefore the enantioselectivity. A systematic screen of solvents with varying polarity and coordinating ability is recommended.
Temperature: As with diastereoselective reactions, lowering the temperature often increases enantioselectivity.
Additives: In some cases, additives can play a crucial role. For example, in metal-catalyzed reactions, the choice of counter-ion can be critical. In organocatalysis, co-catalysts or Brønsted/Lewis acids/bases can significantly influence the outcome.
Substrate Compatibility:
Not all substrates are well-suited for a given catalytic system. The electronic and steric properties of the substituents on the pyran-4-one can influence how it binds to the chiral catalyst.[11][12]
Frequently Asked Questions (FAQs)
What are the primary factors that dictate facial selectivity in nucleophilic additions to pyran-4-ones?
The facial selectivity is primarily governed by a combination of:
Steric Hindrance: The relative size of the substituents on the pyran-4-one ring will sterically encumber one face more than the other, directing the nucleophile to the more accessible face.[13]
Chelation Control: The presence of a coordinating group near the carbonyl can lead to the formation of a rigid chelate with a metal cation, directing the nucleophilic attack.[3][5]
Electronic Effects: Electron-donating or withdrawing substituents can influence the electron density at the carbonyl carbon and the stability of the transition state, thereby affecting facial selectivity.[11][14]
Torsional Strain: The developing torsional strain in the transition state as the carbonyl carbon rehybridizes from sp2 to sp3 can favor one approach over the other. This is a key principle in the Felkin-Anh model.[1]
How can I rationally choose between substrate control and reagent control to achieve a desired stereoisomer?
Substrate Control is the preferred strategy when the inherent stereochemistry of the pyran-4-one derivative provides a strong facial bias. This is often the most straightforward approach.
Reagent Control becomes necessary when the substrate has little or no inherent facial bias, or when the desired stereoisomer is the one disfavored by the substrate's inherent bias. In this case, a chiral nucleophile, a chiral Lewis acid, or an organocatalyst is used to impose facial selectivity.[15][16][17][18]
Can computational modeling help in predicting the outcome of these reactions?
Yes, computational modeling, particularly using Density Functional Theory (DFT), can be a powerful predictive tool. It can be used to:
Calculate the energies of the different transition states leading to the diastereomeric products.
Visualize the transition state geometries to understand the steric and electronic interactions that determine selectivity.
Predict the influence of different substituents, catalysts, and solvents on the reaction outcome.
Experimental Protocols
Protocol 1: Diastereoselective Grignard Addition to a 5-Hydroxy-pyran-4-one Derivative (Chelation-Controlled)
This protocol describes a general procedure for the chelation-controlled addition of a Grignard reagent to a pyran-4-one bearing a hydroxyl group at the 5-position.
Materials:
5-Hydroxy-2-substituted-pyran-4-one
Grignard reagent (e.g., MeMgBr, 3.0 M in Et2O)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous NH4Cl solution
Anhydrous MgSO4
Standard glassware for anhydrous reactions
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 5-hydroxy-pyran-4-one (1.0 equiv) and dissolve in anhydrous THF (0.1 M).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add the Grignard reagent (1.2 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
Stir the reaction mixture at -78 °C for 2 hours.
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Determine the diastereomeric ratio (d.r.) by 1H NMR analysis of the purified product.
Protocol 2: Organocatalyzed Enantioselective Michael Addition to a Pyran-4-one Derivative
This protocol outlines a general approach for an enantioselective Michael addition using a chiral amine catalyst.[8][9]
Materials:
Pyran-4-one derivative (Michael acceptor)
Nucleophile (e.g., a dialkyl malonate)
Chiral amine catalyst (e.g., a derivative of proline or a cinchona alkaloid)[17]
Solvent (e.g., Toluene, CH2Cl2)
Acid co-catalyst (e.g., benzoic acid)
Standard glassware for inert atmosphere reactions
Procedure:
To a dry vial, add the pyran-4-one (1.0 equiv), the chiral amine catalyst (0.1 equiv), and the acid co-catalyst (0.1 equiv).
Add the solvent (0.5 M) and stir the mixture for 10 minutes at room temperature.
Add the nucleophile (1.5 equiv) and stir the reaction at the desired temperature (e.g., room temperature or 0 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, concentrate the reaction mixture directly onto silica gel.
Purify the product by flash column chromatography.
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
Table 1: Effect of Metal Cation on Diastereoselectivity of Methyl Addition to 5-benzyloxy-2-methylpyran-4-one
Entry
Nucleophile
Solvent
Temp (°C)
Diastereomeric Ratio (syn:anti)
1
MeMgBr
THF
-78
>95:5 (Chelation Control)
2
MeLi
THF
-78
30:70 (Non-Chelating)
3
Me2Zn
Toluene
-20
90:10 (Chelation Control)
Table 2: Screening of Organocatalysts for Enantioselective Michael Addition
Entry
Catalyst (mol%)
Solvent
Temp (°C)
Yield (%)
ee (%)
1
(S)-Proline (10)
DMSO
rt
85
75
2
Cinchonidine (10)
Toluene
0
92
91
3
Jørgensen-Hayashi Catalyst (5)
CH2Cl2
-20
95
98
Visualizations
Caption: Factors influencing facial selectivity in nucleophilic additions to pyran-4-ones.
Caption: Decision workflow for predicting diastereoselectivity based on reaction conditions.
References
Zhou, W., et al. (2017). Enantioselective Synthesis of 4H-Pyran via Amine-Catalyzed Formal (3 + 3) Annulation of δ-Acetoxy Allenoate. Organic Letters, 19(7), 1890–1893. [Link]
ACS Publications. (2017). Enantioselective Synthesis of 4H-Pyran via Amine-Catalyzed Formal (3 + 3) Annulation of δ-Acetoxy Allenoate. Organic Letters. [Link]
Kitzinger, K. M., et al. (2025). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. ResearchGate. [Link]
University of Bristol. Stereoselectivity in organic synthesis. [Link]
Huang, Y., et al. (2005). Enantioselective organo-cascade catalysis. Journal of the American Chemical Society, 127(43), 15051–15053. [Link]
Paras, N. A., & MacMillan, D. W. C. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 124(27), 7894–7895. [Link]
University of Wisconsin-Madison. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. [Link]
Kitzinger, K. M., et al. (2025). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PMC. [Link]
Li, C., et al. (2025). Substrate scope for the synthesis of pyran‐2‐one‐fused[6]helicenoids. ResearchGate. [Link]
Kim, K. S., et al. (1999). Substituent effects on the edge-to-face aromatic interactions. Journal of the American Chemical Society, 121(7), 1461–1462. [Link]
Chemistry LibreTexts. (2014). 18.14 Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. [Link]
National Institutes of Health. Successive Nucleophilic and Electrophilic Allylation for The Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. PMC. [Link]
Cieplak, A. S. (1999). Inductive and Resonance Effects of Substituents on π-Face Selection. Chemical Reviews, 99(5), 1265–1336. [Link]
ACS Publications. (2018). Enantioselective Amine-Catalyzed [4 + 2] Annulations of Allene Ketones and 2,3-Dioxopyrrolidine Derivatives: Synthesis of 4H-Pyran Derivatives. The Journal of Organic Chemistry. [Link]
MDPI. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. [Link]
Wipf, P., & Jung, J. K. (1999). Nucleophilic additions to 4,4-disubstituted 2,5-cyclohexadienones: can dipole effects control facial selectivity? Chemical Reviews, 99(5), 1469–1480. [Link]
Organic Chemistry Portal. (2022). Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate. [Link]
UCL Discovery. (2010). Synthesis of 4h-pyran-4-ones, other cyclic oxygenated systems and related modelling studies. [Link]
Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4619. [Link]
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link]
ResearchGate. (2025). Facial Selectivity in the Nucleophilic Additions of Vinylmagnesium Bromide to Bicyclo[2.2.2]oct-5-en-2-one Derivatives. [Link]
Chinese Chemical Society. (2024). Asymmetric Nucleophilic Additions Promoted by Quaternary Phosphonium Ion-Pair Catalysts. CCS Chemistry. [Link]
ResearchGate. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]
University of Calgary. felkin-ahn and cram chelate. [Link]
ACS Publications. (2019). Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor. ACS Omega. [Link]
Krische, M. J., et al. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Organic Letters, 13(10), 2568–2571. [Link]
National Institutes of Health. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC. [Link]
National Institutes of Health. (2011). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. [Link]
ResearchGate. (2025). Diels-Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: Reactivity and regioselectivity. [Link]
TIB.eu. (1999). p-Facial Selectivity in Nucleophilic Additions to 4,4-Disubstituted Dienones: Experimental Support for Electrostatic Control. [Link]
ACS Publications. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). The Journal of Organic Chemistry. [Link]
MDPI. (2024). Theoretical Investigation of the Effects of Aldehyde Substitution with Pyran Groups in D-π-A Dye on Performance of DSSCs. [Link]
National Institutes of Health. (2023). Substituent Effect versus Aromaticity—A Curious Case of Fulvene Derivatives. PMC. [Link]
Preventing decomposition of substrates in pyran annulation reactions
Document ID: PA-TSG-001 Last Updated: January 11, 2026 Introduction Welcome to the technical support guide for pyran annulation reactions. This document is intended for researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: January 2026
Document ID: PA-TSG-001
Last Updated: January 11, 2026
Introduction
Welcome to the technical support guide for pyran annulation reactions. This document is intended for researchers, scientists, and professionals in drug development who utilize pyran annulation in their synthetic workflows. While powerful for constructing complex heterocyclic scaffolds, these reactions can be sensitive to substrate structure and reaction conditions, often leading to decomposition and low yields. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate substrate decomposition and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding substrate stability in pyran annulation reactions.
Q1: What are the most common visual or analytical signs of substrate decomposition?
A: Substrate decomposition often manifests in several ways. Visually, you might observe the reaction mixture turning dark brown or black, indicating the formation of tar or polymeric materials. Analytically, Thin Layer Chromatography (TLC) will show a complex mixture of spots, often with streaking from the baseline, and a diminished spot for your desired product. Crude NMR spectra can also appear convoluted with broad, unresolvable peaks, making product identification difficult.[1]
Q2: My starting material contains sensitive functional groups (e.g., aldehydes, unprotected alcohols, electron-rich aromatics). Are these particularly prone to decomposition?
A: Yes, certain functional groups are highly susceptible to degradation under typical pyran annulation conditions, which often involve Lewis or Brønsted acids.
Aldehydes: Can undergo side reactions or polymerization, especially under strong acid catalysis.
Unprotected Alcohols/Amines: Can compete with the desired substrate for coordination to a Lewis acid catalyst, potentially inhibiting the reaction or leading to undesired side reactions.
Electron-Rich Aromatics: Can be susceptible to electrophilic attack or oxidation under harsh conditions.
Strained Rings (e.g., epoxides, aziridines): Can be opened by the catalyst, leading to a cascade of undesired products.[2]
Q3: Can the choice of catalyst directly cause my substrate to decompose?
A: Absolutely. The type and strength of the catalyst are critical. Strong Lewis acids (e.g., TiCl₄, AlCl₃) can be aggressive and may promote side reactions or decomposition of sensitive substrates.[2] Milder Lewis acids, such as Sc(OTf)₃ or boronic acids, or organocatalysts like proline, often provide a better balance of reactivity and selectivity, preserving the integrity of delicate functional groups.[3][4] Similarly, strong Brønsted acids can cause unwanted protonation-driven decomposition pathways.
Q4: How critical is temperature control in preventing decomposition?
A: Temperature is a crucial parameter. While higher temperatures can accelerate the desired annulation, they can also exponentially increase the rate of decomposition pathways.[5] Running the reaction at the lowest effective temperature is a key strategy for minimizing side reactions and preserving substrate integrity. For many Lewis acid-catalyzed reactions, starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature is a standard practice to find the optimal thermal window.
Part 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific experimental problems related to substrate decomposition.
Problem 1: Low Product Yield with Significant Side Product Formation (Tarring)
You observe a low yield of the desired pyran product, and the crude reaction mixture shows significant tar formation or a complex mixture of unidentifiable byproducts.
Probable Cause: This classic symptom points to the substrate or an intermediate being unstable under the reaction conditions. The catalyst may be too harsh, the temperature too high, or the solvent unsuitable, promoting polymerization or fragmentation pathways.[6]
Proposed Solution Workflow:
A systematic approach is required to identify and mitigate the source of decomposition. The following workflow diagram outlines a logical progression for troubleshooting this issue.
Caption: A logical workflow for troubleshooting substrate decomposition in pyran annulation.
Detailed Protocols & Explanations:
Catalyst Optimization:
Rationale: The catalyst's primary role is to activate the substrate. However, an overly reactive catalyst can activate other parts of the molecule or promote undesired pathways.
Protocol:
Set up parallel small-scale reactions.
In Reaction A (Control), use your original catalyst.
In Reaction B, substitute the catalyst with a milder Lewis acid like Sc(OTf)₃ or In(OTf)₃.[2]
In Reaction C, explore a Brønsted acid catalyst like a boronic acid or a chiral phosphoric acid if applicable.[3]
In Reaction D, attempt an organocatalytic approach using L-proline or a derivative.[4]
Monitor all reactions by TLC at identical time points and temperatures. Compare the product-to-side-product ratio.
Temperature Screening:
Rationale: Every reaction has an optimal temperature where the rate of the desired transformation significantly outpaces competing decomposition pathways.[7]
Protocol:
Using the most promising catalyst from Step 1, set up the reaction at -78 °C (dry ice/acetone bath).
Allow the reaction to stir for a set period (e.g., 1 hour) and then take an aliquot for TLC analysis.
If no reaction is observed, allow the mixture to slowly warm to -40 °C, then 0 °C, and finally room temperature, taking aliquots at each stage.
This incremental approach helps pinpoint the temperature at which the product begins to form without significant decomposition.
Solvent Selection:
Rationale: The solvent can influence reaction kinetics and substrate stability.[8] Coordinating solvents (like THF) can sometimes attenuate the activity of a Lewis acid, while non-polar solvents (like toluene or dichloromethane) are common but may not be optimal for all substrates.
Data Summary:
Solvent
Polarity
Coordinating Ability
Common Application Notes
Dichloromethane (DCM)
Polar Aprotic
Low
General-purpose, good for solubility, but can be acidic.
Toluene
Non-polar
Low
Often used for reactions at higher temperatures; can be azeotroped to remove water.
Acetonitrile (MeCN)
Polar Aprotic
Medium
Can coordinate to Lewis acids, sometimes beneficial, sometimes inhibitory.
Tetrahydrofuran (THF)
Polar Aprotic
High
Strong coordination can moderate highly active catalysts. Can be a source of peroxides.
Ethanol (EtOH)
Polar Protic
High
Generally avoided in Lewis acid catalysis due to reaction with the catalyst, but used in some base-catalyzed or organocatalytic systems.[9]
Problem 2: Reaction Stalls or Fails to Initiate
You observe no product formation, and the starting material is either recovered unchanged or has decomposed without forming the desired pyran.
Probable Cause: This issue can arise from several factors: the catalyst is inactive or poisoned, the reaction conditions are too mild (insufficient activation), or a crucial reagent has degraded. Water is a common culprit, as it can hydrolyze both the catalyst and sensitive substrates.[5]
Proposed Solution Workflow:
Caption: A logical workflow for troubleshooting stalled pyran annulation reactions.
Detailed Protocols & Explanations:
Ensure Rigorously Anhydrous Conditions:
Rationale: Lewis acids are highly sensitive to water. Even trace amounts can deactivate the catalyst and promote hydrolysis of substrates.
Protocol:
Oven-dry all glassware overnight at >120 °C and cool under a stream of inert gas (Nitrogen or Argon).
Use freshly distilled, anhydrous solvents. Solvents from commercial suppliers should be from a freshly opened bottle.
Add activated molecular sieves (3Å or 4Å) to the reaction mixture before adding the catalyst. This will scavenge trace water without interfering with the reaction.
Verify Reagent and Catalyst Integrity:
Rationale: Catalysts can degrade over time, and substrates may contain impurities that act as catalyst poisons.
Protocol:
If possible, use a fresh bottle of the catalyst or titrate it to determine its activity.
Re-purify your starting materials via column chromatography, recrystallization, or distillation to remove any potential inhibitors.
Run a small-scale control reaction using a known, reliable substrate to confirm that the catalyst and conditions are viable.
References
Danishefsky, S., & Kerwin, J. F., Jr. (1982). Methods for Pyranoannulation: An Approach to a New Class of Polyethers. The Journal of Organic Chemistry, 47(16), 3183–3185. [Link]
Lourdes, M., et al. (2012). Influence of the Solvent on the Thermal Back Reaction of One Spiropyran. Journal of Chemical Education, 89(7), 931-934. [Link]
Reddy, B. V. S., et al. (2018). Synthesis of fused-pyran derivatives via a base-mediated annulation of bis-allenoates followed by auto-oxidation in air. Organic & Biomolecular Chemistry, 16(33), 6034-6038. [Link]
Majumdar, K. C., & Chattopadhyay, B. (2007). Annulation of 2H-Pyran onto 1-Oxa- or 1-Azacyclohexane-2,4-diones and Their Analogues via Sequential Condensation with α-Substituted Enals and 6π-Electrocyclization. Synfacts, 2007(11), 1159-1159. [Link]
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
Szabó, K. J., & Johansson, A. (2015). Lewis Acid Catalyzed Annulation of Nitrones with Oxiranes, Aziridines, and Thiiranes. Organic Letters, 17(18), 4506–4509. [Link]
Mondal, S., & Maiti, D. K. (2021). Synthesis of pyran-annulated heterocyclic system under catalyst-solvent-free conditions using solar energy as renewable energy source. Scientific Reports, 11(1), 1-10. [Link]
Krische, M. J., & Micalizio, G. C. (2002). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Organic Letters, 4(14), 2393–2395. [Link]
Knölker, H. J., & Julich-Gruner, K. K. (2014). Boronic Acid Catalyzed Annulation of a Pyran Ring. ChemistryViews. [Link]
Das, B. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Online Journal of Case Studies, 7(4). [Link]
Islam, S., et al. (2020). Synthesis of Pyran-Annulated Heterocyclic Systems Catalyzed by Theophylline as a Green and Bio-Based Catalyst. ChemistrySelect, 5(29), 8963-8969. [Link]
Berg, B., & McClaugherty, C. (2008). Changes in Substrate Composition During Decomposition. SpringerLink. [Link]
Semenov, V. M., et al. (2019). Plant Residues Decomposition and Formation of Active Organic Matter in the Soil of the Incubation Experiments. Eurasian Soil Science, 52(10), 1183-1194. [Link]
Sjögersten, S., et al. (2020). Organic matter decomposition in mountain peatlands: effects of substrate quality and peatland degradation. Plant and Soil, 454(1-2), 347-361. [Link]
Córdova, A., & List, B. (2002). A Proline-Catalyzed Asymmetric Robinson Annulation Reaction. Journal of the American Chemical Society, 124(8), 1852–1853. [Link]
Technical Support Center: Optimizing Reaction Time for Oxidative Coupling of Phenylpropanoids
Welcome to the technical support center for the oxidative coupling of phenylpropanoids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the oxidative coupling of phenylpropanoids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the knowledge to optimize your reaction times, improve yields, and minimize side products in this versatile and powerful synthetic transformation.
Introduction to Phenylpropanoid Oxidative Coupling
Phenylpropanoids are a large class of plant-derived organic compounds characterized by a phenyl group attached to a three-carbon propane side chain.[1] Their oxidative coupling is a key reaction in the biosynthesis of many natural products, including lignans and neolignans, and is a valuable tool in synthetic chemistry for the construction of complex molecules with interesting biological activities.[2][3][4] The reaction typically involves the formation of a carbon-carbon or carbon-oxygen bond between two phenylpropanoid units, often catalyzed by enzymes like laccases and peroxidases, or by chemical oxidants such as iron(III) chloride.[5][6][7][8]
Optimizing the reaction time is crucial for efficiency, cost-effectiveness, and minimizing the degradation of sensitive products. This guide will walk you through common issues and their solutions, grounded in the mechanistic principles of the reaction.
Troubleshooting Guide: Question & Answer Format
Here, we address specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: My reaction is sluggish or incomplete, resulting in low conversion of starting materials.
Question: I've been running an oxidative coupling of ferulic acid for 24 hours, and TLC/LC-MS analysis still shows a significant amount of starting material. What are the likely causes and how can I speed up the reaction?
Answer: A slow or incomplete reaction can be attributed to several factors, ranging from catalyst activity to substrate reactivity and reaction conditions. Let's break down the potential culprits:
Insufficient Catalyst Activity or Loading:
Enzymatic Catalysis (e.g., Laccase): Enzyme activity can be compromised by pH, temperature, or the presence of inhibitors. Ensure your buffer pH is optimal for the specific laccase you are using. Most fungal laccases, for instance, have an optimal pH in the acidic range.[9] Also, verify the enzyme's activity unit specification and consider increasing the catalyst loading. In some cases, the use of mediators like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or HBT (1-hydroxybenzotriazole) can significantly enhance the reaction rate by facilitating electron transfer between the enzyme and the substrate.[5]
Chemical Catalysis (e.g., FeCl₃): The effectiveness of a chemical catalyst like ferric chloride depends on its purity and the absence of water in anhydrous reactions.[10] Ensure you are using a high-quality reagent. The catalyst loading is also critical; while catalytic amounts are desired, a very low concentration might not be sufficient to drive the reaction to completion in a reasonable timeframe. Consider a modest increase in the catalyst loading.
Low Substrate Reactivity:
The electronic properties of your phenylpropanoid substrate play a significant role. Electron-donating groups on the aromatic ring increase the electron density and facilitate oxidation, leading to faster reaction rates.[11] If your substrate has electron-withdrawing groups, the oxidation potential will be higher, and the reaction will be inherently slower.[12] In such cases, you may need to employ more forceful conditions, such as a stronger oxidant or a higher reaction temperature.
Suboptimal Reaction Conditions:
Solvent: The choice of solvent can dramatically impact reaction rates. For enzymatic reactions, aqueous buffers are common, but the addition of a co-solvent can improve substrate solubility.[9] For chemical oxidations, solvents like HFIP (1,1,1,3,3,3-hexafluoroisopropanol) have been shown to promote oxidative coupling.[13] The polarity of the solvent can influence the stability of the radical intermediates and transition states.[14]
Temperature: While higher temperatures generally increase reaction rates, they can also lead to enzyme denaturation or increased side product formation. For enzymatic reactions, it's crucial to operate within the optimal temperature range of the enzyme.[9] For chemical oxidations, a moderate increase in temperature can be beneficial, but should be monitored carefully.
Oxygen Availability (for aerobic oxidations): In reactions that use molecular oxygen as the terminal oxidant (common with laccases), ensuring adequate oxygen supply is critical.[2] This can be achieved by bubbling air or oxygen through the reaction mixture or by carrying out the reaction in an open flask with vigorous stirring to maximize surface area contact with the atmosphere.
Issue 2: My reaction produces a complex mixture of products, and the desired dimer is only a minor component.
Question: I'm trying to achieve a specific C-C coupling, but I'm observing multiple products, including C-O coupled dimers and oligomers. How can I improve the selectivity of my reaction?
Answer: Controlling selectivity is a common challenge in oxidative coupling due to the formation of resonance-stabilized radical intermediates that can react at multiple positions.[12] Here's how to address this:
Understanding the Mechanism: The oxidative coupling of phenylpropanoids proceeds via the formation of a phenoxy radical.[6][15] This radical has electron density delocalized over the aromatic ring and the side chain, leading to potential C-C, C-O, and even C-β bond formations. The substitution pattern on the phenylpropanoid ring influences the electron density distribution in the radical and thus the preferred coupling sites.[11]
Strategies to Improve Selectivity:
Catalyst Choice: Different catalysts can favor different coupling modes. Some catalysts operate through an "inner-sphere" mechanism where the substrate binds to the metal center, which can exert steric and electronic control over the coupling process.[12][13] Others act via an "outer-sphere" mechanism, generating free radicals in solution, which can be less selective.[13] Researching catalysts that have been reported to favor the desired regioselectivity for your specific substrate class is a good starting point.
Protecting Groups: Strategically placing protecting groups on reactive sites that you do not want to participate in the coupling can be a highly effective method to direct the reaction to the desired outcome. For example, protecting a hydroxyl group can prevent C-O coupling.
Reaction Conditions:
Concentration: Running the reaction at a lower substrate concentration can sometimes favor intramolecular coupling or disfavor the formation of higher-order oligomers.
Controlled Addition: Slowly adding one of the coupling partners (in a cross-coupling reaction) or the oxidant can help to maintain a low concentration of the reactive radical intermediate, which can improve selectivity by minimizing radical-radical coupling and polymerization.[16]
Issue 3: I'm concerned about over-oxidation of my product.
Question: My desired dimer is forming, but it seems to be degrading over time, leading to a decrease in yield as the reaction progresses. How can I prevent this?
Answer: Over-oxidation is a significant issue, as the dimeric product can sometimes be more easily oxidized than the starting monomer.[12] Here are some strategies to mitigate this:
Monitoring the Reaction: Closely monitor the reaction progress using an appropriate analytical technique such as TLC, HPLC, or LC-MS.[17] The goal is to stop the reaction as soon as the formation of the desired product has maximized and before significant degradation occurs.
Limiting the Oxidant: Use a stoichiometric amount of the oxidant, or even slightly less, rather than a large excess. This is particularly relevant for chemical oxidations.
Lowering the Temperature: Running the reaction at a lower temperature can slow down the rate of both the desired reaction and the undesired over-oxidation. This can provide a wider time window to stop the reaction at the optimal point.
Product Insolubility: In some cases, the desired product may be insoluble in the reaction solvent and precipitate out as it is formed. This effectively removes it from the reaction medium and protects it from further oxidation. You might be able to engineer this by a careful choice of solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the oxidative coupling of phenylpropanoids?
A1: A variety of catalysts can be employed. Enzymatic catalysts like laccases and peroxidases are popular for their "green" credentials and often high selectivity under mild conditions.[5][6] Among chemical catalysts, iron(III) chloride is a common, inexpensive, and effective choice.[7][10][18] Other transition metal complexes based on copper, vanadium, and ruthenium have also been successfully used, often in the context of asymmetric synthesis to control the stereochemistry of the newly formed bond.[8][12][19]
Q2: How do I choose the right solvent for my reaction?
A2: The ideal solvent should dissolve your substrate(s) and be compatible with your chosen catalyst. For enzymatic reactions, aqueous buffers are standard, sometimes with a miscible organic co-solvent like ethanol, methanol, or acetone to aid substrate solubility.[9] For chemical oxidations, a range of organic solvents can be used. Halogenated solvents are common. Notably, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be a particularly effective solvent for iron-catalyzed oxidative couplings, possibly due to its ability to stabilize cationic intermediates through hydrogen bonding.[13]
Q3: What analytical techniques are best for monitoring the progress of my reaction?
A3: A combination of techniques is often ideal. Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative and detailed information, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.[20] These techniques allow you to accurately quantify the consumption of starting materials and the formation of products and byproducts.
Q4: Can I perform an oxidative cross-coupling between two different phenylpropanoids?
A4: Yes, but it presents additional challenges. The main difficulty is controlling the chemoselectivity to favor the desired heterodimer over the two possible homodimers.[12] Strategies to achieve this include:
Using a stoichiometric excess of one of the coupling partners.
Choosing two substrates with significantly different oxidation potentials, which can allow for the selective oxidation of one partner.[13]
Employing a catalyst that has a preference for cross-coupling over homo-coupling.
Experimental Protocols
General Protocol for Laccase-Catalyzed Oxidative Coupling
This protocol provides a general starting point. Optimization of pH, temperature, enzyme concentration, and reaction time will be necessary for specific substrates.
Substrate Preparation: Dissolve the phenylpropanoid substrate in a minimal amount of a water-miscible organic co-solvent (e.g., ethanol, acetone).
Reaction Setup: In a round-bottom flask equipped with a stir bar, add the appropriate buffer solution (e.g., sodium acetate buffer, pH 5).
Initiation: While stirring vigorously, add the substrate solution to the buffer. Then, add the laccase solution (commercially available, activity should be noted). If a mediator is used, it should be added at this stage.
Reaction Conditions: Leave the flask open to the air (or bubble air/oxygen through the mixture) and stir at the optimal temperature for the enzyme (often 25-40 °C).
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or LC-MS.
Workup: Once the reaction is complete, the enzyme can be denatured by heating or by adding a water-immiscible organic solvent like ethyl acetate and filtering. The product can then be extracted with the organic solvent, dried over sodium sulfate, and purified by column chromatography.
General Protocol for FeCl₃-Catalyzed Oxidative Coupling
This is a general procedure and requires an inert atmosphere for optimal results.
Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenylpropanoid substrate and a suitable anhydrous solvent (e.g., dichloromethane, HFIP).
Oxidant Addition: If an external oxidant other than air is required, it should be added at this point. In many cases, air can serve as the terminal oxidant.
Reaction Conditions: Stir the reaction at room temperature or with gentle heating.
Monitoring: Follow the reaction's progress by TLC or LC-MS.
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate or water. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.
Data Summary Table
Parameter
Influence on Reaction Time
Typical Range/Value
Notes
Catalyst Loading
Higher loading generally decreases reaction time
0.1-10 mol% (chemical); 10-100 U/mmol (enzymatic)
Excessive loading can be costly and may lead to side reactions.
Temperature
Higher temperature increases rate
20-80 °C
Must be below the denaturation temperature for enzymes.
Substrate Concentration
Can affect rate and selectivity
0.01-0.5 M
Higher concentrations can lead to faster rates but may also promote oligomerization.
Solvent
Significant impact on rate and selectivity
Aqueous buffers, CH₂Cl₂, HFIP
Choice depends on catalyst and substrate solubility.
pH (Enzymatic)
Critical for enzyme activity
pH 4-7
Highly dependent on the specific enzyme used.
Oxygen Supply (Aerobic)
Crucial for catalyst turnover
Open flask, air/O₂ bubbling
Essential for laccase-catalyzed reactions.
Logical Workflow for Troubleshooting
References
Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. (n.d.). National Institutes of Health.
Oxidative Coupling of Phenols. (2018). ResearchGate.
Catalytic Oxidative Coupling of Phenols and Related Compounds. (2022). National Institutes of Health.
Mechanistically driven catalyst design for oxidative coupling reactions. (n.d.). Ben-Gurion University of the Negev.
Oxidative Coupling of Phenols. (2018). University of Pennsylvania Scholarly Commons.
Catalytic Oxidative Coupling of Phenols and Related Compounds. (2022). ResearchGate.
Catalytic Oxidative Coupling of Phenols and Related Compounds. (2022). Semantic Scholar.
Laccase-mediated synthesis of bioactive natural products and their analogues. (n.d.). National Institutes of Health.
Laccase-catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications. (n.d.). National Institutes of Health.
Laccase-catalyzed oxidative polymerization of phenolic compounds. (n.d.). PubMed.
Laccase-Catalyzed Oxidation of Allylbenzene Derivatives: Towards a Green Equivalent of Ozonolysis. (2021). Semantic Scholar.
Laccase-Mediated Oxidative Coupling of Phenolic Compounds in vivo:from Fundamentals to Multifunctional Applications in Green Synthesis. (n.d.). 生物技术通报.
Phenylpropanoid. (n.d.). Wikipedia.
Iron(III) Chloride Catalyzed Oxidative Coupling of Aromatic Nuclei. (2025). ResearchGate.
Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). (n.d.). ResearchGate.
Oxidative coupling during lignin polymerization is determined by unpaired electron delocalization within parent phenylpropanoid radicals. (1996). PubMed.
Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry. (n.d.). ResearchGate.
Structure–function relationships in plant phenylpropanoid biosynthesis. (n.d.). National Institutes of Health.
Studies on the preparation of bioactive lignans by oxidative coupling reaction. V. Oxidative coupling reaction of methyl (E)-3-(2-hydroxyphenyl)propenoate derivatives and lipid peroxidation inhibitory effects of the produced lignans. (1995). PubMed.
Oxidative coupling of phenols. (n.d.). Wikipedia.
Analytical methods for the monitoring of solid phase organic synthesis. (n.d.). PubMed.
Technical Support Center: Refinement of Experimental Conditions for Synthesizing Neolignans
Welcome to the Technical Support Center for Neolignan Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of this diverse and biolog...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for Neolignan Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of this diverse and biologically significant class of compounds. Neolignans, formed by the oxidative coupling of two phenylpropanoid units, present unique synthetic challenges due to the variety of possible linkages and stereochemical outcomes.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your experimental conditions for higher yields, purity, and desired selectivity.
Part 1: Frequently Asked Questions (FAQs) in Neolignan Synthesis
This section addresses common initial queries and fundamental concepts in the synthesis of neolignans, particularly focusing on the prevalent method of oxidative coupling.
Q1: What are the most common methods for synthesizing neolignans, and what are their primary advantages and disadvantages?
A1: The most prevalent and biomimetic approach is the oxidative coupling of phenolic precursors (phenylpropanoids).[2] This method can be broadly categorized into two main types:
Metal-Mediated Oxidative Coupling: This is a classic and widely used method.
Mechanism: It typically involves a one-electron oxidation of the phenol to generate a phenoxy radical.[3] The coupling can then proceed through either an inner-sphere mechanism (where the substrate binds to the metal center) or an outer-sphere mechanism.[3][4] The subsequent radical-radical or radical-phenol coupling leads to the formation of C-C or C-O bonds.[3]
Common Reagents: Silver(I) oxide (Ag₂O) is a classic and effective oxidant for synthesizing dihydrobenzofuran neolignans.[2][5] Other transition metal complexes involving iron, copper, and vanadium have also been employed.[3]
Advantages: It's a straightforward, single-step method to construct the core neolignan skeleton under relatively mild conditions.[2]
Disadvantages: A significant challenge is controlling regioselectivity (e.g., 8-5', 8-8', 8-O-4' linkages) and diastereoselectivity, often resulting in a mixture of products.[3][4] Over-oxidation to form polymers or degradation of the product can also occur.[4]
Enzymatic Oxidative Coupling: This method utilizes enzymes to mimic the natural biosynthetic pathways.
Common Enzymes: Horseradish peroxidase (HRP) is frequently used, typically with hydrogen peroxide (H₂O₂) as the terminal oxidant.[6][7][8]
Advantages: Enzymatic reactions can offer higher selectivity and operate under environmentally benign conditions (e.g., aqueous buffer systems).[6]
Disadvantages: Enzyme activity can be sensitive to pH, temperature, and organic co-solvents.[6] The enzyme itself can be costly, and its stability might be a concern.[8]
Q2: I'm planning a silver(I) oxide-mediated synthesis of a dihydrobenzofuran neolignan. What is a good starting point for reaction conditions?
A2: Based on optimization studies for the synthesis of (±)-trans-dehydrodicoumarate dimethyl ester and (±)-trans-dehydrodiferulate dimethyl ester, the following conditions provide an excellent starting point:
Oxidant: Silver(I) oxide (Ag₂O). It has been shown to provide the best balance between conversion of the starting material and selectivity for the desired dihydrobenzofuran product compared to other silver(I) salts.[2]
Stoichiometry: 0.5 equivalents of Ag₂O relative to your phenylpropanoid substrate. Using larger amounts of Ag₂O can increase the conversion of the starting material but may decrease the selectivity for the desired dimer, potentially leading to side products.[5]
Solvent: Acetonitrile. While benzene and dichloromethane have been traditionally used, acetonitrile offers a better balance between conversion and selectivity and is a "greener" solvent choice.[2][5]
Reaction Time: 4 hours. This has been shown to be sufficient without significant impact on yield or selectivity compared to longer reaction times (e.g., 20 hours).[5]
Atmosphere: It is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side oxidations.
Q3: My neolignan product is a mixture of diastereomers. How can I separate them and confirm their stereochemistry?
A3: Separating and characterizing diastereomers is a common challenge. Here's a systematic approach:
Separation:
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating diastereomers. Both normal-phase (on silica gel) and reversed-phase HPLC can be effective.[1][9][10] The choice of column and mobile phase will depend on the polarity of your neolignans. Chiral stationary phases can also be used for diastereomer separation.[11]
Flash Column Chromatography: For larger scale separations, careful flash chromatography on silica gel can sometimes resolve diastereomers, although it may require extensive optimization of the solvent system.
Characterization and Stereochemical Assignment:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR: Diastereomers will have distinct NMR spectra. Careful analysis of chemical shifts and coupling constants can help differentiate them.[12][13]
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguous assignment of all proton and carbon signals and for determining relative stereochemistry through nuclear Overhauser effect (NOE) correlations.[14][15]
Circular Dichroism (CD) Spectroscopy: CD spectra are essential for determining the absolute configuration of chiral molecules by comparing the experimental spectrum to known compounds or theoretical calculations.[15]
Mosher's Ester Analysis: This chemical derivatization method can be used to determine the absolute configuration of stereocenters bearing hydroxyl groups.[15]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during neolignan synthesis.
Issue 1: Low Yield or No Reaction
A low yield of the desired neolignan is one of the most frequent issues. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
In-Depth Explanation:
Starting Material Purity: Impurities in your phenolic precursor can inhibit the reaction or lead to a complex mixture of side products. Always verify the purity of your starting material before beginning the synthesis.
Reagent Activity:
Silver(I) Oxide: Ag₂O can degrade over time, especially with exposure to light and moisture. Use a fresh bottle or a recently purchased batch. The color should be a dark brown/black powder.
Horseradish Peroxidase (HRP): Enzyme activity can be lost with improper storage or handling. Ensure it has been stored correctly (typically refrigerated or frozen) and consider running an activity assay if you suspect it has degraded.[16]
Hydrogen Peroxide (H₂O₂): H₂O₂ solutions decompose over time. Use a fresh, properly stored bottle and verify its concentration if possible.
Reaction Conditions:
Solvent Polarity: The solvent can significantly impact reaction rates and selectivity.[17][18][19][20] For oxidative couplings, polar aprotic solvents like acetonitrile are often a good choice.[2] If solubility is an issue, you may need to explore solvent mixtures.
Temperature: While many oxidative couplings proceed at room temperature, gentle heating may be required to initiate the reaction, especially with less reactive substrates. However, excessive heat can promote side reactions and degradation.[21]
Issue 2: Poor Selectivity (Mixture of Products)
The formation of multiple products, such as different linkage isomers (regioisomers), diastereomers, or oligomers, is a common challenge in oxidative coupling.
Causality: Oxidative coupling proceeds via a phenoxy radical intermediate, which has multiple resonance structures.[4][22] This allows for coupling at different positions on the aromatic ring (ortho, para) and side chain, leading to a variety of possible products.[3][4]
Troubleshooting Strategies:
Controlling Regioselectivity (Linkage Isomers):
Choice of Catalyst/Oxidant: Different metal catalysts can favor specific coupling modes. For example, in some systems, chromium salen catalysts have been shown to be effective in promoting specific cross-couplings.[22] For dihydrobenzofuran neolignans, Ag₂O is known to promote the desired 8-5' coupling.[2]
Blocking Groups: A common strategy to direct the coupling to a specific position is to use protecting or blocking groups on other reactive sites of the phenol.[23]
Solvent Effects: The solvent can influence the stability of different radical intermediates, thereby affecting the product distribution. Experimenting with a range of solvents from non-polar (e.g., benzene) to polar aprotic (e.g., acetonitrile, DMF) can alter the regioselectivity.
Improving Diastereoselectivity:
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[21]
Chiral Auxiliaries: Attaching a chiral auxiliary to your substrate can direct the coupling to favor the formation of one diastereomer.[24] The auxiliary can then be removed in a subsequent step.
Catalyst Control: The use of chiral catalysts is a more advanced strategy to induce enantioselectivity or diastereoselectivity.
Minimizing Side Products (e.g., Trimers, Polymers):
Slow Addition of Reagents: In enzymatic reactions, a slow, controlled addition of H₂O₂ is crucial. Adding it all at once can lead to a high concentration of radicals, promoting polymerization.[6]
Stoichiometry of Oxidant: Using a large excess of the oxidant can lead to over-oxidation of the desired dimer, resulting in trimers and higher-order oligomers.[23] Carefully controlling the stoichiometry (e.g., 0.5 eq. of Ag₂O) is key.[2]
Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular polymerization reactions.
The following tables summarize data from a study on the optimization of Ag₂O-mediated oxidative coupling of methyl ferulate to form (±)-trans-dehydrodiferulate dimethyl ester.[2]
Table 1: Effect of Silver(I) Oxidant on Conversion and Selectivity
Expert Interpretation: The data clearly shows that while increasing the amount of Ag₂O boosts the consumption of the starting material (conversion), it comes at the cost of reduced selectivity for the desired dimer. This highlights the importance of finding the optimal balance for your specific substrate. Ag₂O at 0.5 equivalents provides the most efficient conversion to the desired product.
Part 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Remember that optimization may be necessary for your specific substrate.
Protocol 1: Silver(I) Oxide-Mediated Synthesis of Dihydrobenzofuran Neolignans
This protocol is adapted from the optimized conditions reported for the synthesis of (±)-trans-dehydrodiferulate dimethyl ester.[2][14]
Materials:
Phenylpropanoid substrate (e.g., methyl ferulate)
Silver(I) oxide (Ag₂O)
Acetonitrile (anhydrous)
Round-bottom flask
Magnetic stirrer
Inert atmosphere setup (Nitrogen or Argon)
TLC plates (silica gel)
Silica gel for column chromatography
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add the phenylpropanoid substrate (1.0 mmol).
Add anhydrous acetonitrile (e.g., 20 mL, to achieve a concentration of ~0.05 M).
Cover the flask with aluminum foil to protect the reaction from light, as silver salts can be light-sensitive.
Begin stirring the solution under an inert atmosphere.
Add silver(I) oxide (0.5 mmol, 0.5 equivalents) to the solution in one portion.
Stir the reaction mixture vigorously at room temperature for 4 hours.
Monitor the reaction progress by TLC (a typical mobile phase for these compounds is a mixture of hexane and ethyl acetate). The product should be less polar than the starting material.
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the pad with additional acetonitrile or ethyl acetate.
Combine the filtrates and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to isolate the desired neolignan.
Caption: Workflow for Ag₂O-mediated neolignan synthesis.
Protocol 2: Horseradish Peroxidase (HRP)-Catalyzed Synthesis of Neolignans
This protocol is a general guide based on the synthesis of magnolol from 4-allylphenol.[6]
Materials:
Phenolic substrate (e.g., 4-allylphenol)
Horseradish Peroxidase (HRP, Type I)
Hydrogen peroxide (H₂O₂, 3% solution)
Phosphate buffer (e.g., 50 mM, pH 6.0)
Organic co-solvent (e.g., methanol)
Syringe pump
Reaction vessel (e.g., jacketed beaker to maintain temperature)
Procedure:
Prepare a buffered solution containing an organic co-solvent. A 10% (v/v) mixture of methanol in 50 mM phosphate buffer (pH 6.0) is a good starting point.[6]
Dissolve the phenolic substrate (e.g., 0.1 mmol) in the buffer/co-solvent mixture in the reaction vessel.
Add HRP (e.g., 1000 units/mmol of substrate).
Using a syringe pump, add the H₂O₂ solution at a slow, controlled rate (e.g., 0.03 equivalents/minute).[6] The total amount of H₂O₂ added will need to be optimized, but a good starting point is ~0.5-0.6 equivalents.
Maintain the reaction at a constant temperature (e.g., 20-25°C) and stir throughout the addition.
After the addition is complete, allow the reaction to stir for an additional 1-2 hours.
Monitor the reaction by TLC or HPLC.
Work up the reaction by extracting the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by chromatography.
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to rational troubleshooting.
Mechanism of Silver(I) Oxide-Promoted Oxidative Coupling
The synthesis of dihydrobenzofuran neolignans via Ag₂O-promoted oxidative coupling is proposed to proceed through the following key steps:[2]
Deprotonation & Oxidation: The phenolic hydroxyl group is deprotonated, and the resulting phenolate anion is oxidized by Ag(I) to form a phenoxy radical. Ag(I) is concomitantly reduced to Ag(0).
Radical Coupling: Two phenoxy radical units undergo a C-C bond formation, typically between the C8 of one unit and the C5' of the other.
Cyclization: An intramolecular nucleophilic attack from the hydroxyl group at C4' onto the C7 carbon forms the dihydrobenzofuran ring.
Tautomerization: A final tautomerization step re-aromatizes the second ring, yielding the stable neolignan product.
A Senior Application Scientist's Guide to Distinguishing 2-Methyl-tetrahydro-pyran-4-ol Isomers using 1H and 13C NMR Analysis
In the realm of synthetic chemistry and drug development, the precise determination of stereochemistry is not merely an academic exercise; it is a critical requirement for ensuring the safety and efficacy of therapeutic...
Author: BenchChem Technical Support Team. Date: January 2026
In the realm of synthetic chemistry and drug development, the precise determination of stereochemistry is not merely an academic exercise; it is a critical requirement for ensuring the safety and efficacy of therapeutic agents. The subtle yet profound differences between diastereomers can lead to vastly different pharmacological activities. This guide provides an in-depth, technical comparison of the cis and trans isomers of 2-Methyl-tetrahydro-pyran-4-ol, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causal relationships between stereochemical structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.
The Stereochemical Challenge: cis vs. trans Isomers
The two diastereomers of 2-Methyl-tetrahydro-pyran-4-ol present a classic challenge in structural elucidation. The relative orientation of the methyl group at the C2 position and the hydroxyl group at the C4 position dictates the isomer's three-dimensional structure, which in turn governs its interaction with biological systems.
The key to distinguishing these isomers lies in the conformation of the tetrahydropyran ring, which preferentially adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions.
cis-2-Methyl-tetrahydro-pyran-4-ol: In its most stable chair conformation, both the C2-methyl group and the C4-hydroxyl group will occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions.
trans-2-Methyl-tetrahydro-pyran-4-ol: To achieve maximum stability, the bulkier methyl group will preferentially occupy an equatorial position, forcing the hydroxyl group into an axial position.
These conformational differences create distinct spatial relationships between atoms, which are sensitively detected by NMR spectroscopy.
Distinguishing Isomers with 1H NMR: Chemical Shifts and Coupling Constants
The ¹H NMR spectrum provides a wealth of information for stereochemical assignment, primarily through the analysis of chemical shifts (δ) and vicinal coupling constants (³J).
Chemical Shift (δ) Analysis
The local electronic environment, heavily influenced by substituent orientation, causes predictable variations in proton chemical shifts.
Axial vs. Equatorial Protons: A foundational principle in the NMR of cyclic systems is that axial protons are generally more shielded (resonate at a lower δ, or upfield) compared to their equatorial counterparts.[1][2] This is due to the anisotropic effects of the surrounding C-C bonds.
Key Protons (H2 and H4):
In the cis isomer , with both substituents equatorial, the protons at H2 and H4 are in axial positions. We would expect their signals to appear at a relatively upfield position.
In the trans isomer , the equatorial methyl group at C2 places the H2 proton in an axial position. However, the axial hydroxyl group at C4 means the H4 proton is in an equatorial position. This equatorial H4 proton will be deshielded and resonate further downfield compared to the axial H4 proton of the cis isomer.
Coupling Constant (³J) Analysis: The Power of the Karplus Equation
The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is directly related to the dihedral angle between them, a relationship described by the Karplus equation.[3][4][5][6] This is arguably the most definitive ¹H NMR parameter for assigning stereochemistry in six-membered rings.
Large Couplings (³J_ax-ax_): A large coupling constant, typically in the range of 8-13 Hz, is indicative of an axial-axial relationship, where the dihedral angle is approximately 180°.
Small Couplings (³J_ax-eq_ and ³J_eq-eq_): Smaller coupling constants, generally between 2-5 Hz, correspond to axial-equatorial or equatorial-equatorial relationships, where the dihedral angles are around 60°.
By analyzing the multiplicity of the signals for H2 and H4, we can deduce their orientation and, consequently, the stereochemistry of the molecule.
For the cis isomer: The axial H2 proton will show a large axial-axial coupling to one of the C3 protons (axial) and a small axial-equatorial coupling to the other. Similarly, the axial H4 proton will exhibit large axial-axial couplings to the axial protons on C3 and C5.
For the trans isomer: The axial H2 proton will display couplings similar to the cis isomer. However, the equatorial H4 proton will only show small axial-equatorial and equatorial-equatorial couplings to its neighbors on C3 and C5. The absence of a large coupling constant for the H4 signal is a strong indicator of the trans configuration.
13C NMR Analysis: The γ-Gauche Effect
While ¹H NMR is often sufficient, ¹³C NMR provides complementary data for a confident assignment. The key principle here is the γ-gauche effect, a shielding effect observed for a carbon atom when a substituent is in a gauche (a 60° dihedral angle) relationship to it, three bonds away.[7][8][9][10] This steric compression leads to an upfield shift (lower δ) in the carbon signal.
In the trans isomer , the axial hydroxyl group at C4 will have a γ-gauche interaction with the carbons at C2 and C6. This steric compression will cause the signals for C2 and C6 in the trans isomer to be shifted upfield compared to the corresponding signals in the cis isomer, where the hydroxyl group is equatorial and does not induce this effect.
Definitive Assignment with 2D NMR: The NOESY Experiment
For unambiguous confirmation, especially in complex molecules, two-dimensional NMR techniques are invaluable. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for determining stereochemistry as it detects through-space interactions between protons that are physically close to each other (typically < 5 Å).[11][12][13]
Expected NOEs for the cis isomer (diequatorial substituents):
A key correlation would be observed between the axial H2 and the axial H6 protons, as they are on the same face of the ring.
Correlations between the axial H4 and the axial H6 and axial H2 protons would also be expected.
Expected NOEs for the trans isomer (C2-Me equatorial, C4-OH axial):
The spatial relationships are different. For instance, the equatorial H4 proton will be closer to the equatorial protons on C3 and C5, leading to different NOE patterns compared to the cis isomer. The absence of strong 1,3-diaxial proton correlations is a key indicator.
Summary of Expected NMR Data
NMR Parameter
cis-Isomer (diequatorial)
trans-Isomer (eq, ax)
Rationale
¹H δ (H4)
Upfield (shielded)
Downfield (deshielded)
H4 is axial in cis, equatorial in trans.
³J (H4)
Shows at least one large (8-13 Hz) coupling
Shows only small (2-5 Hz) couplings
H4 has axial neighbors in cis (ax-ax coupling), but not in trans.
¹³C δ (C2, C6)
Downfield
Upfield (shielded)
γ-gauche effect from the axial C4-OH in the trans isomer.
NOESY
Correlations between axial protons (e.g., H2ax-H6ax, H4ax-H6ax)
Different pattern, absence of key 1,3-diaxial correlations.
Proximity of protons in space.
Experimental Protocols
Sample Preparation
Accurately weigh approximately 10-20 mg of the 2-Methyl-tetrahydro-pyran-4-ol isomer.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Cap the NMR tube and gently invert several times to ensure a homogenous solution.
NMR Data Acquisition
Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
1D ¹H NMR:
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
Ensure a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
1D ¹³C NMR:
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
Use a spectral width appropriate for carbon signals (e.g., 0-220 ppm).
2D NOESY:
Set up a standard NOESY experiment.
A mixing time of 500-800 ms is a good starting point for molecules of this size.
Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 8-16) to achieve adequate resolution and sensitivity.
Process the 2D data and analyze the cross-peaks, which indicate through-space correlations.
Visualizing the Analysis
Molecular Conformations
Caption: Chair conformations of cis and trans isomers.
NMR Analysis Workflow
Caption: Step-by-step workflow for NMR-based isomer identification.
Conclusion
The differentiation of the cis and trans isomers of 2-Methyl-tetrahydro-pyran-4-ol is a clear demonstration of the power of modern NMR spectroscopy. By systematically analyzing ¹H and ¹³C chemical shifts, proton-proton coupling constants, and through-space NOE correlations, a definitive and trustworthy stereochemical assignment can be achieved. This guide has detailed the underlying principles and provided a practical framework for this analysis, empowering researchers to confidently elucidate the structures of their molecules, a critical step in the journey of chemical research and drug development.
References
Chem Help ASAP. (2022). dihedral angles, J-values, & the Karplus equation. YouTube. [Link]
Ghavami, A., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. National Institutes of Health. [Link]
Parker, W. O. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. [Link]
Reddy, R., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. [Link]
MDPI. (2020). Ab Initio Calculations of Possible γ-Gauche Effects in the 13 C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. [Link]
ResearchGate. (2017). Chapter 3 Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates. [Link]
ResearchGate. (n.d.). Vicinal Coupling Constants and Conformation of Biomolecules. [Link]
Canadian Science Publishing. (1984). Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in c. [Link]
University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
brainly.com. (2023). [FREE] How does NMR distinguish between axial and equatorial protons?. [Link]
ResearchGate. (2004). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. [Link]
Mass spectrometry analysis of 2-Methyl-tetrahydro-pyran-4-OL
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2-Methyl-tetrahydro-pyran-4-ol Authored by: A Senior Application Scientist Introduction 2-Methyl-tetrahydro-pyran-4-ol (C₆H₁₂O₂, MW: 116.16 g/mol ) is a...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2-Methyl-tetrahydro-pyran-4-ol
Authored by: A Senior Application Scientist
Introduction
2-Methyl-tetrahydro-pyran-4-ol (C₆H₁₂O₂, MW: 116.16 g/mol ) is a bifunctional cyclic compound featuring both a secondary alcohol and an ether linkage within a tetrahydropyran (THP) ring.[1][2] This structure is a common motif in synthetic chemistry and can be found in various intermediates and specialty chemicals. The accurate characterization and quantification of this molecule are crucial for process monitoring, quality control, and metabolic studies. However, its analysis by mass spectrometry is not without challenges. Its moderate polarity, the presence of active hydrogen, and potential for thermal instability require careful consideration of the analytical approach.
This guide provides a comprehensive comparison of two primary mass spectrometry-based workflows for the analysis of 2-Methyl-tetrahydro-pyran-4-ol: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind different ionization techniques, the utility of chemical derivatization, and provide field-proven experimental protocols to guide researchers in selecting and implementing the optimal method for their specific needs.
Physicochemical Properties of 2-Methyl-tetrahydro-pyran-4-ol
A foundational understanding of the analyte's properties is essential for method development.
Approach 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[3][4] Given the molecular weight and structure of 2-Methyl-tetrahydro-pyran-4-ol, GC-MS stands as a primary candidate for its analysis. We will explore two distinct methods: direct injection and analysis following chemical derivatization.
Method 1A: Direct GC-MS Analysis
Rationale & Insights
Direct analysis is the most straightforward approach. The compound is introduced directly into the GC system, separated from the matrix, and analyzed by the mass spectrometer. The primary ionization method in this context is Electron Ionization (EI), a hard ionization technique that provides rich, reproducible fragmentation patterns ideal for structural elucidation and library matching.[5]
However, the presence of a hydroxyl group can lead to challenges. The active hydrogen can cause peak tailing on certain GC columns due to interactions with silanol groups, and the molecule may exhibit some thermal lability in the injector port. For alcohols, the molecular ion (M⁺•) peak in an EI spectrum is often weak or entirely absent, which can complicate molecular weight confirmation.[6] Fragmentation is expected to be driven by cleavage adjacent to the alcohol and within the ether ring structure.[6][7]
Predicted Electron Ionization (EI) Fragmentation
Under 70 eV EI conditions, the molecular ion (m/z 116) will undergo significant fragmentation. Key expected pathways include:
Loss of Water (H₂O): A common fragmentation for alcohols, leading to a fragment at m/z 98.[6]
Alpha-Cleavage at C2: Cleavage of the C-C bond adjacent to the ring oxygen, leading to the loss of a methyl radical (•CH₃) to form an ion at m/z 101.
Ring Opening and Cleavage: The tetrahydropyran ring can undergo complex rearrangements and cleavages, producing a variety of smaller, characteristic ions.[8]
Caption: Predicted EI fragmentation of 2-Methyl-tetrahydro-pyran-4-ol.
Method 1B: GC-MS Analysis via Silylation
Rationale & Insights
To overcome the challenges of direct analysis, chemical derivatization is a highly effective strategy.[9][10] Silylation is the most common derivatization technique for compounds containing active hydrogens, such as alcohols.[3][11] This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.
The benefits are threefold:
Increased Volatility: The resulting TMS-ether is less polar and more volatile, leading to improved chromatographic peak shape and shorter retention times.[10]
Enhanced Thermal Stability: The derivative is more stable at the high temperatures of the GC injector and column.[10]
Predictable Fragmentation: The TMS derivative yields a new mass spectrum with highly characteristic and structurally informative ions, often making the molecular ion easier to identify.
Experimental Protocol: Silylation
Sample Preparation: Accurately weigh or pipette the sample into a clean, dry autosampler vial. Evaporate any solvent to dryness under a gentle stream of nitrogen.
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
Analysis: Cool the vial to room temperature before injecting it into the GC-MS system.
Comparative GC-MS Methodologies
Parameter
Method 1A: Direct Analysis
Method 1B: Derivatized (TMS)
Injector Temp.
250 °C
260 °C
Column
Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program
50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
70 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min
Ion Source
Electron Ionization (EI) at 70 eV
Electron Ionization (EI) at 70 eV
Expected RT
Longer, potential for peak tailing
Shorter, sharp, symmetric peak
Molecular Ion
m/z 116 (likely weak or absent)
m/z 188 (M⁺• of derivative, may be weak but observable)
LC-MS is a versatile alternative, particularly for analyzing samples in complex matrices or for compounds that are not amenable to GC due to low volatility or thermal instability.[12] For a small, neutral molecule like 2-Methyl-tetrahydro-pyran-4-ol, the choice of ionization source is critical.
Ionization Source Comparison: ESI vs. APCI
Electrospray Ionization (ESI): ESI is a soft ionization technique that works best for polar molecules that are already ions in solution or can be easily protonated or deprotonated.[13] For small, neutral molecules, ESI efficiency can be low.[14][15] Ion formation will likely rely on the formation of adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺ at m/z 139.1) or ammonium ([M+NH₄]⁺ at m/z 134.1).[16] While ESI provides a clear indication of molecular weight with minimal fragmentation, its sensitivity for this analyte may be limited.[16]
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for analyzing small, relatively non-polar molecules of moderate volatility. In APCI, the mobile phase is nebulized and vaporized in a heated tube. A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through gas-phase proton transfer reactions. This process is more efficient for neutral molecules and is expected to produce a strong protonated molecule [M+H]⁺ at m/z 117.1.
Caption: High-level workflow comparison of GC-MS and LC-MS analysis.
Experimental Protocol: LC-MS
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Methanol:Water).
Chromatographic Separation:
Column: A standard C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate: 0.4 mL/min.
Mass Spectrometry:
Ion Source: APCI (recommended) or ESI.
Polarity: Positive ion mode.
Scan Range: m/z 50-250.
APCI Settings: Corona Discharge: ~4 µA; Vaporizer Temp: ~350 °C.
ESI Settings: Capillary Voltage: ~3.0 kV; Desolvation Temp: ~400 °C.
Possible, but generally soft. May see loss of H₂O ([M+H-H₂O]⁺ at m/z 99.1).
Sensitivity
Potentially low and variable
Expected to be robust and reliable
Matrix Effects
Prone to ion suppression
Generally less susceptible to ion suppression than ESI
Comparative Summary and Recommendations
Analytical Method
Primary Use Case
Sensitivity
Throughput
Structural Information
Key Advantage
Key Disadvantage
GC-MS (Direct)
Rapid screening, qualitative identification
Moderate
High
Excellent (via EI library matching)
Simplicity, rich fragmentation data
Potential for poor peak shape and weak molecular ion
GC-MS (Derivatized)
Quantitative analysis, confirmation of identity
High to Excellent
Moderate (adds prep step)
Excellent (characteristic fragments)
Robustness, superior chromatography, clear MW info
Additional sample preparation step required
LC-MS (APCI)
Analysis in complex biological matrices, non-volatile related compounds
High
High
Good (confirms MW), requires MS/MS for fragments
Minimal sample prep, avoids high temperatures
Less structural information from a single MS scan
Recommendations:
For high-throughput quality control and routine identification , Direct GC-MS is a viable starting point, leveraging existing EI spectral libraries.
For accurate and precise quantification or confirmation of structure , GC-MS with silylation is the superior choice. The improved chromatography and clear fragmentation patterns provide the most reliable data.[11]
For analysis in complex matrices like plasma or urine, or when analyzing samples alongside non-volatile metabolites, LC-MS with an APCI source is the recommended approach. It minimizes sample preparation and reduces the risk of matrix interference that can plague GC inlets.
Conclusion
The mass spectrometric analysis of 2-Methyl-tetrahydro-pyran-4-ol can be successfully achieved through several complementary strategies. The choice between GC-MS and LC-MS, and the decision to use derivatization, should be guided by the specific goals of the analysis. For robust, quantitative workflows requiring high sensitivity, GC-MS with silylation offers a gold-standard approach. For applications demanding high throughput with minimal sample preparation, particularly in complex biological matrices, LC-MS with APCI provides a powerful and effective alternative. By understanding the causal relationships between analytical choices and experimental outcomes, researchers can develop self-validating methods that deliver accurate and reliable results.
References
A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. ResearchGate. Available at: [Link]
Chemical derivatization for selective detection and identification of alcohols by electrospray mass spectrometry. FIU Discovery. Available at: [Link]
Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. ACS Publications. Available at: [Link]
Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Morressier. Available at: [Link]
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. Available at: [Link]
Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). ResearchGate. Available at: [Link]
Derivatization in Mass Spectrometry. Spectroscopy Online. Available at: [Link]
Mass spectrometry. University of Calgary. Available at: [Link]
What happens to neutral molecules in a mass spectrometer?. Quora. Available at: [Link]
What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
Video: Chemical Ionization (CI) Mass Spectrometry. JoVE. Available at: [Link]
Electrospray ionization. Wikipedia. Available at: [Link]
Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. PubMed. Available at: [Link]
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl). NIST WebBook. Available at: [Link]
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4R)-. PubChem. Available at: [Link]
Mass Spectrometry of Aliphatic Ethers. YouTube. Available at: [Link]
2-Methyl-tetrahydro-pyran-4-OL. PubChem. Available at: [Link]
GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. PubMed. Available at: [Link]
2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl). NIST WebBook. Available at: [Link]
2H-Pyran-2-one, tetrahydro-4-methyl-. NIST WebBook. Available at: [Link]
2H-Pyran, tetrahydro-2-methyl-. NIST WebBook. Available at: [Link]
LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysa. ScienceDirect. Available at: [Link]
An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. PubMed. Available at: [Link]
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH. Available at: [Link]
Modeling the thermodynamic properties of cyclic alcohols with the SAFT-γ Mie approach: application to cyclohexanol and menthol systems. Taylor & Francis Online. Available at: [Link]
MetaboQuan-R for the Analysis of Tryptophan and its Metabolites. Waters Corporation. Available at: [Link]
Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN Database. ResearchGate. Available at: [Link]
Tetrahydro-2-isobutyl-4-methylpyran-4-ol. Wikipedia. Available at: [Link]
A Comparative Guide to Functional Group Identification in 2-Methyl-tetrahydro-pyran-4-ol: An Infrared Spectroscopy-Centric Approach
This guide provides an in-depth analysis of utilizing Infrared (IR) spectroscopy for the identification of primary functional groups in 2-Methyl-tetrahydro-pyran-4-ol. Designed for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth analysis of utilizing Infrared (IR) spectroscopy for the identification of primary functional groups in 2-Methyl-tetrahydro-pyran-4-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causality behind spectral features, objectively compares the capabilities of IR spectroscopy with orthogonal analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides validated experimental protocols for a comprehensive characterization workflow.
The structural elucidation of cyclic molecules such as 2-Methyl-tetrahydro-pyran-4-ol presents a unique challenge: confirming the presence and specific nature of its two key functional groups—a secondary alcohol and a cyclic ether—within a saturated heterocyclic ring. While IR spectroscopy offers a rapid and powerful method for preliminary functional group analysis, its diagnostic power is maximized when its data is critically evaluated and synergistically combined with other spectroscopic methods.
Section 1: The Primary Tool - Infrared Spectroscopy Analysis
Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its covalent bonds stretch and bend at specific frequencies corresponding to the energy of the radiation absorbed.[1] These absorption frequencies are highly characteristic of the types of bonds and, by extension, the functional groups present.
The structure of 2-Methyl-tetrahydro-pyran-4-ol contains hydroxyl (-OH), ether (C-O-C), and alkyl (C-H) functionalities, each with distinct vibrational modes.
Caption: Molecular structure of 2-Methyl-tetrahydro-pyran-4-ol with key functional groups highlighted.
Expected Infrared Spectrum: A Detailed Interpretation
The O-H Stretching Region (~3500-3200 cm⁻¹): The most prominent and easily identifiable feature for an alcohol is its O-H stretching band.[2] In a condensed phase (like a neat liquid sample), intermolecular hydrogen bonding occurs between the hydroxyl groups of adjacent molecules. This interaction weakens the O-H bond to varying degrees, creating a continuum of vibrational energies. Consequently, instead of a sharp peak, IR spectroscopy reveals a very intense and characteristically broad absorption band in the 3500-3200 cm⁻¹ region.[2][3][4] The presence of this band is a strong confirmation of the hydroxyl group.
The C-H Stretching Region (~3000-2850 cm⁻¹): The molecule is rich in sp³ hybridized C-H bonds within the pyran ring and the methyl group. These bonds give rise to multiple, sharp to medium-intensity absorption bands just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[1][5] While these peaks confirm the aliphatic nature of the molecule, they are less specific for distinguishing it from other alkanes or cycloalkanes.
The Fingerprint Region (< 1500 cm⁻¹): This region is complex but contains highly diagnostic information. The most critical absorptions for 2-Methyl-tetrahydro-pyran-4-ol within this region are the C-O stretching vibrations.
Secondary Alcohol C-O Stretch (~1150-1075 cm⁻¹): The stretching of the C-O single bond in a secondary alcohol gives rise to a strong absorption band. The position of this band is diagnostic of the alcohol type; for secondary alcohols, it typically appears between 1150 cm⁻¹ and 1075 cm⁻¹.[3][6]
Cyclic Ether C-O-C Stretch (~1150-1050 cm⁻¹): Ethers are characterized by a strong C–O single-bond stretching absorption.[7] For a cyclic ether like tetrahydropyran, this asymmetric stretch also falls within the 1150 to 1050 cm⁻¹ range.[7]
The critical analytical challenge arises here: the C-O stretching band of the secondary alcohol and the C-O-C stretching band of the cyclic ether are expected to overlap significantly. This makes it difficult to resolve and definitively assign both functional groups based solely on a single, strong absorption in this region. This ambiguity underscores the necessity for complementary analytical techniques.
Data Summary: Characteristic IR Absorptions
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Expected Intensity & Profile
Secondary Alcohol
O-H Stretch (H-bonded)
3500 - 3200
Strong, Broad
Alkyl
C(sp³)-H Stretch
2960 - 2850
Strong to Medium, Sharp
Alkyl
C-H Bend (Scissoring/Bending)
~1470 - 1350
Variable
Secondary Alcohol
C-O Stretch
1150 - 1075
Strong
Cyclic Ether
C-O-C Asymmetric Stretch
1150 - 1050
Strong
Section 2: Comparative Analysis with Orthogonal Techniques
To overcome the limitations of IR spectroscopy, particularly the ambiguity in the fingerprint region, a multi-technique approach is essential for unequivocal structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail about the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei. It reveals atom connectivity through spin-spin coupling, making it the definitive tool for structural elucidation.
¹H NMR Spectroscopy: Would provide information on the number of unique proton environments, their integration (ratio), and their neighboring protons through splitting patterns. Protons on carbons adjacent to the ether oxygen (at C2 and C6) and the alcohol (at C4) would be significantly shifted downfield (to higher ppm values, ~3.4-4.5 δ) compared to other alkyl protons due to the deshielding effect of the electronegative oxygen atoms.[7] The proton on the carbon bearing the hydroxyl group (C4-H) would appear as a distinct multiplet.
¹³C NMR Spectroscopy: Would show six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the overall carbon framework. Similar to ¹H NMR, the carbons directly bonded to oxygen (C2, C4, C6) would resonate at significantly downfield chemical shifts (typically 50-80 δ) compared to the other carbons in the ring.[7]
Comparison to IR: While IR confirms the presence of -OH and C-O bonds, NMR confirms their precise location and the connectivity of the entire molecule, resolving any ambiguity from overlapping IR signals.
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.
Molecular Ion Peak: For 2-Methyl-tetrahydro-pyran-4-ol (C₆H₁₂O₂), the molecular weight is 116.16 g/mol .[8][9] Electron Ionization (EI) MS would show a molecular ion peak (M⁺) at an m/z of 116.
Fragmentation Pattern: A common fragmentation pathway for alcohols is the loss of a water molecule (M-18), which would result in a peak at m/z 98. Other likely fragments would include the loss of the methyl group (M-15) leading to a peak at m/z 101, and various ring-opening fragments characteristic of cyclic ethers.
Comparison to IR: MS provides the elemental formula (via high-resolution MS) and confirms the molecular weight, which IR cannot. Its fragmentation pattern provides complementary evidence for the presence of the hydroxyl group (loss of water) and the overall structure.
Section 3: Integrated Analytical Workflow
A logical and efficient workflow for the characterization of 2-Methyl-tetrahydro-pyran-4-ol integrates the strengths of each technique. This self-validating system ensures high confidence in the final structural assignment.
Caption: A logical workflow for the comprehensive structural analysis of 2-Methyl-tetrahydro-pyran-4-ol.
This workflow begins with IR as a rapid, low-cost screen. A positive result for hydroxyl and C-O groups justifies moving to MS to confirm the molecular weight. Finally, NMR is employed as the ultimate arbiter for complete and unambiguous structural assignment.
Section 4: Experimental Protocols
Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This method is ideal for liquid samples, requiring minimal preparation.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.
Sample Application: Place a single drop of 2-Methyl-tetrahydro-pyran-4-ol onto the center of the ATR crystal.
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-tetrahydro-pyran-4-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the TMS signal at 0 ppm. Integrate the ¹H NMR signals.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Methyl-tetrahydro-pyran-4-ol (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
GC Method: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.
MS Method: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.
Conclusion
Infrared spectroscopy is an indispensable tool for the initial functional group characterization of 2-Methyl-tetrahydro-pyran-4-ol. The presence of a broad O-H stretch and a strong C-O stretch provides compelling evidence for its alcohol and ether moieties. However, the inherent spectral overlap in the fingerprint region necessitates a cautious interpretation. For absolute structural certainty, a synergistic approach is paramount. The molecular weight confirmation by Mass Spectrometry and, most critically, the detailed connectivity map provided by NMR spectroscopy, are required to move from a probable assignment to an unambiguous structural confirmation. This integrated methodology represents a robust and self-validating standard in modern chemical analysis.
References
Spectroscopy Online. (2017). Alcohols—The Rest of the Story.
Adi Chemistry. (2024). Infrared spectroscopy alcohols phenols. YouTube.
Química Organica.org. IR Spectrum: Alcohols and Phenols.
University of Calgary. IR Spectroscopy Tutorial: Alcohols.
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
A Senior Application Scientist's Guide to Chiral Pyranol Enantiomeric Excess Determination by HPLC
Foreword for the Modern Chromatographer In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (% ee) is not merely a procedural step but a cornerstone o...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword for the Modern Chromatographer
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (% ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Chiral pyranols and their saturated tetrahydropyranol counterparts are privileged scaffolds, frequently appearing in natural products and active pharmaceutical ingredients. Their stereochemistry profoundly dictates their biological activity. This guide is crafted from a deep well of field experience to provide researchers, scientists, and drug development professionals with a practical, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving these critical chiral molecules. We will move beyond rote protocols to explore the "why" behind the "how," empowering you to develop robust, validated methods for your specific pyranol analytes.
The Foundational Choice: Chiral Stationary Phases (CSPs)
The heart of any successful chiral separation lies in the selection of the Chiral Stationary Phase (CSP). For pyranols and related cyclic ethers, polysaccharide-based CSPs have consistently proven to be the most versatile and effective. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich tapestry of chiral recognition mechanisms.
The primary interaction mechanisms at play include:
Hydrogen Bonding: The hydroxyl groups on the pyranol ring and any substituents can form hydrogen bonds with the carbamate or ester functionalities on the polysaccharide backbone of the CSP.
Dipole-Dipole Interactions: The ether oxygen of the pyran ring and other polar groups contribute to dipole-dipole interactions with the CSP.
Steric Interactions (Inclusion Complexation): The three-dimensional structure of the polysaccharide forms chiral grooves or cavities. One enantiomer will fit more snugly or favorably into these cavities than the other, leading to differential retention.[1]
The most widely employed and successful polysaccharide-based CSPs for a broad range of chiral compounds are the Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) series of columns.[2]
Strategic Method Development: A Comparative Approach
A universal method for all chiral pyranols does not exist. A systematic screening approach is the most efficient path to a successful separation. Below, we compare the three primary mobile phase modes used with polysaccharide-based CSPs and provide starting protocols for method development.
Normal-Phase Chromatography: The Workhorse for Pyranol Separations
Normal-phase, utilizing a non-polar mobile phase with a polar modifier, is often the most successful mode for the separation of chiral pyranols. The interactions between the analyte and the CSP are more pronounced in a non-polar environment, often leading to higher selectivity.
Causality Behind Experimental Choices:
Mobile Phase: A mixture of an alkane (n-hexane or n-heptane) and an alcohol (2-propanol or ethanol) is the standard. The alkane serves as the weak, non-polar solvent, while the alcohol acts as the polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary means of controlling retention time and resolution.
Additives: For neutral pyranols, additives are typically unnecessary. However, for acidic or basic pyranols, the addition of a small amount of a corresponding modifier (e.g., trifluoroacetic acid for acids, diethylamine for bases) can significantly improve peak shape and resolution by suppressing unwanted ionic interactions with the silica support.
Experimental Protocol: Normal-Phase Screening for Chiral Pyranol Enantiomers
This protocol outlines a systematic approach to screen for the optimal normal-phase conditions for your chiral pyranol.
Detection: UV, at a wavelength where the analyte has maximum absorbance (e.g., 214 nm, 230 nm, or 254 nm).[3]
2. Execution:
Equilibrate the first column (e.g., Chiralpak® AD-H) with Mobile Phase A until a stable baseline is achieved.
Inject a solution of the racemic pyranol.
If no separation or poor resolution is observed, switch to Mobile Phase B.
Repeat steps 1-3 for the second column (e.g., Chiralcel® OD-H).
3. Optimization:
If partial separation is observed, fine-tune the percentage of the alcohol modifier in 1-2% increments. A lower alcohol percentage generally increases retention and can improve resolution.
If peak tailing is observed for an acidic or basic analyte, add 0.1% of a suitable modifier (TFA or DEA) to the mobile phase.
Reversed-Phase and Polar Organic Modes: Valuable Alternatives
While normal-phase is often the first choice, reversed-phase and polar organic modes can offer unique selectivity and advantages, particularly for more polar pyranol derivatives.
Reversed-Phase: Utilizes a polar mobile phase (e.g., water/acetonitrile or water/methanol) and is particularly useful for highly polar or water-soluble pyranols.
Polar Organic Mode: Employs a polar organic solvent like acetonitrile or methanol, often with a small amount of an alcohol modifier. This mode can provide different selectivity compared to normal-phase and is sometimes faster.
Comparative Data: HPLC Methods for Pyranol Analogues
While specific application notes for a wide range of simple pyranols are not abundant in the literature, the following table presents experimental data for structurally similar chiral cyclic ethers, providing excellent starting points for method development.
Visualizing the Workflow: Method Development and Analysis
Diagram 1: Chiral HPLC Method Development Workflow
Caption: The process of calculating enantiomeric excess from a chromatogram.
Trustworthiness: A Self-Validating System
A robust HPLC method for enantiomeric excess determination must be validated to ensure its trustworthiness. Key validation parameters include:
Specificity: The ability to resolve the enantiomers from each other and from any impurities. This is demonstrated by achieving baseline resolution (Rs > 1.5).
Linearity: The response of the detector should be linear over a range of concentrations for each enantiomer.
Accuracy: The agreement between the measured % ee and the known % ee of a prepared standard.
Precision: The reproducibility of the % ee measurement for multiple injections of the same sample.
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified in the presence of the major enantiomer.
By systematically evaluating these parameters, you can be confident in the accuracy and reliability of your enantiomeric excess determinations.
Conclusion
The determination of enantiomeric excess for chiral pyranols is readily achievable with a systematic approach centered on polysaccharide-based chiral stationary phases. While a universal method remains elusive, a logical screening protocol utilizing columns like Chiralpak® AD-H and Chiralcel® OD-H under normal-phase conditions provides a high probability of success. By understanding the principles of chiral recognition and diligently validating the final method, researchers can ensure the scientific integrity of their results, a critical aspect in the advancement of chiral chemistry and drug development.
References
Supporting Information for a publication.
Wang, F., Dowling, T., Ellison, D., & Wyvratt, J. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A, 1034(1-2), 117-123. [Link]
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413, 706-734. [Link]
Wang, F., et al. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A. [Link]
Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. [Link]
Strategies for chiral separation: from racemate to enantiomer. (2022). Chemical Society Reviews, 51(18), 7649-7705. [Link]
Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. (2023). Molecules, 28(15), 5734. [Link]
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
Enantioseparations of polyhalogenated 4,4'-bipyridines on polysaccharide-based chiral stationary phases and molecular dynamics simulations of selector-selectand interactions. (2021). Electrophoresis, 42(17-18), 1853-1863. [Link]
Chiral Drug Separation. (2004). In Encyclopedia of Medical Devices and Instrumentation. [Link]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating 2-Methyl-tetrahydro-pyran-4-ol Against Established Counterparts
For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient, selective, and practical methods to control stereochemistry is paramount. Chiral auxiliar...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and practical methods to control stereochemistry is paramount. Chiral auxiliaries represent a foundational and powerful strategy, enabling the synthesis of enantiomerically pure compounds that are the building blocks of numerous pharmaceuticals and fine chemicals.[1] This guide provides an in-depth comparison of established chiral auxiliaries, namely Evans oxazolidinones, pseudoephedrine, and camphorsultam, and explores the potential of 2-Methyl-tetrahydro-pyran-4-ol as a emerging alternative.
The Core Principle of Chiral Auxiliaries
A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a specific stereoisomer.[1] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several key criteria:
High Diastereoselectivity: The ability to induce the formation of one diastereomer over all others.
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.[2]
High Recovery and Recyclability: For cost-effectiveness, the auxiliary should be recoverable in high yield and purity.[3][4][5]
Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable and reliable.
Below is a logical workflow illustrating the role of a chiral auxiliary in asymmetric synthesis.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Established Chiral Auxiliaries: A Performance Benchmark
Evans Oxazolidinones
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most widely used and effective chiral auxiliaries, particularly in asymmetric aldol and alkylation reactions.[1]
Mechanism of Action: The N-acyloxazolidinone forms a rigid chelated enolate with a Lewis acid (e.g., boron or titanium), which blocks one face of the enolate, leading to highly diastereoselective reactions.[6][7]
Performance:
Diastereoselectivity: Excellent, often >99% de.[6]
Applications: Aldol reactions, alkylations, Michael additions, and Diels-Alder reactions.[1]
Cleavage: Can be cleaved under various conditions to yield carboxylic acids, alcohols, aldehydes, or amides.[8][9]
Recyclability: The auxiliary can be recovered in high yields.[7]
Experimental Protocol: Asymmetric Alkylation using an Evans Oxazolidinone [7]
Acylation: The oxazolidinone is acylated with an acid chloride or anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP).
Enolate Formation: The N-acyloxazolidinone is treated with a strong base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to form the corresponding Z-enolate.
Alkylation: The enolate is reacted with an alkyl halide to introduce the desired alkyl group.
Cleavage: The auxiliary is cleaved using conditions such as LiOH/H₂O₂ to afford the carboxylic acid.
Pseudoephedrine
Derived from the readily available and inexpensive natural product pseudoephedrine, this chiral auxiliary, developed by Andrew G. Myers, is particularly effective for the asymmetric alkylation of amides.[]
Mechanism of Action: The pseudoephedrine amide forms a lithium chelate enolate, where the phenyl group shields one face of the enolate, directing the approach of the electrophile.[1]
Performance:
Diastereoselectivity: Very high, often >97% de.
Applications: Primarily asymmetric alkylation to produce chiral carboxylic acids, alcohols, and ketones.[1]
Cleavage: The amide bond can be cleaved under acidic or basic conditions, or by reduction.[1]
Recyclability: The pseudoephedrine auxiliary can be recovered and reused.
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
Amide Formation: Pseudoephedrine is reacted with an acyl chloride or anhydride to form the corresponding amide.
Enolate Formation: The amide is deprotonated with a strong base like lithium diisopropylamide (LDA) in the presence of LiCl at low temperatures.
Alkylation: The resulting enolate is treated with an alkyl halide.
Cleavage: The auxiliary is removed by hydrolysis or reduction to yield the desired chiral product.
Camphorsultam
Oppolzer's camphorsultam, derived from camphor, is a highly effective chiral auxiliary for a variety of asymmetric transformations, including Diels-Alder reactions, alkylations, and aldol reactions.[11]
Mechanism of Action: The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, effectively blocking one face of the attached substrate.
Performance:
Diastereoselectivity: Excellent, particularly in Diels-Alder reactions.
Applications: Diels-Alder reactions, conjugate additions, alkylations, and aldol reactions.
Cleavage: The auxiliary can be removed by hydrolysis or reduction.
Recyclability: Camphorsultam can be recovered and reused.[3][4]
Performance Comparison of Established Chiral Auxiliaries
Chiral Auxiliary
Typical Reactions
Diastereoselectivity (de)
Key Advantages
Limitations
Evans Oxazolidinones
Aldol, Alkylation, Michael Addition
>99%
High diastereoselectivity, versatile cleavage
More expensive than pseudoephedrine
Pseudoephedrine
Alkylation
>97%
Inexpensive, readily available
Primarily for alkylation
Camphorsultam
Diels-Alder, Conjugate Addition
>98%
Excellent for cycloadditions, highly crystalline derivatives
Can be expensive
2-Methyl-tetrahydro-pyran-4-ol: A Potential New Chiral Auxiliary?
While not extensively documented as a chiral auxiliary in the scientific literature, 2-Methyl-tetrahydro-pyran-4-ol possesses structural features that suggest its potential in asymmetric synthesis.
Structure and Synthesis: 2-Methyl-tetrahydro-pyran-4-ol is a chiral secondary alcohol containing a tetrahydropyran ring. Enantiomerically enriched forms of this compound can be synthesized via asymmetric Prins cyclization, a powerful method for constructing tetrahydropyran rings.[12][13][14][15][16] Organocatalytic methods have also been developed for the asymmetric synthesis of functionalized tetrahydropyrans.[17][18][19]
Caption: Asymmetric synthesis of 2-Methyl-tetrahydro-pyran-4-ol via Prins cyclization.
Hypothetical Application as a Chiral Auxiliary:
As a chiral alcohol, 2-Methyl-tetrahydro-pyran-4-ol could be attached to a prochiral carboxylic acid to form a chiral ester. The resulting ester enolate could then undergo diastereoselective reactions.
Potential Advantages:
Simple Structure: The relatively simple structure may allow for easier synthesis and modification compared to more complex auxiliaries.
Potential for High Stereocontrol: The cyclic nature of the tetrahydropyran ring could provide a rigid scaffold to effectively block one face of the enolate.
Recyclability: As a simple alcohol, it could potentially be recovered and recycled.
Potential Disadvantages and Areas for Research:
Lack of Experimental Data: There is a significant lack of published research on its performance as a chiral auxiliary, making it difficult to predict its effectiveness.
Conformational Flexibility: The tetrahydropyran ring may have more conformational flexibility compared to the rigid systems of Evans oxazolidinones or camphorsultam, potentially leading to lower diastereoselectivity.
Cleavage Conditions: The conditions required to cleave the ester linkage would need to be carefully optimized to avoid racemization of the product.[2]
Future Outlook and a Call for Investigation
While established chiral auxiliaries like Evans oxazolidinones, pseudoephedrine, and camphorsultam remain the workhorses of asymmetric synthesis, the exploration of new, simple, and cost-effective auxiliaries is a continuous endeavor. 2-Methyl-tetrahydro-pyran-4-ol presents an intriguing, yet largely unexplored, candidate. Its straightforward synthesis and chiral nature warrant further investigation into its potential as a chiral auxiliary.
Researchers are encouraged to explore the following:
Attachment to Prochiral Substrates: Developing efficient methods for attaching 2-Methyl-tetrahydro-pyran-4-ol to various carboxylic acid derivatives.
Performance in Asymmetric Reactions: Evaluating the diastereoselectivity of reactions such as enolate alkylation and aldol additions using this auxiliary.
Cleavage and Recyclability: Establishing mild and efficient conditions for the cleavage of the auxiliary and assessing its recovery and potential for recycling.
By systematically investigating these aspects, the scientific community can determine if 2-Methyl-tetrahydro-pyran-4-ol can take its place among the valuable tools available for asymmetric synthesis.
References
Willis, M. C., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link]
Reddy, B. V. S., et al. (2014). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]
Kaib, P. S. J., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society. [Link]
Yadav, J. S., et al. (2008). Phosphomolybdic acid catalyzed efficient Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature. Synthesis. [Link]
Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. ACS Publications. [Link]
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters. [Link]
Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Sci-Hub. [Link]
Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. ResearchGate. [Link]
Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. [Link]
Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. National Institutes of Health. [Link]
Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Link]
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
Labidi, A., & Yacin-Ali, A. (2020). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. PubMed Central. [Link]
Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health. [Link]
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. National Institutes of Health. [Link]
Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols. Nature. [Link]
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. National Institutes of Health. [Link]
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]
Organocatalytic Synthesis of an Alkyltetrahydropyran. ResearchGate. [Link]
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-tetrahydro-pyran-4-ol Derivatives in Anticancer Drug Discovery
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, lending itself to a diverse array of biological activities.[1] This guide delves into the structure-activity relationship (SAR) of 2-methyl-tetrah...
Author: BenchChem Technical Support Team. Date: January 2026
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, lending itself to a diverse array of biological activities.[1] This guide delves into the structure-activity relationship (SAR) of 2-methyl-tetrahydro-pyran-4-ol derivatives, with a particular focus on their potential as anticancer agents. By examining key structural modifications and their impact on cytotoxicity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for the rational design of novel therapeutics.
The 2-Methyl-tetrahydro-pyran-4-ol Core: A Versatile Starting Point
The 2-methyl-tetrahydro-pyran-4-ol scaffold presents multiple points for chemical modification, allowing for a systematic exploration of the chemical space and its influence on biological activity. The stereochemistry at the C2, C4, and C6 positions, along with the nature of substituents at these positions, plays a crucial role in target engagement and overall efficacy. While direct and extensive SAR studies on the unmodified 2-methyl-tetrahydro-pyran-4-ol core are emerging, valuable insights can be gleaned from closely related analogs, such as the 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones.
Unraveling the Structure-Activity Relationship: Insights from Anticancer Screening
Recent studies on 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones have provided critical clues into the SAR of this class of compounds. These derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, with their mechanism of action linked to the induction of apoptosis and inhibition of topoisomerase IIα.[1]
Impact of Substituents at the C2 and C6 Positions
The nature of the substituents at the C2 and C6 positions of the tetrahydropyran ring has a profound effect on cytotoxic potency. A comparative analysis of various derivatives reveals the following key trends:
Aromatic vs. Aliphatic Substituents: The presence of aromatic groups, such as a phenyl ring, at the C2 and C6 positions generally correlates with enhanced cytotoxicity compared to aliphatic substituents.
Steric Bulk and Lipophilicity: A study comparing different alkyl groups at the C2 position indicated that bulkier and potentially more lipophilic groups like isopropyl and phenyl were more effective than a linear n-butyl group in inducing cancer cell death.[1] This suggests that the size and physicochemical properties of the substituent are critical for optimal interaction with the biological target.
The following diagram illustrates the key SAR findings for 2,6-disubstituted tetrahydropyran derivatives.
Caption: Key structure-activity relationships for 2,6-disubstituted tetrahydropyran derivatives.
Data Summary: Cytotoxicity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones
The following table summarizes the cytotoxic activity of a series of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones against the HL-60 human leukemia cell line, as reported in the literature.[1]
Compound
R2 Substituent
R6 Substituent
IC50 (µM) against HL-60 cells
13f
Phenyl
Isopropyl
3.5 ± 0.3
13h
n-Butyl
Phenyl
5.2 ± 0.4
13i
Phenyl
Phenyl
2.8 ± 0.2
Data extracted from Molecules 2017, 22(11), 1963.[1]
Experimental Protocols for Synthesis and Biological Evaluation
To facilitate further research and validation of these findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2,6-disubstituted tetrahydropyran-4-ol and for key biological assays to assess its anticancer properties.
Synthesis of cis-2,6-Disubstituted Tetrahydropyran-4-ols via Prins Cyclization
The Prins cyclization is a powerful and versatile method for the stereoselective synthesis of tetrahydropyran rings.[2][3][4][5] The following protocol describes a general procedure for the synthesis of cis-2,6-disubstituted tetrahydropyran-4-ols.
Rationale: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde proceeds through a chair-like transition state, which allows for predictable control over the stereochemical outcome. The choice of Lewis or Brønsted acid catalyst can influence the reaction rate and selectivity.
Caption: General workflow for the synthesis of cis-2,6-disubstituted tetrahydropyran-4-ols via Prins cyclization.
Step-by-Step Protocol:
Reactant Preparation: To a solution of the homoallylic alcohol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde (1.2 eq).
Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
Catalyst Addition: Slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-1.0 eq), to the stirred solution.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
Extraction: Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
Purification: Concentrate the organic solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted tetrahydropyran-4-ol.
Evaluation of Apoptosis Induction by Flow Cytometry (Annexin V/PI Staining)
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptotic cells by flow cytometry.[6][7][8][9]
Rationale: During the early stages of apoptosis, phosphatidylserine (PS) residues translocate from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Caption: Workflow for the Annexin V/PI apoptosis assay using flow cytometry.
Step-by-Step Protocol:
Cell Treatment: Seed cancer cells at an appropriate density in a culture plate and treat them with various concentrations of the 2-methyl-tetrahydro-pyran-4-ol derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them from the plate.
Washing: Wash the collected cells twice with ice-cold phosphate-buffered saline (PBS) by centrifugation.
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
Incubation: Gently vortex the cells and incubate the mixture for 15-20 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up the compensation and quadrants.
In Vitro Topoisomerase IIα Inhibition Assay (DNA Relaxation)
Topoisomerase IIα is a key enzyme involved in DNA replication and a validated target for many anticancer drugs. The inhibitory activity of a compound against this enzyme can be assessed using a DNA relaxation assay.[10][11]
Rationale: Topoisomerase IIα relaxes supercoiled plasmid DNA by introducing transient double-strand breaks. In the presence of an inhibitor, this enzymatic activity is reduced or abolished, resulting in a higher proportion of supercoiled DNA remaining. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Step-by-Step Protocol:
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).
Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control inhibitor (e.g., etoposide) and a vehicle control (e.g., DMSO).
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of human topoisomerase IIα enzyme.
Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 30 minutes).
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
Protein Digestion: Treat the samples with proteinase K to remove the enzyme.
Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating dye (e.g., ethidium bromide) and perform electrophoresis.
Visualization: Visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA in the presence of the test compound indicate topoisomerase IIα inhibition.
Conclusion and Future Directions
The 2-methyl-tetrahydro-pyran-4-ol scaffold holds significant promise for the development of novel anticancer agents. The preliminary SAR insights from related compounds suggest that strategic modifications at the C2 and C6 positions can significantly enhance cytotoxic activity. The primary mechanism of action appears to be the induction of apoptosis, potentially through the inhibition of topoisomerase IIα.
Future research should focus on a more systematic SAR exploration of the 2-methyl-tetrahydro-pyran-4-ol core itself. This includes:
Stereochemical Elucidation: A thorough investigation of the impact of stereochemistry at the C2, C4, and C6 positions on biological activity.
Diverse Substituent Libraries: Synthesis and evaluation of a broader range of substituents at all modifiable positions to refine the SAR and optimize potency and selectivity.
Target Deconvolution: Further studies to confirm and characterize the direct molecular targets of these compounds.
By leveraging the experimental protocols and SAR insights provided in this guide, researchers can accelerate the discovery and development of next-generation anticancer therapeutics based on the versatile 2-methyl-tetrahydro-pyran-4-ol scaffold.
References
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
Chlebowski, M., et al. (2017). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 22(11), 1963. [Link]
Reddy, B. V. S., et al. (2014). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 12(42), 8496-8500. [Link]
Warburton, P. E., & Earnshaw, W. C. (2002). Human Topoisomerase IIα: Targeting to Subchromosomal Sites of Activity during Interphase and Mitosis. Molecular Biology of the Cell, 13(1), 163-177. [Link]
Saikia, A. K., et al. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. The Journal of Organic Chemistry, 88(5), 3012-3021. [Link]
Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. [Link]
Ghorai, M. K., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1083-1144. [Link]
Saikia, A. K., et al. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Request PDF. [Link]
Chlebowski, M., et al. (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. Molecules, 25(3), 565. [Link]
Devaux, C., et al. (2018). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 23(11), 2947. [Link]
Wadamoto, M., & Schaus, S. E. (2005). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Organic letters, 7(18), 4083-4085. [Link]
Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4613. [Link]
Lee, K. H., et al. (1989). Antitumor agents. 113. New 4 beta-arylamino derivatives of 4'-O-demethylepipodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. Journal of medicinal chemistry, 32(11), 2478-2484. [Link]
Liu, Y. Q., et al. (2014). A rational design strategy of the novel topoisomerase II inhibitors for the synthesis of the 4-O-(2-pyrazinecarboxylic)-4'-demethylepipodophyllotoxin with antitumor activity by diminishing the relaxation reaction of topoisomerase II-DNA decatenation. Bioorganic & medicinal chemistry, 22(11), 2998-3007. [Link]
Zukerman-Schpector, J., et al. (2011). 2-Cyclohexyl-4-methyltetrahydropyran-4-ol. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o656. [Link]
A Researcher's Guide to Validating the Anticancer Activity of Novel Tetrahydropyran Derivatives
The quest for novel anticancer therapeutics is a cornerstone of modern drug discovery. Among the myriad of scaffolds being investigated, tetrahydropyran derivatives have emerged as a promising class of compounds with dem...
Author: BenchChem Technical Support Team. Date: January 2026
The quest for novel anticancer therapeutics is a cornerstone of modern drug discovery. Among the myriad of scaffolds being investigated, tetrahydropyran derivatives have emerged as a promising class of compounds with demonstrated antiproliferative activities against various cancer cell lines.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of novel tetrahydropyran derivatives. We will delve into the essential in vitro assays, compare their efficacy against established anticancer agents, and explore the underlying molecular mechanisms.
The Rationale for Investigation: Why Tetrahydropyran Derivatives?
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products with potent biological activities. Its derivatives have shown a wide spectrum of pharmacological effects, including anticancer properties.[2] The structural versatility of the tetrahydropyran core allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening and optimization.[1] This guide will walk you through the critical steps to rigorously assess the anticancer claims of these novel molecules.
Experimental Workflow for Anticancer Activity Validation
A systematic approach is crucial for the robust evaluation of any new chemical entity. The following workflow outlines a logical progression from initial cytotoxicity screening to mechanistic investigation.
Caption: A streamlined workflow for validating the anticancer activity of novel compounds.
Phase 1: In Vitro Cytotoxicity Screening
The initial step in validating a potential anticancer agent is to determine its cytotoxic effects on cancer cells. This is typically achieved through cell viability assays.
Comparative Analysis of Cell Viability Assays: MTT vs. XTT
Two of the most common colorimetric assays for assessing cell viability are the MTT and XTT assays.[3] Both rely on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[3]
Feature
MTT Assay
XTT Assay
Principle
Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.[3][4]
Reduction of XTT to a water-soluble orange formazan product.[3][5]
Workflow
Requires an additional solubilization step to dissolve the formazan crystals.[3][4]
No solubilization step is needed, simplifying the protocol.[3][5]
Higher sensitivity, better reproducibility, and a more streamlined workflow.[5]
Disadvantages
The solubilization step can introduce variability and potential cell loss.[5]
Can be susceptible to interference from compounds affecting cellular redox potential.[3]
For high-throughput screening, the XTT assay is generally preferred due to its simpler protocol and reduced handling, which minimizes potential errors.[5]
Detailed Protocol: XTT Cell Viability Assay
This protocol is adapted from standard methodologies and should be optimized for specific cell lines and experimental conditions.
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the novel tetrahydropyran derivatives and a vehicle control. Add the compounds to the respective wells and incubate for 48-72 hours.
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
XTT Addition and Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C.
Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.[3]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Phase 2: Comparative Analysis with Standard Anticancer Drugs
To contextualize the potency of the novel tetrahydropyran derivatives, it is essential to compare their activity against established chemotherapeutic agents.[6]
Selection of Standard Drugs
The choice of standard drugs should be based on their common clinical use for the cancer types represented by the cell lines. For a broad-spectrum comparison, consider agents such as:
Cisplatin: A platinum-based drug that induces DNA damage.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA.
Paclitaxel: A taxane that interferes with microtubule function.
Comparative IC50 Data Table (Hypothetical)
The following table illustrates how to present the comparative cytotoxicity data. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Compound
MCF-7 (Breast Cancer) IC50 (µM)
HCT116 (Colon Cancer) IC50 (µM)
A549 (Lung Cancer) IC50 (µM)
Novel Tetrahydropyran Derivative 1
5.2
8.1
12.5
Novel Tetrahydropyran Derivative 2
15.8
22.4
35.1
Cisplatin
9.7
11.3
15.8
Doxorubicin
0.5
1.2
2.1
This comparative analysis provides a clear benchmark for the potency of the novel compounds.
Phase 3: Unraveling the Mechanism of Action
Once the cytotoxic potential is established, the next crucial step is to investigate the underlying mechanism by which the novel tetrahydropyran derivatives induce cancer cell death.
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[7] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[8][9]
Propidium Iodide (PI): A fluorescent nucleic acid dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[9][10]
Detailed Protocol: Annexin V/PI Apoptosis Assay
Cell Treatment: Treat cancer cells with the novel tetrahydropyran derivative at its IC50 concentration for 24-48 hours.
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9]
Cell Cycle Arrest: Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the cell cycle.[11] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14]
Detailed Protocol: Cell Cycle Analysis
Cell Treatment: Treat cancer cells with the novel compound for a predetermined time (e.g., 24 hours).
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[12][13][14]
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[12][14]
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[12]
Investigating Key Signaling Pathways: Western Blotting
To delve deeper into the molecular mechanism, Western blotting can be employed to examine the effect of the novel compounds on key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[15][16][17][18][19]
Caption: Key signaling pathways often dysregulated in cancer.
Detailed Protocol: Western Blot Analysis
Protein Extraction: Treat cells with the tetrahydropyran derivative, then lyse the cells to extract total protein.[20]
Protein Quantification: Determine the protein concentration of the lysates.
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[19]
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated Akt, total Akt, phosphorylated ERK, total ERK).[21]
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[21]
By analyzing the changes in the phosphorylation status of key proteins, researchers can determine if the novel compounds modulate these critical cancer-related pathways.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for validating the anticancer activity of novel tetrahydropyran derivatives. By systematically progressing from initial cytotoxicity screening to in-depth mechanistic studies, researchers can generate the comprehensive data package required for further preclinical and clinical development. Future in vivo studies using animal models will be necessary to evaluate the efficacy, toxicity, and pharmacokinetic properties of the most promising candidates.[22][23][24][25]
References
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. [Link]
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
PubMed Central. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. [Link]
Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. [Link]
PubMed Central. The MAPK pathway across different malignancies: A new perspective. [Link]
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. [Link]
Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. [Link]
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]
Tel Aviv University. In vivo screening models of anticancer drugs. [Link]
ResearchGate. MAPK/ERK signaling and the hallmarks of cancers. The MAPK/ERK pathway.... [Link]
ResearchGate. (PDF) In vivo screening models of anticancer drugs. [Link]
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
ResearchGate. (PDF) In-vitro Models in Anticancer Screening. [Link]
ResearchGate. Novel tetrahydropyran‐triazole hybrids with antiproliferative activity against human tumor cells | Request PDF. [Link]
Quratul Ain. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
PubMed Central. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
NIH. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. [Link]
MDPI. Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives. [Link]
ACS Publications. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. [Link]
PubMed Central. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. [Link]
The NCI-60 screen and COMPARE algorithm as described by the original developers.. [Link]
PubMed Central. Guidelines for clinical evaluation of anti‐cancer drugs. [Link]
NIH. Recent advances of tryptanthrin and its derivatives as potential anticancer agents. [Link]
A Researcher's Guide to Cis-Trans Isomerism and Biological Activity
Introduction: The Critical Role of Spatial Arrangement in Biology In the molecular world, structure is paramount. Even molecules sharing the identical chemical formula and connectivity can exhibit profoundly different bi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Spatial Arrangement in Biology
In the molecular world, structure is paramount. Even molecules sharing the identical chemical formula and connectivity can exhibit profoundly different biological effects. This phenomenon is governed by stereoisomerism, and one of its most impactful forms is geometric or cis-trans isomerism.[1] Arising from restricted rotation around a double bond or within a ring structure, cis-trans isomers possess the same atoms connected in the same sequence but differ in their three-dimensional arrangement.[1] In a cis isomer, functional groups are positioned on the same side of the double bond, often creating a "kinked" structure. In contrast, the trans isomer has these groups on opposite sides, resulting in a more linear, extended conformation.[1][2]
This seemingly subtle distinction in spatial orientation is the linchpin for a molecule's interaction with the highly specific machinery of a cell, including enzymes, receptors, and membranes. The shape of a molecule dictates its function. This guide provides an in-depth comparison of the biological activities of cis versus trans isomers, drawing upon classic examples from pharmacology, nutrition, and fundamental biological processes. We will explore the mechanistic basis for their differential effects and provide the experimental frameworks used to validate these observations.
Case Study 1: The Striking Dichotomy of Cisplatin and Transplatin in Cancer Therapy
Perhaps the most dramatic illustration of isomeric influence in medicine is the comparison between cisplatin and its geometric isomer, transplatin. Cisplatin is a cornerstone of chemotherapy, highly effective against various cancers, while transplatin is clinically inactive and considered non-therapeutic.[3][4]
Mechanistic Insights: A Tale of Two DNA Adducts
The anticancer activity of cisplatin is rooted in its ability to bind to nuclear DNA, forming adducts that inhibit replication and transcription, ultimately triggering cell death.[5][6] The crucial difference lies in the geometry of these DNA adducts.
Cisplatin: The cis configuration allows it to form mainly 1,2-intrastrand crosslinks, where it binds to two adjacent guanine bases on the same DNA strand.[3] This creates a significant "kink" in the DNA helix, a structural distortion that is poorly recognized and repaired by the cell's machinery. This persistent lesion effectively halts DNA replication, leading to apoptosis.[5][6]
Transplatin: The trans configuration makes it sterically impossible to form the same 1,2-intrastrand crosslinks. Instead, it forms monofunctional adducts and some interstrand crosslinks, which cause a much smaller distortion to the DNA structure.[3] These lesions are more readily recognized and removed by nucleotide excision repair (NER) proteins, allowing the cancer cell to survive.
}
caption: "Mechanism of Cisplatin vs. Transplatin DNA Interaction."
Experimental Validation: Quantifying Cytotoxicity
The differential activity of cisplatin and transplatin is readily quantified using cell viability assays. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8][9]
Comparative Cytotoxicity Data
Compound
Cell Line
IC50 Value (µM)
Efficacy
Cisplatin
A2780
~2-5
Highly Cytotoxic
Transplatin
A2780
>100
Largely Ineffective
Cisplatin
CH1
~1-3
Highly Cytotoxic
Transplatin
CH1
>50
Largely Ineffective
Note: IC50 values are approximate and can vary based on experimental conditions. Data synthesized from principles described in sources.[10]
Protocol Spotlight: MTT Cell Viability Assay
This protocol provides a framework for comparing the cytotoxicity of cisplatin and transplatin.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]
Step-by-Step Methodology:
Cell Seeding:
Culture human ovarian cancer cells (e.g., A2780) in appropriate media.
Trypsinize and count the cells.
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell adhesion.[7]
Compound Treatment:
Prepare serial dilutions of cisplatin and transplatin in culture medium.
Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).
Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
MTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][11]
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7][11]
Solubilization and Measurement:
Carefully remove the medium.
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[8]
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.[8]
Data Analysis:
Subtract the background absorbance from all readings.
Calculate cell viability as a percentage of the vehicle-treated control.
Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
}
caption: "Experimental workflow for the MTT cytotoxicity assay."
Case Study 2: Unsaturated Fatty Acids - The Kink that Defines Health
The distinction between cis and trans unsaturated fatty acids is a critical topic in nutrition and cell biology. While both are types of unsaturated fats, their geometric differences lead to vastly different effects on cell membranes and overall health.[12]
Mechanistic Insights: Membrane Fluidity and Molecular Packing
Cell membranes are composed of a phospholipid bilayer, and the nature of the fatty acid tails in these phospholipids dictates the membrane's physical properties.
Cis Fatty Acids: Naturally occurring unsaturated fatty acids are typically in the cis configuration.[13] The kink in their structure prevents the fatty acid tails from packing tightly together.[13][14] This disruption increases the space between phospholipids, thereby increasing membrane fluidity.[15][16] A fluid membrane is essential for the proper function of embedded proteins like receptors and channels.
Trans Fatty Acids: These are primarily formed through an industrial process called partial hydrogenation.[13] Their trans double bond results in a more linear, straight structure, similar to that of a saturated fatty acid.[2][12] This allows them to pack more tightly with other phospholipids, decreasing membrane fluidity and making the membrane more rigid.[15][17] This altered fluidity can impair the function of membrane proteins and has been linked to an increased risk of cardiovascular disease.[17][18]
Experimental Validation: Impact on Health Markers
The differential effects of cis and trans fats are evident in their impact on blood cholesterol levels.
Comparative Effects on Cholesterol
Fatty Acid Type
Effect on LDL ("Bad") Cholesterol
Effect on HDL ("Good") Cholesterol
Overall Health Impact
Cis-Unsaturated
Lowers or Neutral
Raises or Neutral
Generally Beneficial
Trans-Unsaturated
Raises
Lowers
Detrimental
Data synthesized from principles described in sources.[12][18]
Case Study 3: The Photochemistry of Vision - A Cis-to-Trans Switch
The fundamental process of vision is a remarkable example of a biological function completely dependent on the light-induced isomerization of a molecule. The chromophore at the heart of this process is retinal, a form of Vitamin A.[19]
Mechanistic Insights: The Visual Cycle
In the photoreceptor cells of the retina, retinal exists in the 11-cis-retinal form, bound to a protein called opsin.[20][21] The entire complex is known as rhodopsin.[19]
Light Absorption: When a photon of light strikes the rhodopsin molecule, its energy is absorbed by the 11-cis-retinal.[19][22]
Isomerization: This energy input triggers an incredibly fast (within femtoseconds) isomerization from the bent 11-cis-retinal to the straight all-trans-retinal.[20][22]
Conformational Change: The newly formed all-trans-retinal no longer fits properly in the binding pocket of the opsin protein.[19] This geometric mismatch forces a conformational change in the opsin protein.
Signal Transduction: The activated opsin then triggers a G-protein signaling cascade (involving transducin), which ultimately leads to the hyperpolarization of the rod cell membrane and the generation of a nerve impulse sent to the brain.[20]
Regeneration: To reset the system, the all-trans-retinal is released and enzymatically converted back to 11-cis-retinal in a process known as the visual cycle, ready to detect another photon.[21][23]
The specificity of this process is absolute; only the cis isomer can be bound within the resting state of opsin to detect light, and its conversion to the trans isomer is the essential trigger for vision.
}
caption: "The cis-trans isomerization cycle in vision."
Conclusion
The geometric arrangement of atoms, specifically the distinction between cis and trans isomers, is a fundamental principle with profound consequences for biological activity. From the life-saving efficacy of cisplatin in chemotherapy to the health implications of dietary fats and the very mechanism of sight, the spatial structure of a molecule dictates its function. For researchers in drug development and the life sciences, a deep understanding of isomerism is not merely academic; it is essential for designing effective therapeutics, understanding physiological processes, and promoting human health. The experimental frameworks provided herein serve as a starting point for the critical evaluation of these structurally distinct but chemically identical molecules.
Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity.
Chemistry LibreTexts. (2025, January 20). 15.3: Vision.
Palczewski, K. (n.d.). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. PMC - NIH.
Abcam. (n.d.). MTT assay protocol.
Reddit. (2024, October 5). Why are trans unsaturated fatty acids more fluid than saturated fatty acids?.
Khan Academy. (2013, September 17). Cell membrane fluidity. YouTube.
Sharma, R. P., & Edwards, I. R. (1991). Relative lack of toxicity of transplatin compared with cisplatin in rodents.
Wikipedia. (n.d.). Visual cycle.
Harder, H. C., Smith, R. G., & Leroy, A. F. (1976). Differences in the inhibition of translation by cisplatin, transplatin, and certain related compounds. Cancer Research, 36(11), 3821-3829.
Kochendoerfer, G. G., & Mathies, R. A. (1999). Wavelength Dependent Cis-Trans Isomerization in Vision. Journal of Physical Chemistry A, 103(50), 10351-10359.
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual.
Tatebe, H., Yaku, H., Murata, S., & Yoshikawa, Y. (2019). Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. International Journal of Molecular Sciences, 20(24), 6344.
Williams Sites. (n.d.).
BenchChem. (2025). A Comparative Guide to the Biological Activity of Cis- and Trans-9-Decenoyl-CoA Isomers.
Roach, C., Feller, S. E., Ward, J. A., Shaikh, S. R., Zerouga, M., & Stillwell, W. (2004). Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties. Biochemistry, 43(20), 6344-6351.
Lakna. (2020, January 16).
Med-X. (2023, February 19).
Study.com. (n.d.). Cis vs. Trans Fatty Acids | Differences, Structure & Chemical - Lesson.
Dynamic Science. (n.d.).
Biological Principles. (n.d.). Membranes and Transport.
Study.com. (n.d.). Video: Cis vs. Trans Fatty Acids | Differences, Structure & Chemical.
Kopecka, J., et al. (2011). Structural Characterization, DNA Interactions, and Cytotoxicity of New Transplatin Analogues Containing One Aliphatic and One Planar Heterocyclic Ligand. Inorganic Chemistry, 50(15), 7206-7216.
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Methyl-tetrahydro-pyran-4-OL
Introduction: The Synthetic Challenge and the Imperative of Purity 2-Methyl-tetrahydro-pyran-4-ol is a valuable cyclic ether alcohol, often synthesized via an acid-catalyzed Prins cyclization between a homoallylic alcoho...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Synthetic Challenge and the Imperative of Purity
2-Methyl-tetrahydro-pyran-4-ol is a valuable cyclic ether alcohol, often synthesized via an acid-catalyzed Prins cyclization between a homoallylic alcohol (like 3-buten-1-ol) and an aldehyde (such as acetaldehyde or its trimer, paraldehyde).[1][2][3] While elegant, this route can introduce a variety of impurities that can significantly impact downstream applications, particularly in stereoselective synthesis or in regulated industries like fragrance and pharmaceuticals.
The critical nature of purity assessment cannot be overstated. Impurities, which may include unreacted starting materials, diastereomers, constitutional isomers, and reaction by-products, can alter the chemical and physical properties of the final product, affect reaction kinetics, and pose potential safety risks.[4] This guide compares the three most powerful analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supplemented by Mass Spectrometry (MS) for definitive identification.
The Impurity Profile: What to Look For
A robust analytical strategy begins with understanding the potential impurity landscape based on the synthetic route. For the Prins cyclization synthesis of 2-Methyl-tetrahydro-pyran-4-ol, key impurities to monitor include:
Starting Materials: Residual 3-buten-1-ol and acetaldehyde/paraldehyde.
Stereoisomers: The reaction typically produces a mixture of cis and trans diastereomers. Controlling and quantifying this ratio is often a primary analytical goal.
By-products: Dehydration products, polymeric materials, or products from side-reactions catalyzed by the acid.
Residual Solvents: Solvents used during the reaction or workup (e.g., ethyl acetate, ether).[2]
Comparative Analysis of Core Purity Assessment Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific information required. 2-Methyl-tetrahydro-pyran-4-ol is a relatively small (MW: 116.16 g/mol ), polar, and volatile alcohol, which informs our selection.[5]
Gas Chromatography (GC): The Workhorse for Volatiles
GC is a premier technique for separating and analyzing volatile substances.[6][7] Given the target molecule's properties, GC is an excellent first-line approach for purity assessment.[8]
Principle of Operation: The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is largely dependent on their boiling points and polarity.[7]
Causality in Method Design:
Column Selection: A mid-polarity column (e.g., a 5% Phenyl Polysiloxane) is a logical starting point. It provides a good balance for separating the polar alcohol from less polar starting materials and by-products. For better peak shape of the alcohol, a more polar wax-type column (polyethylene glycol) can be advantageous, as it reduces tailing caused by the interaction of the hydroxyl group with the stationary phase.
Detector: A Flame Ionization Detector (FID) is the standard choice for organic compounds. It offers high sensitivity and a wide linear range, making it ideal for quantifying impurities, even at low levels.[9]
Injection Port: Using a deactivated liner is critical. The hydroxyl group of the analyte can interact with active silanol sites in a standard glass liner, leading to peak tailing and poor reproducibility.[10]
Workflow for GC-Based Purity Assessment
Caption: Workflow for purity assessment of 2-Methyl-tetrahydro-pyran-4-ol using GC-FID.
High-Performance Liquid Chromatography (HPLC): For Polarity and Flexibility
While GC is suitable, HPLC offers versatility, especially for less volatile impurities or when derivatization is undesirable. The high polarity of 2-Methyl-tetrahydro-pyran-4-ol presents a specific challenge for the most common HPLC mode, reversed-phase.[11]
Principle of Operation: A liquid solvent (mobile phase) is pumped under high pressure through a column packed with a solid adsorbent (stationary phase). Separation is based on the analyte's affinity for the stationary versus the mobile phase.[12]
Causality in Method Design:
Mode & Column Selection: Standard reversed-phase (RP) columns like C18 struggle to retain very polar, small molecules, which elute at or near the solvent front.[13] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice.[14] A HILIC column (e.g., with an amide or bare silica stationary phase) uses a high organic mobile phase, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, thus providing excellent retention.[14]
Detector: The analyte lacks a strong UV chromophore. Therefore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary. However, these detectors are not compatible with gradient elution, which may be needed to resolve all impurities. The ideal solution is coupling HPLC with a Mass Spectrometer (HPLC-MS), which provides both universal detection and mass information for impurity identification.[15]
Workflow for HPLC-Based Purity Assessment
Caption: Workflow for purity assessment of 2-Methyl-tetrahydro-pyran-4-ol using HILIC-MS.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Unlike chromatographic techniques that provide relative purity (area %), qNMR can determine the absolute purity (w/w %) of a substance without needing a reference standard of the analyte itself.[16][17] This makes it an incredibly powerful, non-destructive, and definitive technique.[16]
Principle of Operation: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[18] By comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and mass, the exact purity of the analyte can be calculated.[19]
Causality in Method Design:
Internal Standard Selection: The standard must be of high purity, non-volatile, and possess sharp signals that do not overlap with any analyte signals. For 2-Methyl-tetrahydro-pyran-4-ol in a solvent like DMSO-d6, a good choice would be maleic acid or dimethyl sulfone.
Acquisition Parameters: To ensure accuracy, key parameters must be optimized. A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, is crucial for full signal recovery. A calibrated 90° pulse angle should also be used.[18]
Signal Selection: Choose well-resolved, sharp singlet signals from both the analyte and the internal standard for integration to minimize integration errors.
Head-to-Head Comparison: Data & Performance
To illustrate the strengths of each technique, consider a hypothetical batch of synthesized 2-Methyl-tetrahydro-pyran-4-ol containing known impurities.
Technique
Principle
Strengths for This Application
Weaknesses for This Application
Typical Purity Result (Hypothetical)
GC-FID
Separation by volatility/boiling point.
- Excellent for volatile impurities (solvents, starting materials).- High resolution and sensitivity.[8]- Robust and widely available.
- Potential for on-column degradation of thermally labile compounds.- Alcohol group can cause peak tailing.[10]- Provides relative purity only.
98.5% (Area Normalization)
HPLC-RID/MS
Separation by polarity.
- Ideal for non-volatile or polymeric impurities.- HILIC mode provides good retention for the polar analyte.[14]- MS coupling provides mass data for impurity ID.[20][21]
- Requires universal detector (RID/ELSD/MS) as analyte lacks UV chromophore.- RID is not gradient compatible.- Provides relative purity only.
98.2% (Area Normalization)
¹H qNMR
Signal area is proportional to molar concentration.[18]
- Provides absolute purity (mass fraction) without a specific analyte standard.[16]- Non-destructive.[22]- Structurally informative for impurity identification.
- Lower sensitivity compared to chromatographic methods.- Requires a certified, non-interfering internal standard.- Signal overlap can complicate quantification.
97.9% ± 0.5% (w/w vs. Internal Standard)
Logical Comparison of Analytical Techniques
Caption: Comparison of the primary strengths and weaknesses of GC, HPLC, and qNMR.
Detailed Experimental Protocols
Protocol 1: GC-FID Purity Assay
Standard/Sample Preparation: Accurately weigh ~20 mg of the 2-Methyl-tetrahydro-pyran-4-ol sample into a GC vial. Add 1.0 mL of methanol. Cap and vortex to dissolve.
GC System & Conditions:
Column: Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Oven Program: 50°C (hold 2 min), ramp to 220°C at 15°C/min, hold 5 min.
Inlet: 230°C, Split mode (50:1).
Detector (FID): 250°C.
Injection: Inject 1 µL of the prepared sample.
Data Analysis: Integrate all peaks. Calculate purity using the area percent formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: HILIC-MS Purity Assay
Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of 90:10 Acetonitrile:Water. Filter through a 0.45 µm PTFE syringe filter.
HPLC System & Conditions:
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 95% B (isocratic) for 10 min.
Flow Rate: 0.3 mL/min.
Column Temperature: 30°C.
MS Detector Conditions (ESI+):
Scan Range: 50-300 m/z.
Capillary Voltage: 3.5 kV.
Source Temperature: 120°C.
Injection: Inject 2 µL of the filtered sample.
Data Analysis: Extract the total ion chromatogram (TIC). Calculate purity by area percent. Use the mass spectra of minor peaks to propose impurity identities.
Protocol 3: ¹H qNMR Purity Assay
Sample Preparation: Accurately weigh ~15 mg of 2-Methyl-tetrahydro-pyran-4-ol and ~10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into a vial. Dissolve in ~0.7 mL of DMSO-d6. Transfer to an NMR tube.
NMR Spectrometer & Parameters (400 MHz):
Pulse Program: Standard 1D proton (zg30).
Pulse Angle: 30° (ensure it is calibrated).
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons).
Number of Scans (NS): 16.
Acquisition Time (AQ): ~4 seconds.
Data Processing: Apply an exponential multiplying factor (line broadening) of 0.3 Hz. Phase and baseline correct the spectrum carefully.
Quantification:
Integrate a well-resolved signal from the analyte (e.g., the methyl group doublet).
Integrate the singlet signal from the internal standard (e.g., the two olefinic protons of maleic acid).
Calculate purity using the standard qNMR equation, accounting for molecular weight, mass, number of protons, and purity of the internal standard.
Conclusion and Recommendations
For a comprehensive and trustworthy purity assessment of synthesized 2-Methyl-tetrahydro-pyran-4-ol, a multi-pronged approach is recommended.
For routine quality control and detection of volatile impurities:GC-FID is a rapid, sensitive, and reliable method.
For identifying unknown, non-volatile, or isomeric impurities:HILIC-MS provides orthogonal separation and invaluable structural information.
For definitive, absolute purity assignment for a reference lot or final product:¹H qNMR is the gold standard, offering a direct measure of mass fraction purity that is traceable and highly accurate.
By combining these techniques, researchers and drug development professionals can build a complete and validated purity profile, ensuring the quality, safety, and consistency of their synthesized material.
References
The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search Result.
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
Impurity Profiling with HRMS. (n.d.). Toref-Standards.
Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
A Researcher's Guide to Absolute Configuration: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a chiral molecule—its absolute configuration—is a critical determinant of its biological activity.[1][2] Enantiome...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a chiral molecule—its absolute configuration—is a critical determinant of its biological activity.[1][2] Enantiomers, mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, unambiguous determination of absolute configuration is not merely a regulatory requirement but a fundamental necessity for ensuring drug safety and efficacy.
For decades, single-crystal X-ray crystallography has been the gold standard for determining the absolute configuration of molecules.[3][4][5][6] Its ability to provide a direct and detailed three-dimensional map of a molecule at atomic resolution is unparalleled.[6] However, the requirement for a high-quality single crystal can be a significant bottleneck.[7][8] This guide provides an in-depth comparison of X-ray crystallography with powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—offering researchers the insights needed to select the most appropriate technique for their specific challenge.
The Decisive Power of Anomalous Dispersion in X-ray Crystallography
The ability of X-ray crystallography to determine absolute configuration hinges on a phenomenon known as anomalous dispersion or resonant scattering.[7][9][10][11][12] When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number with both real and imaginary components.[7][9] This phase shift in the scattered X-rays breaks Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Friedel or Bijvoet pair, are equal.[9][13]
The measurable difference in intensity between these Bijvoet pairs provides the crucial information to distinguish between a molecule and its mirror image.[11][14][15] The magnitude of this anomalous scattering effect is dependent on the atomic number of the elements present and the wavelength of the X-ray radiation used.[7][16] Heavier atoms (e.g., bromine, sulfur, phosphorus) produce a stronger anomalous signal, making the determination more straightforward.[7][16] However, recent advancements in diffractometer technology and data analysis methods have made it increasingly possible to determine the absolute configuration of "light-atom" structures containing only carbon, hydrogen, nitrogen, and oxygen.[16][17]
Key Parameters for Absolute Structure Validation: Flack and Hooft
Two critical parameters are used to validate the determined absolute structure:
The Flack Parameter (x): This parameter is refined during the crystallographic analysis and provides a measure of the relative amounts of the two enantiomers in the crystal.[18][19][20] A value close to 0 with a small standard uncertainty indicates that the correct enantiomer has been modeled. A value near 1 suggests that the inverted structure is correct, and a value around 0.5 may indicate a racemic twin.[18][19]
The Hooft Parameter (y): This parameter is derived from a Bayesian statistical analysis of Bijvoet pair intensity differences and offers an alternative and often more precise assessment of the absolute structure, particularly in cases with weak anomalous scattering.[14][16][19][21]
A Comparative Look: X-ray Crystallography vs. Chiroptical Spectroscopy
While X-ray crystallography provides a definitive answer, its prerequisite of a suitable single crystal is not always met.[8] In such cases, chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer powerful solution-state alternatives.[1][22][23]
Feature
X-ray Crystallography
Vibrational Circular Dichroism (VCD)
Electronic Circular Dichroism (ECD)
Principle
Anomalous dispersion of X-rays by a single crystal.[7][9]
Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[22][23][24]
Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[25][26]
Sample Requirement
High-quality single crystal (typically 0.1-0.3 mm).[7]
Solution (typically mg quantity).[22] No crystallization needed.[27]
Solution (typically µg to mg quantity). No crystallization needed.
"Heavy Atom" Requirement
Beneficial for a strong signal, but not always essential with modern instrumentation.[16][17]
Refinement of the crystal structure and analysis of Flack/Hooft parameters.[18][21]
Comparison of the experimental spectrum with a quantum mechanically calculated spectrum.[1][22]
Comparison of the experimental spectrum with a quantum mechanically calculated spectrum.[25][28]
Confidence in Assignment
High, considered the "gold standard" when successful.[3]
High, when a good correlation between experimental and calculated spectra is achieved.[22]
Can be complex due to conformational flexibility and solvent effects.[26][29]
Throughput
Can be time-consuming due to crystallization trials.
Relatively fast once the sample is in solution.[27]
Relatively fast once the sample is in solution.
Experimental Workflow: A Step-by-Step Guide
X-ray Crystallography for Absolute Configuration Determination
The following diagram and protocol outline the key steps involved in determining the absolute configuration of a chiral molecule using single-crystal X-ray crystallography.
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Experimental Protocol:
Crystal Growth:
Start with an enantiomerically pure sample.
Screen a wide range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of suitable size and quality.[7] If the molecule itself does not crystallize well, derivatization or co-crystallization with a known chiral molecule can be employed.[8][11][30]
Data Collection:
Select a high-quality single crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
Choose an appropriate X-ray source. Copper (Cu Kα) radiation is often preferred for light-atom structures as it enhances the anomalous scattering signal.[17]
Collect a complete dataset, ensuring high redundancy and accurate measurement of the intensities of Bijvoet pairs.[31]
Structure Solution and Refinement:
Solve the crystal structure using direct methods or Patterson methods.
Refine the structural model against the experimental data. This involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors.
During the final stages of refinement, introduce the Flack parameter to be refined against the data.[18]
Absolute Structure Determination and Validation:
Analyze the refined Flack parameter and its standard uncertainty. A value close to 0 with a small standard uncertainty (typically < 0.1) provides high confidence in the assigned absolute configuration.[20]
For ambiguous cases or for a more rigorous analysis, perform a post-refinement analysis of Bijvoet pairs to calculate the Hooft parameter.[14][21]
A consistent result from both the Flack and Hooft parameters provides a robust determination of the absolute configuration.
Vibrational Circular Dichroism (VCD) for Absolute Configuration
Caption: Decision Tree for Absolute Configuration Method Selection.
Conclusion
The determination of absolute configuration is a cornerstone of modern stereochemistry, with profound implications for the pharmaceutical industry. X-ray crystallography remains the definitive method, providing an unambiguous structural determination when a suitable crystal is available. The analysis of anomalous dispersion, quantified by the Flack and Hooft parameters, offers a robust and reliable means of assigning the correct enantiomer.
However, the practical challenges of crystallization have spurred the development and refinement of powerful spectroscopic techniques. VCD and ECD have emerged as invaluable tools, offering the flexibility of solution-state analysis and obviating the need for crystallization. While these methods rely on a synergistic relationship with quantum mechanical calculations, they provide a rapid and often conclusive alternative for determining the absolute configuration of chiral molecules. Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique will empower researchers to make informed decisions and confidently navigate the critical path of chiral drug development.
References
Houk, K. N., & Cheong, P. H.-Y. (2008).
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab Initio Calculation of Vibrational Circular Dichroism Spectra. Chirality, 13(10), 643-657.
Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781.
Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
News-Medical.Net. (2019). X-Ray Crystallography in Pharmaceutical Drug Development. [Link]
International Union of Crystallography. Anomalous dispersion. [Link]
Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
National Institutes of Health. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. [Link]
National Institutes of Health. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. [Link]
Chemical Crystallography, University of Oxford. Some Experimental Aspects of Absolute Configuration Determination using Single Crystal X-Ray Diffraction. [Link]
ResearchGate. (2020). Bijvoet pair's intensity ratio: Convergence of kinematic and dynamical diffraction. [Link]
Chemical Crystallography, University of Oxford. absolute configuration. [Link]
National Institutes of Health. (2017). Absolute Configuration of Small Molecules by Co-Crystallization. [Link]
A Comparative Guide to the Antioxidant Activity of 4H-Pyran Derivatives
Introduction: The Rising Prominence of 4H-Pyrans in Antioxidant Research The 4H-pyran scaffold is a privileged heterocyclic structure found in a multitude of natural products and synthetic compounds, exhibiting a wide ar...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Rising Prominence of 4H-Pyrans in Antioxidant Research
The 4H-pyran scaffold is a privileged heterocyclic structure found in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2][3] Among these, their capacity as antioxidants has garnered significant attention from the scientific community. Oxidative stress, a state characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5] 4H-pyran derivatives have emerged as promising candidates for mitigating oxidative damage, demonstrating potent radical scavenging and reducing capabilities in various in-vitro models.[6][7][8]
This guide provides a comprehensive comparison of the antioxidant activity of various 4H-pyran derivatives, supported by experimental data from peer-reviewed literature. We will delve into the common methodologies used to assess antioxidant potential, explain the rationale behind these experimental choices, and analyze the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the antioxidant properties of this versatile class of compounds.
Mechanisms of Antioxidant Action: How 4H-Pyrans Combat Oxidative Stress
Antioxidants neutralize free radicals through several mechanisms. For heterocyclic compounds like 4H-pyran derivatives, the primary mechanisms often involve either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is typically more stable and less reactive due to resonance delocalization.
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form a stable antioxidant radical.
The specific functional groups and substitution patterns on the 4H-pyran ring system dictate which mechanism is favored and the overall potency of the compound.
Caption: General mechanisms of free radical scavenging by 4H-pyran derivatives.
Key Experimental Assays for Evaluating Antioxidant Activity
To quantify and compare the antioxidant potential of 4H-pyran derivatives, a panel of standardized in-vitro assays is typically employed. Each assay is based on a different chemical principle, providing a more comprehensive profile of a compound's antioxidant capabilities.[5] The most common methods cited in the literature for this class of compounds are the DPPH, ABTS, and FRAP assays.
Caption: General experimental workflow for assessing antioxidant activity.
This assay is one of the most common and reliable methods for screening antioxidant activity.[9] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at ~517 nm.
Causality Behind Experimental Choices:
Solvent: Methanol or ethanol is typically used as the reaction medium because it readily dissolves both the DPPH radical and a wide range of organic compounds.
Incubation: The reaction is performed in the dark to prevent the light-induced degradation of the DPPH radical, which could lead to inaccurate results.[10]
Wavelength: The absorbance is measured at the maximum wavelength (λmax) of the DPPH radical (~517 nm) to ensure maximum sensitivity.
Step-by-Step Methodology:
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and away from light.[10]
Sample Preparation: Prepare a stock solution of the 4H-pyran derivative (e.g., 1 mg/mL) in methanol or another suitable solvent. Perform serial dilutions to obtain a range of concentrations.
Reaction Mixture: In a 96-well microplate, add 20 µL of each sample dilution (or standard antioxidant like BHT, Trolox) to the wells.
Initiate Reaction: Add 200 µL of the DPPH working solution to each well, mix gently, and include a control well containing only the solvent and the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation: Calculate the percentage of radical scavenging activity using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
IC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants. The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[11] The reduction of the blue-green ABTS•+ by an antioxidant is measured as a decrease in absorbance at ~734 nm.[10]
Causality Behind Experimental Choices:
Radical Generation: The ABTS•+ is generated in advance to ensure a stable and consistent starting radical concentration for the assay. The 12-16 hour incubation period allows the reaction to go to completion.[10]
pH: The assay can be performed at different pH levels, allowing for the study of antioxidant activity under various conditions. However, maintaining a consistent pH (e.g., 7.4) is crucial for reproducibility.[11]
Wavelength: The absorbance at 734 nm is monitored as it is a characteristic peak for the ABTS•+ radical cation.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 7 mM aqueous solution of ABTS.
Prepare a 2.45 mM aqueous solution of potassium persulfate.
To generate the ABTS•+ stock solution, mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours.[12]
Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
Reaction Mixture: Add a small volume (e.g., 10 µL) of the 4H-pyran derivative at various concentrations to 1 mL of the diluted ABTS•+ solution.
Incubation: Allow the mixture to stand at room temperature for a defined period (e.g., 6 minutes).
Measurement: Measure the absorbance at 734 nm.
Calculation: Calculate the percentage of scavenging activity using the same formula as the DPPH assay.
IC50 Determination: Determine the IC50 value from the dose-response curve.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex at low pH, which has a maximum absorbance at 593 nm.
Causality Behind Experimental Choices:
Low pH: The reaction is carried out at an acidic pH (3.6) to maintain iron solubility and drive the reduction reaction.
Excess Fe³⁺: The assay uses an excess of Fe³⁺ to ensure that the antioxidant concentration is the limiting factor in the reaction.
Step-by-Step Methodology:
Reagent Preparation (FRAP Reagent):
Prepare 300 mM acetate buffer (pH 3.6).
Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.
Prepare 20 mM FeCl₃·6H₂O solution in water.
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.
Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).
Incubation: Incubate the mixture at 37°C for a short period (e.g., 4-6 minutes).
Measurement: Measure the absorbance at 593 nm.
Quantification: The results are typically expressed as EC50 (efficient concentration) or in terms of a standard equivalent (e.g., FeSO₄ or Trolox equivalents). The EC50 is the concentration of the compound that gives an absorbance of 0.5.[5][7]
Comparative Performance of 4H-Pyran Derivatives
Numerous studies have synthesized and evaluated various 4H-pyran derivatives for their antioxidant activity. The efficacy is highly dependent on the substitution pattern on the pyran ring. Below is a summary of data from a representative study that highlights these differences.[5][7]
Compound ID
Substituent Groups
DPPH IC50 (mM)
FRAP EC50 (mM)
4d
R = 4-Cl C₆H₄
0.531
> 1
4g
R = 4-OH C₆H₄
0.329
0.280
4j
R = 4-OCH₃ C₆H₄
0.194
0.231
4l
R = 2-thienyl
0.448
> 1
4m
R = 2-furyl
0.491
> 1
BHT
(Standard)
0.245
0.250
Data sourced from El-Sayed et al. (2022).[5][7] IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration. Lower values indicate higher antioxidant activity.
From this data, several key observations can be made:
Compound 4j , featuring a methoxy (-OCH₃) group on the phenyl ring, demonstrated the most potent DPPH radical scavenging activity, with an IC50 value even lower than the standard antioxidant Butylated Hydroxytoluene (BHT).[5][7]
Compound 4g , with a hydroxyl (-OH) group, also showed strong activity in both DPPH and FRAP assays.
Compounds with electron-withdrawing groups (like 4d with -Cl) or heterocyclic rings (like 4l and 4m ) exhibited moderate to low activity.
Structure-Activity Relationship (SAR) Analysis
The comparative data strongly suggests that the nature and position of substituents on the 4H-pyran scaffold are critical determinants of antioxidant activity.[13]
Electron-Donating Groups (EDGs): The presence of strong electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), at the para-position of an attached phenyl ring significantly enhances antioxidant activity.[5][7] This is because EDGs can stabilize the resulting antioxidant radical through resonance, making the donation of a hydrogen atom or electron more favorable.
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as halogens (-Cl), tend to decrease antioxidant activity. These groups destabilize the radical cation, making the initial electron or hydrogen donation less likely.
Steric Hindrance: The position of the substituents also plays a role. Bulky groups near the active site (often a phenolic hydroxyl) can create steric hindrance, potentially impeding the interaction with free radicals.
Planarity and Conjugation: A more planar molecular structure with an extended system of conjugated double bonds can better delocalize the unpaired electron of the radical, leading to a more stable and less reactive radical, thus enhancing antioxidant capacity.
Conclusion
4H-pyran derivatives represent a highly promising class of antioxidant agents. Their synthetic tractability allows for fine-tuning of their molecular structure to optimize activity. In-vitro evaluations consistently show that derivatives bearing electron-donating substituents, particularly on an associated aromatic ring, exhibit superior radical scavenging and reducing properties, in some cases exceeding the potency of standard antioxidants like BHT.[6][7] The standardized protocols for DPPH, ABTS, and FRAP assays provide a robust framework for comparative analysis, and the resulting structure-activity relationship data is invaluable for the rational design of novel and more effective antioxidant drugs. Future research should focus on exploring a wider range of substitutions, evaluating promising candidates in cellular and in-vivo models of oxidative stress, and elucidating their precise mechanisms of action.
References
El-Sayed, N. N. E., Zaki, M., Ibrahim, M. A. A., El-Hady, A. M., Abuel-Magd, M., Mehany, A. B. M., Omar, H. S., & Gouda, M. A. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 891. [Link]
El-Sayed, N. N. E., Zaki, M., Ibrahim, M. A. A., El-Hady, A. M., Abuel-Magd, M., Mehany, A. B. M., Omar, H. S., & Gouda, M. A. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed, 15(7), 891. [Link]
El-Sayed, N. N. E., Zaki, M., Ibrahim, M. A. A., El-Hady, A. M., Abuel-Magd, M., Mehany, A. B. M., Omar, H. S., & Gouda, M. A. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central, 15(7), 891. [Link]
El-Sayed, N. N. E., Zaki, M., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Semantic Scholar. [Link]
El-Sayed, N. N. E., Zaki, M., Ibrahim, M. A. A., El-Hady, A. M., Abuel-Magd, M., Mehany, A. B. M., Omar, H. S., & Gouda, M. A. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]
Gouda, M. A., Salem, M. A., Helal, M. H., Alharbi, O., & El-Bana, G. G. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 73-91. [Link]
Gouda, M. A., et al. (2024).
Gouda, M. A., et al. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Ingenta Connect. [Link]
Shafaei, F., & Najar, A. H. (2020). Green Synthesis of 4H-pyran Derivatives Using Fe3O4-MNPs as Efficient Nanocatalyst: Study of Antioxidant Activity. Combinatorial Chemistry & High Throughput Screening, 23(5), 446-454. [Link]
Gouda, M. A., et al. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Scilit. [Link]
ResearchGate. (n.d.). Antioxidant activity of dihydropyrano[3,2-b]pyran derivatives. ResearchGate. [Link]
Shafaei, F., & Najar, A. H. (2020). Green Synthesis of 4H-pyran Derivatives Using Fe3O4-MNPs as Efficient Nanocatalyst: Study of Antioxidant Activity. Bentham Science. [Link]
Fernandes, A. R., et al. (2023). Enhancement of the Antioxidant and Antimicrobial Activities of Porphyran through Chemical Modification with Tyrosine Derivatives. MDPI. [Link]
Młynarczyk, K., Walkowiak-Tomczak, D., & Łysiak, G. P. (2018). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 23(11), 2777. [Link]
ResearchGate. (n.d.). Scheme 2. Proposed mechanism for the synthesis of pyrans 4. ResearchGate. [Link]
Scribd. (n.d.). DPPH and ABTS Radical Scavenging Assays. Scribd. [Link]
Li, Y., et al. (2023). Antioxidant, Anti-Inflammatory, and Chemical Composition Analysis of In Vitro Huperzia serrata Thallus and Wild Huperzia serrata. MDPI. [Link]
Sharma, R., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 11, 1185301. [Link]
Bîcu, E., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI. [Link]
Proper Disposal of 2-Methyl-tetrahydro-pyran-4-OL: A Guide for Laboratory Professionals
Introduction 2-Methyl-tetrahydro-pyran-4-ol is a heterocyclic compound utilized in various research and development applications. As with any chemical reagent, its proper handling and disposal are paramount to ensuring t...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
2-Methyl-tetrahydro-pyran-4-ol is a heterocyclic compound utilized in various research and development applications. As with any chemical reagent, its proper handling and disposal are paramount to ensuring the safety of laboratory personnel and minimizing environmental impact. This guide provides a comprehensive overview of the recommended disposal procedures for 2-Methyl-tetrahydro-pyran-4-ol, grounded in established safety protocols and regulatory guidelines. It is imperative that all laboratory personnel handling this chemical familiarize themselves with these procedures and consult their institution's Environmental Health and Safety (EHS) office for specific guidance tailored to their location and facilities.
Hazard Identification and Risk Assessment
2-Methyl-tetrahydro-pyran-4-ol is classified as a hazardous substance. A thorough understanding of its potential hazards is the first step in safe handling and disposal.
Health Hazards
According to available safety data, 2-Methyl-tetrahydro-pyran-4-ol presents the following health hazards[1]:
Harmful if swallowed: Ingestion can lead to adverse health effects.
Causes skin irritation: Direct contact with the skin can result in irritation and inflammation.
Causes serious eye irritation: Contact with the eyes can cause significant irritation and potential damage.
May cause respiratory irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.
Physical and Chemical Hazards
While specific data on the flammability and reactivity of 2-Methyl-tetrahydro-pyran-4-ol is not extensively documented, its structural similarity to other cyclic ethers and alcohols warrants a cautious approach.
A critical consideration for many ether compounds is their potential to form explosive peroxides upon exposure to air and light. While tetrahydropyran (THP) itself is reported to be non-peroxide forming[2], the effect of the methyl and hydroxyl substituents on this property in 2-Methyl-tetrahydro-pyran-4-ol is not definitively established.
In the absence of conclusive data, and to ensure the highest level of safety, it is strongly recommended to handle 2-Methyl-tetrahydro-pyran-4-ol as a potential peroxide-forming chemical. This precautionary principle is a cornerstone of robust laboratory safety practices.
Treat as a potential peroxide-former as a precautionary measure[3]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling and disposing of 2-Methyl-tetrahydro-pyran-4-ol.
Eye Protection: Chemical safety goggles are required at all times.
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
Skin and Body Protection: A lab coat should be worn to protect street clothing.
Respiratory Protection: If working with large quantities or in a poorly ventilated area, a respirator with an appropriate organic vapor cartridge may be necessary. All work with this chemical should ideally be conducted in a certified chemical fume hood.
Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
Waste Container Selection
Use a designated, leak-proof, and chemically compatible container for collecting waste 2-Methyl-tetrahydro-pyran-4-ol.[4] Glass or high-density polyethylene (HDPE) containers are generally suitable.
The container must have a secure, tight-fitting lid to prevent the release of vapors.[4]
Waste Labeling
All waste containers must be accurately and clearly labeled.[4][5] The label should include:
The full chemical name: "2-Methyl-tetrahydro-pyran-4-OL"
The approximate concentration and volume of the waste
The date the waste was first added to the container
The relevant hazard pictograms (e.g., harmful/irritant)
Segregation
Do not mix 2-Methyl-tetrahydro-pyran-4-ol waste with incompatible materials.[4] Incompatible materials may include strong oxidizing agents, strong acids, and strong bases.
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[]
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[7]
Disposal Procedures
The primary and most appropriate method for the disposal of 2-Methyl-tetrahydro-pyran-4-ol is through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][8]
Step-by-Step Disposal Protocol
Ensure Proper PPE: Don the appropriate personal protective equipment as outlined in Section 2.
Transfer to Waste Container: Carefully transfer the waste 2-Methyl-tetrahydro-pyran-4-ol into the designated and properly labeled hazardous waste container.
Secure the Container: Tightly seal the waste container.[4]
Store in SAA: Place the sealed container in your laboratory's Satellite Accumulation Area.[]
Arrange for Pickup: Once the container is full, or in accordance with your institution's waste management schedule, arrange for a hazardous waste pickup through your EHS office.
Handling as a Potential Peroxide-Former
Given the recommendation to treat this chemical as a potential peroxide-former, the following additional precautions should be taken:
Date all containers: Upon receipt and upon opening, the container of 2-Methyl-tetrahydro-pyran-4-ol should be dated.[9]
Monitor for Peroxides: If the chemical is stored for an extended period (e.g., more than 12 months after opening), it should be tested for the presence of peroxides before use or disposal.[9] Consult your EHS office for appropriate peroxide test strips and procedures.
Do not disturb suspect containers: If you observe crystal formation in the liquid or around the cap of the container, do not attempt to open or move it. This could indicate the presence of explosive peroxides. Immediately contact your EHS office for assistance.[3]
Emergency Procedures
Spills
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team and EHS office immediately.
Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Regulatory Compliance
The disposal of 2-Methyl-tetrahydro-pyran-4-ol is governed by federal, state, and local regulations. In the United States, the primary federal regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10] It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable regulations. Your institution's EHS office is the primary resource for ensuring compliance.
Conclusion
The proper disposal of 2-Methyl-tetrahydro-pyran-4-ol is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, and in close consultation with your institution's Environmental Health and Safety office, you can ensure the safe and compliant management of this chemical waste. Remember to always prioritize safety by wearing the appropriate PPE, properly labeling and segregating waste, and treating this compound with the caution required of a potential peroxide-former.
References
U.S. Occupational Safety and Health Administration. (n.d.). OSHA Compliance For Laboratories. US Bio-Clean. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methyl-tetrahydro-pyran-4-ol. PubChem. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
University of California, Santa Barbara. (2012). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]
Lab Manager. (2020). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
Environmental Health & Safety, University of Washington. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]
Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. Retrieved from [Link]
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional advice from your institution's Environmental Health and Safety office. Always follow your local and institutional guidelines for chemical waste disposal.
Visualizations
Disposal Decision Workflow
Caption: A flowchart outlining the step-by-step process for the proper disposal of 2-Methyl-tetrahydro-pyran-4-OL.
Hazard and Precaution Relationship
Caption: A diagram illustrating the relationship between the hazards of 2-Methyl-tetrahydro-pyran-4-OL and the necessary safety precautions.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-tetrahydro-pyran-4-OL
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Methyl-tetrahydro-pyran-4-OL (CAS No. 89791-47-9).
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Methyl-tetrahydro-pyran-4-OL (CAS No. 89791-47-9). Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are necessary, thereby fostering a proactive safety culture in your laboratory.
Core Hazard Assessment: Understanding the Risks of 2-Methyl-tetrahydro-pyran-4-OL
To select the appropriate Personal Protective Equipment (PPE), we must first ground our decisions in the known hazards of the chemical. 2-Methyl-tetrahydro-pyran-4-OL is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our safety protocols.[1]
H302: Harmful if swallowed. This classification points to acute oral toxicity, making it critical to prevent ingestion through direct contact or cross-contamination.
H315: Causes skin irritation. Direct contact can lead to skin irritation, necessitating a robust barrier between the chemical and your skin.[1]
H319: Causes serious eye irritation. This is a critical hazard, as splashes can cause significant and potentially lasting eye damage.[1]
H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the respiratory tract, making ventilation a primary engineering control.[1]
Flammability: Several safety data sheets also identify this compound as a combustible or flammable liquid, requiring precautions against ignition sources.[2][3][4]
These classifications are not just labels; they are the scientific basis for the multi-layered defense system we construct with PPE. Each piece of equipment is chosen to mitigate a specific, identified risk.
PPE Selection: A Task-Based Approach
The level of PPE required is not static; it must be adapted to the specific task and its associated risks, such as the quantity of the chemical being handled and the potential for aerosol generation or splashing.
Task
Scale
Risk Level
Minimum Required PPE Ensemble
Stock Solution Preparation
< 100 mL
Low / Medium
Nitrile Gloves, Safety Goggles, Lab Coat
Reaction Setup / Workup
100 mL - 1 L
Medium / High
Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Coated Lab Coat or Apron
Transferring / Weighing
Any
Low
Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat
Spill Cleanup
> 10 mL
High
Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron or Coveralls, Respiratory Protection (if ventilation is poor)
Eye and Face Protection: Your First Line of Defense
Given its classification as a serious eye irritant (H319), eye protection is non-negotiable.[1]
Minimum Requirement: For low-volume tasks with minimal splash risk, ANSI Z87.1-compliant or European Standard EN166 safety glasses with side shields are mandatory.[2]
Elevated Risk: For any task involving heating, pressurization, or volumes greater than 50 mL, you must upgrade to chemical splash goggles. Goggles provide a superior seal around the eyes, protecting against splashes and vapors that can bypass standard safety glasses.
Maximum Protection: When handling larger quantities or during procedures with a high risk of splashing (e.g., reaction workups, transfers), a face shield must be worn in addition to chemical splash goggles.[5] This provides a full barrier for the face and eyes.
Skin and Body Protection: Preventing Dermal Exposure
A multi-component approach is essential to protect against skin irritation (H315).
Lab Coat: A standard cotton lab coat is the minimum requirement. For larger-scale work, a lab coat made of a less permeable material or a chemical-resistant apron worn over the lab coat is recommended.
Gloves:
Material: Nitrile gloves are the standard for incidental contact. Always inspect gloves for any signs of degradation or punctures before use.[3]
Technique: For prolonged tasks or when handling higher concentrations, consider "double gloving." This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
Disposal: Never reuse disposable gloves. After handling the chemical, remove gloves using a technique that avoids touching the outer surface with your bare skin and dispose of them in the appropriate hazardous waste container.[3]
Respiratory Protection: Maintaining Air Quality
The primary defense against respiratory irritation (H335) is to use engineering controls.[1]
Primary Control: All work with 2-Methyl-tetrahydro-pyran-4-OL should be performed in a certified chemical fume hood to control vapor inhalation.[6]
Secondary Control: If engineering controls are insufficient or during a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be necessary.[7] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standards.[5]
Operational and Disposal Plans
Properly integrating PPE into your workflow is as important as selecting the correct equipment.
Step-by-Step Handling Protocol (Example: Preparing a 100 mL Solution)
Pre-Operation Safety Check: Before entering the lab, ensure you are wearing long pants and closed-toe shoes. Confirm the chemical fume hood is operational and the sash is at the appropriate working height. Locate the nearest safety shower and eyewash station.[2]
PPE Donning:
Put on your lab coat and fasten it completely.
Put on chemical splash goggles.
Wash and dry your hands thoroughly.
Put on the first pair of nitrile gloves.
Put on the second pair of nitrile gloves, ensuring the cuffs of the outer glove go over the cuffs of your lab coat sleeve.
Chemical Handling:
Perform all manipulations, including weighing and solution preparation, inside the certified chemical fume hood.
Keep the container of 2-Methyl-tetrahydro-pyran-4-OL tightly closed when not in use.[3]
Should any chemical contact the outer glove, remove it immediately, dispose of it in the hazardous waste, and replace it.
Post-Operation and PPE Doffing:
Securely cap the prepared solution and the stock bottle.
Wipe down the work area within the fume hood. Dispose of contaminated wipes in the solid hazardous waste container.
To doff PPE, first remove the outer pair of gloves.
Remove your lab coat, turning it inside out as you remove it to contain any potential surface contamination.
Remove your chemical splash goggles.
Remove the inner pair of gloves.
Wash your hands thoroughly with soap and water.
Disposal Plan
Chemical Waste: Unused or waste 2-Methyl-tetrahydro-pyran-4-OL and its solutions must be disposed of in a clearly labeled, sealed hazardous waste container. Do not pour it down the drain.[2][4]
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, paper towels, and pipette tips, must be placed in a designated solid hazardous waste container.[3] Empty chemical containers may retain residue and should be handled as hazardous waste.[4]
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Methyl-tetrahydro-pyran-4-OL.
Caption: Decision workflow for selecting appropriate PPE.